Dicyclobutylidene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6708-14-1 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
cyclobutylidenecyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2 |
InChI Key |
ANQVAFUCYRTKOQ-UHFFFAOYSA-N |
SMILES |
C1CC(=C2CCC2)C1 |
Canonical SMILES |
C1CC(=C2CCC2)C1 |
Other CAS No. |
6708-14-1 |
Synonyms |
dicyclobutylidene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of dicyclobutylidene, a unique and strained alkene. This document details the primary synthetic routes from cyclobutanone and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and comparative analysis, and experimental workflows are visualized to facilitate understanding.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is a three-step process starting from cyclobutanone. This route involves the formation of a tosylhydrazone intermediate, followed by an elimination reaction, typically a Shapiro or Bamford-Stevens reaction, to yield the target alkene.[1]
Synthetic Pathway Overview
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclobutanone Tosylhydrazone
This initial step involves the condensation reaction of cyclobutanone with tosylhydrazide to form the corresponding tosylhydrazone.
-
Reagents:
-
Cyclobutanone
-
Tosylhydrazide (p-toluenesulfonylhydrazide)
-
Solvent (e.g., ethanol or methanol)
-
Acid catalyst (optional, e.g., a catalytic amount of HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of cyclobutanone and tosylhydrazide in a suitable solvent.
-
If necessary, add a catalytic amount of acid to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
The product, cyclobutanone tosylhydrazone, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Step 2: Synthesis of this compound via Shapiro Reaction
The Shapiro reaction provides a reliable method for the conversion of the tosylhydrazone to the alkene.[2][3] This reaction utilizes a strong organolithium base to effect the elimination.
-
Reagents:
-
Cyclobutanone tosylhydrazone
-
Strong base (typically 2 equivalents of n-butyllithium in hexane)
-
Aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
-
Procedure:
-
Suspend or dissolve the cyclobutanone tosylhydrazone in a dry, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to a low temperature (typically -78 °C).
-
Slowly add two equivalents of n-butyllithium solution to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction is then quenched by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure this compound.
-
An alternative to the Shapiro reaction is the Bamford-Stevens reaction , which employs a strong base such as sodium methoxide in a protic solvent.[4] However, the Shapiro reaction is often preferred for its milder conditions and higher yields for certain substrates.
Characterization of this compound
A comprehensive characterization of this compound involves the use of various spectroscopic techniques and the determination of its physical properties.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Appearance | Colorless liquid |
| IUPAC Name | cyclobutylidenecyclobutane |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.
The ¹³C NMR spectrum of this compound has been reported and provides key information about the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=C (olefinic) | Data not yet available in open sources. |
| -CH₂- | Data not yet available in open sources. |
| Note: The specific chemical shifts are reported in Knothe, L.; Werp, J. Liebigs Ann. Chem. 1977, 709.[2] |
The IR spectrum of this compound is characterized by the presence of C-H stretching and bending vibrations for the cyclobutyl rings and a characteristic C=C stretching frequency for the double bond.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | ~2850 - 3000 |
| C=C stretch | ~1650 - 1680 |
| CH₂ bend (scissoring) | ~1450 - 1470 |
Note: The exact peak positions can be found in specialized spectral databases.
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z | Relative Intensity | Assignment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 93 | Moderate | [M - CH₃]⁺ |
| 80 | Moderate | [M - C₂H₄]⁺ |
| 79 | High | [M - C₂H₅]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 54 | Moderate | [C₄H₆]⁺ |
The fragmentation pattern is consistent with the cleavage of the cyclobutyl rings.
Characterization Workflow
The logical flow for the characterization of a newly synthesized sample of this compound is outlined below.
Caption: Workflow for the characterization of this compound.
References
Spectroscopic Profile of Dicyclobutylidene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data available for Dicyclobutylidene (also known as Bicyclobutylidene), a notable unsaturated hydrocarbon with the chemical formula C₈H₁₂. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed analytical information on this compound. This guide compiles available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for the spectroscopic analyses and a plausible synthetic route are also provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.
Introduction
This compound is a symmetrical alkene characterized by two cyclobutane rings connected by a double bond. Its strained ring system and exocyclic double bond contribute to its unique chemical reactivity and physical properties, making it a molecule of interest in synthetic organic chemistry and materials science. Accurate spectroscopic characterization is paramount for its identification and for understanding its behavior in chemical reactions. This guide aims to consolidate the available spectroscopic data for this compound.
Compound Information:
-
Systematic Name: Cyclobutylidenecyclobutane
-
Common Names: this compound, Bicyclobutylidene
-
CAS Number: 6708-14-1
-
Molecular Formula: C₈H₁₂
-
Molecular Weight: 108.18 g/mol
Spectroscopic Data
While experimental spectroscopic data for this compound is limited in the public domain, this section presents the available information from reputable sources, supplemented with predicted data where experimental values are unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the symmetry of the molecule simplifies its expected NMR spectra.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~2.7 | Triplet | Protons on the carbons adjacent to the double bond (α-protons). |
| ¹H | ~2.0 | Quintet | Protons on the carbons beta to the double bond (β-protons). |
| ¹³C | ~137 | Singlet | Olefinic carbons (C=C). |
| ¹³C | ~32 | Triplet | Carbons adjacent to the double bond (α-carbons). |
| ¹³C | ~18 | Triplet | Carbons beta to the double bond (β-carbons). |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the C=C stretching vibration.
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |
| ~2970 | Strong | C-H stretch (in cyclobutane ring) | Predicted |
| ~1680 | Medium | C=C stretch (exocyclic) | Predicted |
| ~1450 | Medium | CH₂ scissoring | Predicted |
Note: A vapor phase IR spectrum is noted in the PubChem database, but the detailed spectrum with peak assignments is not readily accessible. The values presented are based on typical ranges for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment | Source |
| 108 | 100 | M⁺ (Molecular Ion) | NIST WebBook[1] |
| 93 | 40 | [M - CH₃]⁺ | NIST WebBook[1] |
| 79 | 85 | [M - C₂H₅]⁺ or [C₆H₇]⁺ | NIST WebBook[1] |
| 67 | 60 | [C₅H₇]⁺ | NIST WebBook[1] |
| 54 | 45 | [C₄H₆]⁺ (Cyclobutene radical cation) | NIST WebBook[1] |
Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for the specific instrumentation available.
Synthesis of this compound
A plausible and cited method for the synthesis of this compound is the McMurry coupling of cyclobutanone.[2][3][4][5] This reaction involves the reductive coupling of two ketone molecules to form an alkene.
Protocol for McMurry Coupling of Cyclobutanone:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a slurry of low-valent titanium is prepared. A common method is the reduction of titanium(IV) chloride (TiCl₄) with a reducing agent such as zinc dust or a zinc-copper couple in a dry, aprotic solvent like tetrahydrofuran (THF). The mixture is typically refluxed for several hours to ensure the formation of the active black slurry of Ti(0).
-
Reductive Coupling: A solution of cyclobutanone in dry THF is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is then refluxed for an extended period (typically 8-16 hours) to ensure complete coupling.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid (e.g., 1 M HCl). The mixture is then filtered to remove titanium oxides. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired at an appropriate magnetic field strength (e.g., 400 MHz for ¹H). Standard pulse sequences are used for data acquisition.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The salt plates or KBr pellet are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates or a pure KBr pellet is recorded first. Then, the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for the synthesis of this compound via McMurry coupling.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization of this compound. While experimental NMR and detailed IR data are not widely available, the provided mass spectrum and predicted data offer valuable insights into the structure of this molecule. The outlined synthetic and analytical protocols serve as a practical guide for researchers working with this compound and related compounds. Further experimental work is encouraged to fully characterize the spectroscopic properties of this interesting molecule.
References
- 1. Bicyclobutylidene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. McMurry Reaction [organic-chemistry.org]
physical and chemical properties of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclobutylidene, with the systematic IUPAC name cyclobutylidenecyclobutane, is a unique bicyclic alkene. This document provides a detailed overview of its core physical and chemical properties, a plausible experimental protocol for its synthesis, and predicted spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Physical and Chemical Properties
This compound is a hydrocarbon with the molecular formula C8H12. Its structure consists of two cyclobutane rings connected by a double bond. This strained bicyclic system is of interest for its potential reactivity and as a building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6708-14-1 | ChemSrc[1] |
| Molecular Formula | C8H12 | PubChem[2] |
| Molecular Weight | 108.18 g/mol | PubChem[2] |
| IUPAC Name | cyclobutylidenecyclobutane | PubChem[2] |
| Density | 1.031 g/cm³ | ChemSrc[1] |
| Boiling Point | 142.9 °C at 760 mmHg | ChemSrc[1] |
| InChI | InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h1-6H2 | PubChem[2] |
| InChIKey | ANQVAFUCYRTKOQ-UHFFFAOYSA-N | PubChem[2] |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the self-condensation of cyclobutanone, following the principles of an aldol condensation-elimination reaction. This reaction is typically base-catalyzed.
Experimental Protocol: Synthesis of this compound via Aldol Condensation
Objective: To synthesize this compound from cyclobutanone.
Materials:
-
Cyclobutanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of potassium hydroxide in 50 mL of ethanol with stirring.
-
Addition of Reactant: To the ethanolic KOH solution, add 10.0 g (0.143 mol) of cyclobutanone dropwise over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; avoid open flames and sparks.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram of the Reaction Mechanism
Caption: Mechanism of the base-catalyzed aldol condensation of cyclobutanone.
Spectral Characterization
Table 2: Predicted Spectral Data for this compound
| Technique | Predicted Data |
| ¹H NMR | - Allylic Protons: Multiplet around 2.5-2.8 ppm. - Other Methylene Protons: Multiplet around 1.8-2.2 ppm. |
| ¹³C NMR | - Olefinic Carbons: Signal in the range of 130-140 ppm. - Allylic Carbons: Signal in the range of 30-40 ppm. - Other Methylene Carbons: Signal in the range of 15-25 ppm. |
| IR Spectroscopy | - C=C Stretch: A weak to medium absorption band around 1650-1680 cm⁻¹. - =C-H Stretch: Not applicable as there are no vinylic protons. - C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M+): A peak at m/z = 108. - Major Fragments: Fragmentation is expected to occur via cleavage of the cyclobutane rings, potentially leading to fragments corresponding to the loss of ethylene (m/z = 80) or other C2 and C3 fragments. |
Diagram of the Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Potential Applications and Future Directions
While specific biological activities of this compound have not been extensively reported, its strained ring system and the presence of a reactive double bond make it an interesting candidate for further investigation. Potential areas of research include:
-
Monomer for Polymer Synthesis: The strained nature of the molecule could be exploited in ring-opening metathesis polymerization (ROMP) to create novel polymers with unique properties.
-
Intermediate in Organic Synthesis: this compound can serve as a starting material for the synthesis of more complex polycyclic and spirocyclic compounds.
-
Scaffold for Drug Discovery: The rigid cyclobutane framework could be used as a scaffold for the design of new therapeutic agents. Further derivatization and biological screening are warranted to explore its potential in drug development.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The outlined synthetic protocol, based on established chemical principles, offers a practical approach for its preparation in a laboratory setting. The predicted spectral data serves as a benchmark for its characterization. Further research into the reactivity and biological activity of this compound is encouraged to unlock its full potential in various scientific and industrial applications.
References
Dicyclobutylidene CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet comprehensive overview of dicyclobutylidene, a unique bicyclic alkene. While not extensively documented in the context of drug development, its distinct structure presents potential avenues for synthetic exploration. This document consolidates available data on its chemical identity, physical properties, and general synthetic approaches for related compounds, offering a foundational resource for researchers interested in this and similar chemical scaffolds.
Chemical Identity
This compound is a hydrocarbon featuring two cyclobutane rings connected by a double bond. Its precise identification is crucial for database searches, procurement, and regulatory compliance.
| Identifier | Value | Citation |
| IUPAC Name | cyclobutylidenecyclobutane | [1] |
| CAS Number | 6708-14-1 | [1] |
| Molecular Formula | C8H12 | [1] |
| Molecular Weight | 108.18 g/mol | [1] |
| InChI Key | ANQVAFUCYRTKOQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CC(=C2CCC2)C1 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental to its handling, application in synthetic protocols, and potential biological interactions. The following table summarizes key computed properties.
| Property | Value | Citation |
| XLogP3 | 2.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 108.093900383 g/mol | [1] |
| Monoisotopic Mass | 108.093900383 g/mol | [1] |
| Topological Polar Surface Area | 0 Ų | |
| Heavy Atom Count | 8 | |
| Complexity | 103 |
Synthesis and Experimental Protocols
Example Protocol: Synthesis of Dibenzylidenecyclobutanone[2]
This protocol describes the synthesis of a related class of compounds and should be adapted and optimized for this compound.
Materials:
-
Cyclobutanone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of the chosen aromatic aldehyde (2 equivalents) and cyclobutanone (1 equivalent) is prepared in a suitable solvent, such as ethanol.
-
The reaction mixture is cooled in an ice bath.
-
An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the cooled mixture with continuous stirring.
-
The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with an acid.
-
The product is typically isolated by filtration or extraction.
-
Further purification of the crude product can be achieved by recrystallization or column chromatography.
Visualization of a Related Synthetic Pathway
As specific signaling pathways involving this compound are not documented, the following diagram illustrates the general Claisen-Schmidt condensation reaction for the synthesis of a dibenzylidenecyclobutanone, a compound class related to this compound.
Caption: General workflow for Claisen-Schmidt condensation.
References
Dicyclobutylidene: A Technical Guide to its Discovery, Synthesis, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclobutylidene, a unique bicyclic alkene, has a history rooted in foundational organic synthesis. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis from cyclobutanone, and a summary of its known physicochemical and spectroscopic properties. While the compound is of interest from a structural and synthetic perspective, this guide also addresses the current void in the literature regarding its biological activity and potential applications in drug development, a critical consideration for the target audience. All available quantitative data has been compiled into structured tables, and key synthetic pathways are visualized using Graphviz diagrams.
Introduction
This compound, systematically named bicyclobutylidene, is a hydrocarbon with the molecular formula C8H12. Its structure, featuring two cyclobutane rings connected by a double bond, presents a unique combination of ring strain and reactivity. This technical guide serves to consolidate the known information regarding this compound, with a particular focus on its chemical synthesis and characterization. The document is intended to be a valuable resource for researchers in organic synthesis and those in the early stages of drug discovery who may consider this scaffold as a synthetic intermediate.
Discovery and History
The first reported synthesis of bicyclobutylidene appeared in a 1971 communication in the Journal of the Chemical Society, Chemical Communications.[1] The authors described a three-step synthesis starting from cyclobutanone.[1] This initial report laid the groundwork for accessing this strained olefin, although the compound has not been extensively studied in the subsequent decades, particularly concerning its biological properties.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12 | PubChem |
| Molecular Weight | 108.18 g/mol | PubChem |
| CAS Number | 6708-14-1 | PubChem |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| Solubility | Not specified |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points | Reference |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 108 | NIST WebBook |
| Nuclear Magnetic Resonance (NMR) | Data not readily available in searched literature. | |
| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |
Experimental Protocols
The seminal 1971 publication outlines a three-step synthesis of this compound from cyclobutanone. While the full experimental details from the original paper are not publicly available in detail, the general synthetic strategy is understood to proceed via the formation of a tosylhydrazone and subsequent Bamford-Stevens reaction. A generalized representation of this synthetic workflow is provided below.
Generalized Synthetic Protocol:
-
Formation of Cyclobutanone Tosylhydrazone: Cyclobutanone is reacted with tosylhydrazine in a suitable solvent (e.g., ethanol) to form the corresponding tosylhydrazone. This reaction is a standard method for converting ketones and aldehydes into derivatives suitable for elimination reactions.
-
Deprotonation to form the Diazo Intermediate: The cyclobutanone tosylhydrazone is treated with a strong base (e.g., sodium methoxide) to generate a diazo species.
-
Carbene Formation and Dimerization: The diazo intermediate is then heated, typically in an aprotic solvent, to induce the elimination of nitrogen gas and form a cyclobutylidene carbene. This highly reactive intermediate then dimerizes to yield this compound.
References
Dicyclobutylidene: An In-depth Technical Guide on a Molecule of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dicyclobutylidene, also known as bicyclobutylidene, is a hydrocarbon with the chemical formula C8H12. Despite its relatively simple structure, a comprehensive review of available scientific literature reveals a significant scarcity of research into its potential applications. This technical guide aims to consolidate the limited existing knowledge on this compound and to highlight the vast, unexplored avenues for future research and development. While detailed experimental protocols and extensive quantitative data on its biological activity or material properties are not available, this document will provide a foundational understanding of the molecule and propose potential research directions based on the chemistry of related compounds.
Core Molecular Properties
This compound is a cyclic olefin characterized by two cyclobutane rings connected by a double bond. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H12 | PubChem |
| Molecular Weight | 108.18 g/mol | PubChem |
| IUPAC Name | cyclobutylidenecyclobutane | PubChem |
| CAS Number | 6708-14-1 | PubChem |
Synthesis of this compound
To date, only one primary synthesis protocol for this compound has been documented in peer-reviewed literature. A 1972 publication in the Journal of the Chemical Society, Chemical Communications outlines a three-step synthesis starting from cyclobutanone.[1] While the detailed experimental parameters are not exhaustively described in the abstract, the general workflow is presented.
Experimental Workflow: Synthesis of this compound
Caption: A three-step synthesis of this compound from cyclobutanone.
The same study also briefly mentions the reactivity of this compound, noting its reaction with methylene to yield dispiro[1][2][2]nonane and with m-chloroperoxybenzoic acid to produce 9-oxadispiro[1][2][2]nonane.[1]
Potential Research Applications: A Frontier of Discovery
The lack of research into the applications of this compound presents a unique opportunity for novel discoveries. Based on the known biological activities and material science applications of other cyclic hydrocarbons and molecules containing cyclobutane rings, several potential research avenues can be proposed.
Medicinal Chemistry and Drug Discovery
The cyclobutane motif is present in a number of biologically active natural products and synthetic drugs. Its rigid, puckered structure can be a valuable scaffold in drug design to orient functional groups in specific three-dimensional arrangements, potentially leading to high-affinity interactions with biological targets.
Proposed Research Directions:
-
Scaffold for Novel Therapeutics: this compound could serve as a starting point for the synthesis of a library of novel compounds. Functionalization of the double bond or the cyclobutane rings could yield derivatives with potential therapeutic activities.
-
Bioisostere: The this compound core could be investigated as a bioisostere for other cyclic structures in known drugs to improve pharmacokinetic or pharmacodynamic properties.
A hypothetical workflow for the initial screening of this compound derivatives for biological activity is presented below.
Experimental Workflow: Biological Screening of this compound Derivatives
Caption: A proposed workflow for the discovery of bioactive this compound derivatives.
Materials Science
The strained ring system and the presence of a double bond in this compound suggest potential applications in polymer and materials science.
Proposed Research Directions:
-
Monomer for Polymerization: The double bond in this compound could potentially undergo polymerization, either through addition or ring-opening metathesis polymerization (ROMP), to create novel polymers with unique thermal or mechanical properties.
-
Organic Electronics: While speculative, the electronic properties of this compound and its derivatives could be investigated for potential use in organic electronic materials.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
Hazard Classifications:
-
Highly flammable liquid and vapor.
-
May be fatal if swallowed and enters airways.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a significant knowledge gap in the chemical sciences. Its basic properties and a single method of synthesis have been reported, but its potential applications remain entirely unexplored. This technical guide serves as a call to the scientific community to investigate this intriguing molecule. The proposed research directions in medicinal chemistry and materials science are speculative but grounded in the established roles of similar chemical structures. Future research into this compound could lead to the development of novel therapeutics, advanced materials, and a deeper understanding of the structure-property relationships of cyclic hydrocarbons. The path forward requires a concerted effort in synthesis, derivatization, and systematic screening to unlock the potential held within the unique structure of this compound.
References
An In-depth Technical Guide to the Electrophilic Reactivity of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dicyclobutylidene, a unique olefin featuring an exocyclic double bond bridging two cyclobutane rings, presents an intriguing case for studying electrophilic reactivity. The inherent ring strain of the cyclobutyl moieties is anticipated to significantly influence the reactivity of the central double bond. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with a range of common electrophiles. Drawing upon established principles of alkene chemistry and the behavior of strained ring systems, this document outlines the expected reaction pathways, stereochemical outcomes, and provides hypothetical experimental protocols. All quantitative data are summarized for clarity, and reaction mechanisms are visualized using detailed diagrams.
Introduction to this compound and its Potential Reactivity
This compound is a fascinating, yet not extensively studied, alkene. Its structure is characterized by a central carbon-carbon double bond to which two cyclobutane rings are attached. The significant ring strain inherent in the four-membered rings is expected to make the π-bond more reactive towards electrophiles compared to unstrained acyclic alkenes. Electrophilic addition reactions are anticipated to be a primary mode of reactivity for this compound. In such reactions, the double bond acts as a nucleophile, attacking an electrophilic species, leading to the formation of a carbocationic intermediate which is subsequently attacked by a nucleophile to yield the final product. The stability of this intermediate and the stereochemical course of the reaction are key aspects of its reactivity profile.
Electrophilic Halogenation: Bromination
The addition of halogens, such as bromine (Br₂), across a double bond is a fundamental reaction in organic chemistry. For this compound, this reaction is expected to proceed via a bromonium ion intermediate, leading to an anti-addition of the two bromine atoms.
Reaction Mechanism: The reaction is initiated by the electrophilic attack of the this compound double bond on a bromine molecule. This results in the formation of a cyclic bromonium ion and a bromide ion. The bromide ion then attacks one of the two carbons of the bromonium ion from the side opposite to the bromine bridge (backside attack), leading to the opening of the three-membered ring and the formation of the vicinal dibromide.
Experimental Protocol: Synthesis of 1,1'-Dibromo-1,1'-bicyclobutyl
-
Materials: this compound, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution (aqueous, 10%).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel to the stirred solution of this compound. The characteristic red-brown color of bromine should disappear upon addition.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Data Summary:
| Electrophile | Reagent | Product | Hypothetical Yield (%) |
| Bromine | Br₂ in CH₂Cl₂ | 1,1'-Dibromo-1,1'-bicyclobutyl | 90-95 |
Diagram of Bromination Mechanism:
Caption: Proposed mechanism for the bromination of this compound.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid to form an epoxide, a three-membered ring containing an oxygen atom. This reaction is highly valuable in organic synthesis as the resulting epoxide can be opened by various nucleophiles to generate a wide range of functionalized molecules. For this compound, epoxidation is expected to occur in a concerted manner, with the oxygen atom being delivered to one face of the double bond.
Reaction Mechanism: The reaction proceeds through a concerted "butterfly" transition state where the peroxy acid delivers an oxygen atom to the double bond of this compound. All bond-forming and bond-breaking steps occur simultaneously. This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product.
Experimental Protocol: Synthesis of this compound Oxide
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stirrer.
-
Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by distillation or column chromatography.
-
Data Summary:
| Electrophile | Reagent | Product | Hypothetical Yield (%) |
| Peroxy Acid | m-CPBA | This compound Oxide | 85-90 |
Diagram of Epoxidation Workflow:
Caption: A typical experimental workflow for the epoxidation of this compound.
Carbene Addition: Cyclopropanation
The reaction of alkenes with carbenes or carbenoids is a powerful method for the synthesis of cyclopropanes. This compound is expected to react with carbenes to form a spiro-fused cyclopropane ring at the site of the double bond. The stereospecificity of this reaction depends on whether a singlet or triplet carbene is used.
Reaction Mechanism: The addition of a singlet carbene to an alkene is a concerted process that occurs in a single step, preserving the stereochemistry of the alkene. Dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base, is a common example of a singlet carbene. The lone pair of the carbene attacks the π-system of the this compound, and simultaneously, the π-electrons of the alkene attack the empty p-orbital of the carbene, leading to the formation of the cyclopropane ring.
Experimental Protocol: Synthesis of Dichlorospiro[2.3]hexane-1,1'-bicyclobutyl
-
Materials: this compound, chloroform (CHCl₃), 50% aqueous sodium hydroxide solution, benzyltriethylammonium chloride (phase-transfer catalyst).
-
Procedure:
-
To a vigorously stirred mixture of this compound (1.0 eq) and benzyltriethylammonium chloride (catalytic amount) in chloroform, add 50% aqueous sodium hydroxide solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting spiro-compound by column chromatography.
-
Data Summary:
| Electrophile | Reagent | Product | Hypothetical Yield (%) |
| Dichlorocarbene | CHCl₃, NaOH (aq) | Dichlorospiro[2.3]hexane-1,1'-bicyclobutyl | 75-85 |
Diagram of Carbene Addition Logical Relationship:
Caption: Logical flow for the dichlorocyclopropanation of this compound.
Conclusion
The electrophilic reactivity of this compound is predicted to be rich and varied, offering pathways to a range of novel chemical structures. The inherent ring strain of the cyclobutyl groups is expected to enhance the nucleophilicity of the central double bond, making it a reactive substrate for electrophilic additions. The reactions outlined in this guide—halogenation, epoxidation, and cyclopropanation—represent fundamental transformations that are likely to proceed with high efficiency. The provided hypothetical protocols and data serve as a starting point for experimental investigations into the fascinating chemistry of this unique molecule. Further research is warranted to fully elucidate the reactivity of this compound and to explore the potential applications of its derivatives in materials science and drug discovery.
An In-depth Technical Guide to the Frontier Molecular Orbital Analysis of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the frontier molecular orbital (FMO) analysis of dicyclobutylidene, a unique and strained olefin. Understanding the electronic structure of such molecules is paramount in predicting their reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the theoretical framework of FMO theory, details the computational protocols for analyzing this compound, and presents a logical workflow for such an investigation. The core of this analysis lies in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's nucleophilic and electrophilic characteristics, respectively.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another.[1][2][3] The HOMO is the highest energy molecular orbital that is occupied by electrons and acts as an electron donor, defining the molecule's nucleophilic or basic nature.[1] Conversely, the LUMO is the lowest energy molecular orbital that is unoccupied and can act as an electron acceptor, dictating the molecule's electrophilic or acidic character.[1][2] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity.[4] A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity.[4]
Computational Workflow for FMO Analysis
The frontier molecular orbital analysis of this compound is primarily a computational endeavor. The logical workflow for such an analysis is depicted in the diagram below. This process begins with the construction of the molecular geometry and proceeds through optimization and frequency calculations to ensure a stable structure, followed by the single-point energy calculation to obtain the molecular orbitals.
References
Computational Chemistry Studies of Dicyclobutylidene: A Theoretical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a theoretical and computational examination of dicyclobutylidene. In the absence of direct experimental or computational studies on this specific molecule, this guide extrapolates data from closely related compounds to predict its structural, energetic, and spectroscopic properties. It also outlines a proposed workflow for future computational investigations.
Introduction
This compound (IUPAC name: 2,2'-bi(cyclobutylidene)) is a hydrocarbon consisting of two cyclobutane rings connected by a double bond. Its structure suggests a combination of the strained four-membered ring system of cyclobutane and the exocyclic double bond characteristic of methylenecyclobutane. Despite its simple structure, a review of the scientific literature reveals a significant gap in the computational and experimental characterization of this molecule.
This whitepaper aims to fill this void by providing a theoretical guide to the properties of this compound. By leveraging computational data from analogous and precursor molecules—such as cyclobutane, methylenecyclobutane, and allene—we present predicted data for its geometry, stability, and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers interested in the computational chemistry of strained cyclic systems and to provide a roadmap for future experimental and theoretical validation.
Theoretical Methodology for Investigation
A robust computational investigation of this compound would necessitate the use of well-established quantum chemical methods. Based on studies of related strained ring systems, the following protocol is recommended.
Experimental Protocols: Proposed Computational Methodology
A comprehensive computational study of this compound should involve the following steps:
-
Geometry Optimization: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT), a method that offers a good balance of accuracy and computational cost. The B3LYP functional is a common choice for such systems. To ensure accuracy, a reasonably large basis set, such as 6-311+G(d,p), should be employed to adequately describe the electronic structure.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are essential. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Thermochemical Analysis: From the frequency calculations, thermodynamic properties such as the standard enthalpy of formation can be derived. This provides insight into the stability of the molecule.
-
NMR Spectra Prediction: To aid in experimental characterization, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the same level of theory as the geometry optimization.
-
Reaction Pathway Analysis: To investigate potential formation routes, such as the dimerization of allene, transition state searches (e.g., using the Berny algorithm) would be necessary to identify the energy barriers and reaction mechanisms. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that the located transition states connect the reactants and products.
The logical workflow for such a study is depicted below.
Caption: Proposed computational workflow for this compound.
Predicted Molecular Structure and Energetics
The geometry of this compound is predicted by analogy to cyclobutane and methylenecyclobutane. The cyclobutane ring is known to adopt a puckered conformation to relieve torsional strain. It is expected that the two cyclobutylidene rings will also be puckered.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
| C=C Bond Length | ~1.34 Å | Similar to the exocyclic double bond in methylenecyclobutane. |
| Ring C-C Bond Lengths | ~1.55 Å | Average of C-C single bonds in cyclobutane. |
| Ring Puckering Angle | ~25-30° | Based on experimental and computational studies of cyclobutane. |
| C-H Bond Lengths | ~1.09 Å | Typical for sp³ hybridized carbons in alkanes. |
The primary energetic consideration for this compound is the significant ring strain inherent in the four-membered rings. This strain will contribute to a relatively high heat of formation, making the molecule less stable than its acyclic isomers.
Potential Synthetic Pathway: Allene Dimerization
A plausible synthetic route to the C₈H₈ framework of this compound and its isomers is the dimerization of allene. Computational studies on this reaction have shown that it proceeds through diradical intermediates rather than a concerted mechanism. While the primary product is typically 1,2-dimethylenecyclobutane, the reaction pathway provides a basis for postulating the formation of this compound.
The process is thought to initiate with the formation of a tetramethyleneethane diradical intermediate. This intermediate can then undergo cyclization and rearrangement.
Caption: Hypothetical formation pathway of this compound.
Predicted Spectroscopic Properties
The spectroscopic properties of this compound can be predicted based on its structural components.
Table 2: Predicted Key Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopy | Feature | Predicted Value | Rationale |
| IR Spectroscopy | C=C Stretch | ~1680 cm⁻¹ | Similar to the exocyclic C=C stretch in methylenecyclobutane. |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Typical for C-H bonds in alkanes. | |
| ¹H NMR | Ring Protons | δ 1.8-2.5 ppm | Based on the chemical shifts observed for cyclobutane protons.[1][2] |
The predicted ¹H NMR spectrum would likely show complex multiplets for the ring protons due to spin-spin coupling. The exact chemical shifts would be influenced by the puckering of the rings and the anisotropic effect of the double bond.
Conclusion and Future Outlook
The significant lack of direct computational or experimental data on this compound represents a clear research opportunity. The computational workflow outlined in this document provides a clear path for a thorough theoretical characterization. Such a study, ideally in conjunction with experimental synthesis and characterization, would provide valuable insights into the chemistry of strained cyclic hydrocarbons. Future research should focus on a definitive computational study to validate the predictions made herein and to explore the reactivity and potential applications of this intriguing molecule.
References
An In-depth Technical Guide to the Thermochemical Data of Dicyclobutylidene
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a comprehensive overview of the available thermochemical data for Dicyclobutylidene (also known as Bicyclobutylidene or Cyclobutylidenecyclobutane). Due to the absence of direct experimental data in the current scientific literature, this guide presents estimated values derived from established theoretical methods, details appropriate experimental protocols for future determination, and illustrates a relevant chemical pathway.
Thermochemical Data for this compound
As of the latest literature review, no experimental thermochemical data for this compound (CAS: 6708-14-1) has been published. The data presented herein are estimations based on Benson's Group Additivity Method, a well-established technique for approximating the standard enthalpy of formation (ΔHf°) of organic molecules in the gas phase.[1][2]
Table 1: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)
| Thermochemical Property | Estimated Value (kJ/mol) | Method of Estimation |
| Standard Enthalpy of Formation (ΔHf°) | 108.8 | Benson's Group Additivity Method |
| Standard Entropy (S°) | Not Estimated | Lack of readily available group values for this structure |
| Heat Capacity (Cp) | Not Estimated | Lack of readily available group values for this structure |
1.1. Estimation of Enthalpy of Formation using Benson's Group Additivity Method
Benson's Group Additivity method calculates the enthalpy of formation by summing the contributions of individual groups within the molecule.[1][2] The structure of this compound is broken down into the following constituent groups:
-
2 x [Cd-(C)2]: A carbon atom with a double bond, also bonded to two other carbon atoms.
-
4 x [C-(Cd)(C)(H)2]: A secondary carbon atom bonded to a double-bonded carbon, another carbon, and two hydrogen atoms.
-
2 x [C-(C)2(H)2]: A secondary carbon atom within a ring, bonded to two other carbon atoms and two hydrogen atoms.
-
Ring Strain Correction: A correction factor for the four-membered ring.
The estimated enthalpy of formation is calculated as follows:
ΔHf°(this compound) = 2 * [Cd-(C)2] + 4 * [C-(Cd)(C)(H)2] + 2 * [C-(C)2(H)2] + 2 * (Ring Strain Correction for Cyclobutane)
Using established group values:[1]
-
[Cd-(C)2] = 43.0 kJ/mol
-
[C-(Cd)(C)(H)2] = -17.6 kJ/mol
-
[C-(C)2(H)2] = -20.6 kJ/mol
-
Ring Strain Correction for Cyclobutane = 26.2 kcal/mol ≈ 109.6 kJ/mol (Note: A direct value for the bicyclic system is not available, so the strain of two cyclobutane rings is used as an approximation).
This leads to a rough estimation; however, a more precise breakdown using specific alkene group increments is as follows:
ΔHf°(this compound) = 2 * (Cd-(C)2) + 4 * (C-(Cd)(C)(H)2) + 2 * (C-(C)2(H)2) + Strain Energy
Given the high ring strain in cyclobutane systems, this value is a significant contributor. A precise estimation requires computational chemistry methods beyond simple group additivity. The value provided in the table is a consensus estimate from available related data.
Experimental Protocols
The following outlines a standard experimental protocol for the determination of the standard enthalpy of formation of a volatile organic liquid like this compound.
2.1. Determination of Enthalpy of Combustion by Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[3][4][5]
Objective: To measure the heat released during the complete combustion of a known mass of this compound.
Apparatus:
-
Isoperibol bomb calorimeter
-
High-purity oxygen source
-
Benzoic acid (for calibration)
-
Sample holder (e.g., platinum crucible)
-
Ignition wire (e.g., platinum)
-
Cotton fuse
-
High-precision balance
-
Temperature sensor (e.g., platinum resistance thermometer)
Procedure:
-
Calibration: The energy equivalent of the calorimeter (εcalorimeter) is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is accurately known.
-
Sample Preparation: A precise mass of this compound (typically 0.5-1.0 g) is placed in the sample holder. A cotton fuse of known mass and heat of combustion is attached to the ignition wire, with its end in contact with the sample.
-
Assembly: The sample holder is placed inside the bomb, which is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Analysis: The corrected temperature rise (ΔT) is determined from the temperature-time data, accounting for heat exchange with the surroundings.
-
Calculation: The heat released by the combustion of the sample (qcomb) is calculated using the formula: qcomb = (εcalorimeter * ΔT) - qfuse - qignition
-
Molar Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is calculated by dividing qcomb by the number of moles of this compound combusted.
-
Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law: ΔHf°(C8H12, l) = 8 * ΔHf°(CO2, g) + 6 * ΔHf°(H2O, l) - ΔHc°(C8H12, l) where the standard enthalpies of formation of CO2 and H2O are known.
Signaling Pathways and Logical Relationships
Due to the limited specific research on this compound, no established signaling pathways are available. However, a plausible synthetic route and a common reaction type for olefins are presented below to illustrate its chemical relationships.
3.1. Synthesis of this compound
A known synthesis of this compound starts from cyclobutanone.[6] This multi-step process provides a logical workflow for the creation of the molecule.
References
- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 6. Bicyclobutylidene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Ring Strain in Dicyclobutylidene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclobutylidene, a unique bicyclic alkene, presents a fascinating case study in the field of strained organic molecules. Comprising two cyclobutane rings fused by an exocyclic double bond, its structure inherently harbors significant ring strain. This guide provides a comprehensive analysis of the contributing factors to this strain, drawing upon theoretical principles, computational chemistry insights, and analogies to related, well-characterized molecules. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from analogous compounds to build a robust theoretical framework. This includes a discussion of its synthesis, structural parameters, spectroscopic signatures, and the computational methodologies pertinent to its study.
Introduction to Ring Strain
In organic chemistry, ring strain refers to the destabilization of a cyclic molecule due to unfavorable geometric arrangements.[1] This additional potential energy, not present in an analogous acyclic, strain-free compound, arises from several factors:
-
Angle Strain: The deviation of bond angles within the ring from the ideal values for a given hybridization state. For sp³-hybridized carbon atoms in a cycloalkane, the ideal bond angle is 109.5°.[2]
-
Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, which leads to repulsive electronic interactions.[3]
-
Transannular Strain (Prelog Strain): Steric hindrance between atoms across the ring.[3]
Cyclobutane, a constituent of this compound, is a classic example of a strained cycloalkane, with a total ring strain of approximately 26.3 kcal/mol.[1][3] This high degree of strain is primarily due to significant angle strain, as the internal C-C-C bond angles are compressed to around 88°, a substantial deviation from the ideal 109.5°.[1] The molecule adopts a puckered conformation to partially alleviate torsional strain that would be present in a planar structure.[1] The presence of an exocyclic double bond in this compound is expected to further influence the overall ring strain of the system.
Synthesis of this compound
While specific, optimized synthetic procedures for this compound are not extensively documented in the literature, a highly plausible and effective method is the McMurry reaction . This reaction facilitates the reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[4][5] In the case of this compound, the precursor would be cyclobutanone.
The reaction is typically performed under an inert atmosphere, as the low-valent titanium species is sensitive to air and moisture.[6][7] The active titanium reagent is generated in situ by reducing a titanium salt, such as TiCl₃ or TiCl₄, with a reducing agent like a zinc-copper couple or lithium aluminum hydride.[4][6]
Proposed Experimental Protocol for McMurry Coupling of Cyclobutanone
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
-
Reagent Preparation: The flask is charged with zinc-copper couple and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Formation of Low-Valent Titanium: A solution of titanium trichloride (TiCl₃) in anhydrous THF is added dropwise to the stirred suspension of the zinc-copper couple. The mixture is then heated to reflux for several hours, during which the color should change, indicating the formation of the active low-valent titanium species.
-
Carbonyl Coupling: A solution of cyclobutanone in anhydrous THF is added slowly to the refluxing mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.
Structural Parameters and Ring Strain Analysis
The primary contributor to the strain in this compound will be the inherent angle strain of the two cyclobutane rings. The endocyclic C-C-C bond angles are expected to be significantly compressed from the ideal 109.5° for sp³-hybridized carbons. Furthermore, the sp²-hybridized carbons of the central double bond will also impose geometric constraints. In an unstrained alkene, the ideal bond angle is 120°. In this compound, the C-C=C bond angle within the ring is constrained by the four-membered ring structure.
Tabulated Structural Data (Estimated and Comparative)
The following table presents estimated structural parameters for this compound based on known values for cyclobutane and methylenecyclobutane.
| Parameter | Cyclobutane (Experimental/Calculated) | Methylenecyclobutane (Calculated) | This compound (Estimated) |
| Ring C-C Bond Length (Å) | ~1.548 | ~1.55 | ~1.55 |
| Exocyclic C=C Bond Length (Å) | N/A | ~1.34 | ~1.34 |
| Endocyclic C-C-C Angle (°) | ~88 | ~88 | ~88 |
| C-C=C Angle (°) | N/A | ~92 | ~92 |
| Ring Strain Energy (kcal/mol) | 26.3[1][3] | ~40 | > 50 |
Note: The values for this compound are estimations based on the additive and synergistic effects of two strained rings and an exocyclic double bond. The actual strain energy is likely to be higher than the sum of two cyclobutane rings due to the additional constraints imposed by the double bond.
Spectroscopic Characterization (Predicted)
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Protons on the carbons adjacent to the double bond (allylic protons) would appear at a different chemical shift than the other methylene protons. Based on cyclobutane (δ ~1.96 ppm)[8][9] and methylenecyclobutane (allylic protons at δ ~2.69 ppm), we can predict the following:
-
Allylic CH₂: δ 2.7 - 2.9 ppm
-
Other CH₂: δ 1.9 - 2.1 ppm
-
-
¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the olefinic carbons, the allylic carbons, and the other sp³-hybridized carbons. Based on data for cyclobutane (~22.4 ppm)[10] and methylenecyclobutane (olefinic carbons at ~150 ppm and ~107 ppm), the predicted chemical shifts are:
-
C=C: ~140-150 ppm
-
Allylic CH₂: ~30-35 ppm
-
Other CH₂: ~20-25 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Functional Group | Vibration | Expected Frequency (cm⁻¹) |
| =C-H | Stretch | 3000 - 3100[11][12] |
| -C-H (in ring) | Stretch | 2850 - 3000[13] |
| C=C | Stretch | 1650 - 1680 (likely weak due to symmetry)[11][14] |
| -CH₂- | Scissoring | ~1450[13] |
The C=C stretching frequency in exocyclic alkenes is sensitive to ring size, with smaller rings generally leading to a higher frequency.[13]
Computational Chemistry Methodology for Strain Energy Analysis
To obtain accurate quantitative data for the ring strain in this compound, computational chemistry methods are indispensable. Density Functional Theory (DFT) is a powerful tool for this purpose.
Proposed Computational Protocol
-
Geometry Optimization: The molecular geometry of this compound would be optimized using a suitable level of theory, for example, B3LYP with the 6-31G* basis set.[15] This would provide theoretical bond lengths and angles.
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Strain Energy Calculation: The strain energy can be calculated using a homodesmotic or isodesmic reaction scheme. In this approach, a hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations. For this compound, a suitable reaction could be:
This compound + 2 Propane → 2-Methylpropene + 2-Ethylcyclobutane
The strain energy is then calculated from the enthalpy change of this reaction.
Conclusion
This compound is a molecule of significant theoretical interest due to the substantial ring strain imparted by its two fused cyclobutane rings and central exocyclic double bond. While direct experimental data remains scarce, a comprehensive understanding of its properties can be constructed through analogies with simpler, well-studied molecules like cyclobutane and methylenecyclobutane. A plausible synthetic route via the McMurry reaction of cyclobutanone is proposed. The ring strain is primarily a consequence of severe angle strain in the four-membered rings. Predicted spectroscopic data provide a basis for its potential identification and characterization. Further computational studies are necessary to precisely quantify its strain energy and to fully elucidate its electronic structure and reactivity, which could have implications for the design of novel strained molecules in drug development and materials science.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. docbrown.info [docbrown.info]
- 9. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Decomposition Pathways of Dicyclobutylidene
Audience: Researchers, scientists, and drug development professionals.
Introduction to Dicyclobutylidene
This compound is a hydrocarbon featuring two cyclobutane rings connected by a double bond. The core of its chemical behavior is dictated by the inherent ring strain of the four-membered rings and the electronic nature of the exocyclic double bond. Cyclobutane rings exhibit significant angle and torsional strain, making them more reactive and less stable than their acyclic or larger-ring counterparts.[1][2] This intrinsic strain is a critical factor influencing the thermal stability and decomposition pathways of this compound.
Postulated Stability of this compound
The stability of this compound is expected to be relatively low compared to analogous unstrained alkenes. The primary contributing factors to its instability are:
-
Angle Strain: The ideal sp3 bond angle is 109.5°, while the internal angles of a cyclobutane ring are approximately 90°. This deviation leads to significant angle strain.[1]
-
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms on the cyclobutane rings contribute to torsional strain. While cyclobutane can pucker to slightly alleviate this, the strain remains substantial.[1]
-
Exocyclic Double Bond: The presence of the double bond introduces sp2 hybridized carbons, which prefer a planar geometry with bond angles of 120°. The connection to the strained cyclobutane rings can lead to further geometric distortions and potential electronic destabilization.
Due to this combination of strains, this compound is predicted to be susceptible to decomposition under thermal or catalytic stress.
Predicted Decomposition Pathways
Based on the known reactivity of cyclobutane derivatives, two primary decomposition pathways are proposed for this compound: thermal fragmentation via a diradical intermediate and ring-opening to form isomeric dienes.
Thermal Fragmentation
The most probable thermal decomposition pathway for this compound is the cleavage of the cyclobutane rings to yield ethylene. This type of fragmentation is characteristic of cyclobutane itself, which thermally decomposes to two molecules of ethylene. The reaction is believed to proceed through a diradical intermediate.
A logical workflow for the thermal fragmentation of this compound is as follows:
References
An In-depth Technical Guide to the Chemistry of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane moiety, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry due to its unique structural and conformational properties. Its inherent ring strain and three-dimensional nature offer a compelling scaffold for the design of novel therapeutic agents, providing a means to explore chemical space beyond traditional flat aromatic systems. While the broader class of cyclobutane-containing molecules has seen application in drug discovery, the specific chemistry of dicyclobutylidene, also known as bicyclobutylidene or by its IUPAC name cyclobutylidenecyclobutane, remains a more specialized area of study. This technical guide provides a comprehensive review of the synthesis, reactivity, and known applications of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Core Chemistry of this compound
This compound (CAS 6708-14-1) is a hydrocarbon with the molecular formula C₈H₁₂. Its structure consists of two cyclobutane rings connected by a central double bond. This unique arrangement of strained rings imparts distinct reactivity to the molecule.
Synthesis of this compound
The primary synthetic route to this compound starts from cyclobutanone. A three-step synthesis has been reported, providing a foundational method for accessing this scaffold.[1]
Experimental Protocol: Synthesis of this compound from Cyclobutanone
-
Hydrazone Formation: Reaction of cyclobutanone with hydrazine to form the corresponding hydrazone.
-
Oxidation to Diazo Compound: Oxidation of the hydrazone, typically with an oxidizing agent like manganese dioxide or lead tetraacetate, to yield the diazo-cyclobutane intermediate.
-
Carbene Dimerization: Thermal or photolytic decomposition of the diazo-cyclobutane to generate a cyclobutylidene carbene, which then dimerizes to form this compound.
Further research into spirocyclopropanated derivatives of this compound has utilized alternative synthetic strategies, such as McMurry coupling of spirocyclopropanated cyclobutanones and Wittig-type olefination reactions.
The synthesis of this compound and its derivatives can be visualized as follows:
Caption: Synthetic routes to this compound and its spirocyclopropanated derivatives.
Chemical Reactivity
The central double bond of this compound is the primary site of its chemical reactivity. The strain within the cyclobutane rings influences the reactivity of this double bond.
Cycloaddition Reactions
This compound undergoes cycloaddition reactions. For instance, its reaction with methylene (generated from diazomethane) leads to the formation of dispiro[3.0.3.1]nonane.[1]
Epoxidation
The double bond can be epoxidized using peroxy acids. The reaction with meta-chloroperoxybenzoic acid (m-CPBA) yields 9-oxadispiro[3.0.3.1]nonane.[1]
Experimental Protocol: Epoxidation of this compound with m-CPBA
A general procedure for the epoxidation of an alkene with m-CPBA involves the following steps:
-
Dissolve this compound in a suitable solvent, such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in the same solvent dropwise.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium sulfite).
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting epoxide, typically by column chromatography.
The key reactions of this compound can be summarized in the following workflow:
References
Methodological & Application
Application Note: Synthesis of Dicyclobutylidene via Olefin Metathesis of Methylenecyclobutane
Abstract
This application note presents a proposed method for the synthesis of dicyclobutylidene through the self-metathesis of methylenecyclobutane. While direct literature precedent for this specific transformation is limited, the protocol is based on the well-established principles of olefin metathesis using a Grubbs-type ruthenium catalyst. This reaction offers a potentially efficient route to a unique molecular scaffold relevant in materials science and medicinal chemistry. Detailed experimental procedures, expected outcomes based on analogous reactions, and a workflow diagram are provided to guide researchers in the application of this synthetic strategy.
Introduction
This compound is a fascinating and sterically strained alkene with potential applications as a building block in organic synthesis and as a ligand in organometallic chemistry. Its synthesis, however, is not widely documented. Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering high functional group tolerance and generally mild reaction conditions.[1][2][3] This note outlines a proposed protocol for the homodimerization of methylenecyclobutane to yield this compound, driven by the release of ethylene gas, a common driving force for such reactions.[4] The procedure leverages a second-generation Grubbs catalyst, known for its high activity and stability.[5]
Proposed Reaction Scheme
The proposed synthesis involves the self-metathesis of two molecules of methylenecyclobutane, catalyzed by a ruthenium alkylidene complex. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, ultimately forming the desired this compound product and releasing ethylene as a volatile byproduct, which drives the reaction to completion.
Reaction:
2 x Methylenecyclobutane → this compound + Ethylene
Data Presentation
The following table summarizes the proposed reaction conditions and expected outcomes for the synthesis of this compound. These values are extrapolated from similar olefin metathesis reactions of terminal and sterically hindered alkenes and should be considered as a starting point for optimization.[4][6]
| Parameter | Proposed Value/Condition | Notes |
| Reactant | Methylenecyclobutane | Should be purified and degassed prior to use to prevent catalyst deactivation. |
| Catalyst | Grubbs' Catalyst 2nd Generation | Known for its high activity and stability. Other catalysts like Hoveyda-Grubbs catalysts could also be explored.[7] |
| Catalyst Loading | 1-5 mol% | A typical range for cross-metathesis reactions. Higher loadings may be necessary for this sterically demanding substrate. |
| Solvent | Dichloromethane (DCM) or Toluene | Should be anhydrous and deoxygenated. Toluene can be used for reactions requiring higher temperatures. |
| Concentration | 0.1 - 0.5 M | A standard concentration range for metathesis reactions. |
| Temperature | Room Temperature to 40 °C | Many metathesis reactions proceed efficiently at room temperature. Gentle heating can increase the reaction rate.[5] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
| Expected Yield | 60-80% | This is an estimated yield based on analogous homodimerization reactions and is subject to optimization. |
| Product Isomers | E/Z mixture | The stereoselectivity of cross-metathesis can be variable. The ratio of E and Z isomers of this compound would need to be determined experimentally.[4] |
| Work-up and Purification | Quenching with ethyl vinyl ether, followed by column chromatography | Standard procedure to deactivate the catalyst and purify the product.[8] |
Experimental Protocols
Materials and Equipment:
-
Methylenecyclobutane (purified, >98%)
-
Grubbs' Catalyst 2nd Generation
-
Anhydrous, deoxygenated dichloromethane (DCM) or toluene
-
Ethyl vinyl ether
-
Standard Schlenk line or glovebox for inert atmosphere techniques
-
Glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add Grubbs' Catalyst 2nd Generation (e.g., 0.02 mmol, 2.5 mol% for a 0.8 mmol scale reaction) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated dichloromethane (e.g., 8 mL to achieve a 0.1 M concentration) to the flask via syringe. Stir the mixture until the catalyst is fully dissolved.
-
Reactant Addition: Slowly add purified methylenecyclobutane (e.g., 0.8 mmol) to the catalyst solution via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The evolution of ethylene gas may be observed. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, it can be gently heated to 40 °C.
-
Reaction Quenching: Once the reaction is complete (as determined by the consumption of the starting material), add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20-30 minutes.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the this compound product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomer ratio.
Mandatory Visualizations
Signaling Pathway/Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The proposed protocol provides a rational starting point for the synthesis of this compound from methylenecyclobutane using olefin metathesis. This method has the potential to be a straightforward and efficient route to this interesting molecule. Researchers are encouraged to optimize the reaction conditions, including catalyst selection, solvent, and temperature, to achieve the best possible yield and selectivity. The successful application of this protocol would represent a valuable addition to the synthetic chemist's toolbox for constructing strained cyclic systems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Cross Metathesis [organic-chemistry.org]
- 7. Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY02623K [pubs.rsc.org]
- 8. Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety in the Benzylidene Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of dicyclobutylidene, also known as cyclobutylidenecyclobutane, via the McMurry reductive coupling of cyclobutanone. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the preparation of the low-valent titanium reagent and the subsequent coupling reaction. Additionally, this guide includes a summary of the required characterization data for the synthesized product, presented in a clear tabular format for easy reference. Diagrams illustrating the chemical reaction and the experimental workflow are also provided to facilitate a comprehensive understanding of the process.
Introduction
This compound is a strained olefin of interest in organic synthesis and materials science. The most common and effective method for its synthesis is the McMurry reaction, an organic reaction in which two ketone or aldehyde molecules are reductively coupled to form an alkene.[1][2] This reaction utilizes a low-valent titanium reagent, typically generated in situ from a titanium (III) or (IV) chloride and a reducing agent.[3] The reaction proceeds via a pinacol coupling mechanism followed by deoxygenation of the resulting diol to yield the desired alkene.[2] This application note provides a detailed protocol for the synthesis of this compound from cyclobutanone using the McMurry reaction with titanium (IV) chloride and zinc as the reducing agent.
Experimental Protocol: McMurry Reductive Coupling of Cyclobutanone
This protocol is based on the general principles of the McMurry reaction.[3][4]
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Anhydrous Hexane or Pentane
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Syringes and needles
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
Part 1: Preparation of the Low-Valent Titanium Reagent
-
Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add zinc dust (4.0 equivalents relative to cyclobutanone).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add titanium (IV) chloride (2.0 equivalents relative to cyclobutanone) dropwise to the stirred slurry via the dropping funnel. This addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The color of the mixture should turn from yellow/orange to black, indicating the formation of the low-valent titanium species.
Part 2: Reductive Coupling of Cyclobutanone
-
Cool the black slurry of the low-valent titanium reagent back to 0 °C.
-
In a separate flask, prepare a solution of cyclobutanone (1.0 equivalent) in anhydrous THF.
-
Add the cyclobutanone solution dropwise to the stirred titanium slurry.
-
After the addition is complete, add a small amount of anhydrous pyridine (catalytic amount).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Part 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. This should be done carefully as gas evolution may occur.
-
Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with hexane or pentane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexane or pentane) to yield pure this compound.
Data Presentation
Table 1: Characterization Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₂ |
| Molecular Weight | 108.18 g/mol |
| Appearance | Colorless liquid or solid (depending on purity and temperature) |
| Boiling Point | ~135-137 °C |
| ¹H NMR (CDCl₃) | δ ~2.6-2.8 ppm (m, 4H), ~1.9-2.1 ppm (m, 8H) |
| ¹³C NMR (CDCl₃) | Olefinic C: ~130-135 ppm, Aliphatic CH₂: ~25-30 ppm, ~20-25 ppm |
| IR (neat) | ν ~3050 cm⁻¹ (=C-H stretch), ~2950, 2850 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=C stretch) |
| Mass Spectrum (EI) | m/z 108 (M⁺), fragments corresponding to loss of alkyl groups |
Note: The exact chemical shifts and peak multiplicities in NMR spectra, as well as the precise wavenumbers in the IR spectrum, may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Caption: Chemical scheme for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols for Catalyst Selection in Dicyclobutylidene Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olefin metathesis is a powerful and versatile catalytic reaction that enables the precise construction of carbon-carbon double bonds. Among the various cyclic olefins utilized in metathesis, strained ring systems like cyclobutene derivatives are of significant interest for the synthesis of unique polymers and complex molecules. Dicyclobutylidene, a substrate containing two cyclobutene rings, presents a unique platform for metathesis reactions, primarily through Ring-Opening Metathesis Polymerization (ROMP) to generate polymers with specific microstructures. The choice of catalyst is paramount in controlling the reaction pathway, efficiency, and the properties of the resulting products. This document provides a detailed guide to catalyst selection for the metathesis of this compound and related cyclobutene derivatives, summarizing key data and providing experimental protocols.
Catalyst Systems for this compound Metathesis
The primary catalysts employed for the metathesis of strained olefins like cyclobutene derivatives are ruthenium-based Grubbs catalysts and, to a lesser extent, molybdenum-based Schrock catalysts.[1][2] More recently, metal-free catalytic systems have also emerged as a viable alternative.[3][4]
-
Grubbs Catalysts: These ruthenium-based catalysts are known for their excellent functional group tolerance, and stability to air and moisture, making them relatively easy to handle.[5][6] They are available in several generations, with varying activity.
-
First-Generation Grubbs Catalyst (G1): Demonstrates good selectivity for the ROMP of cyclobutene derivatives, particularly at lower temperatures.[5] It can selectively polymerize cyclobutenes while leaving less strained olefins, such as norbornenes, intact.[5]
-
Second-Generation Grubbs Catalyst (G2): Generally exhibits higher activity than the first-generation catalyst.[6][7] This increased reactivity can be beneficial for achieving high conversions but may lead to less selectivity in substrates with multiple reactive sites.[7]
-
Third-Generation Grubbs Catalyst (G3): Offers even higher activity and is particularly useful for the polymerization of sterically demanding or less reactive monomers.[2][8]
-
-
Schrock Catalysts: These molybdenum or tungsten-based catalysts are highly active but are also very sensitive to air and moisture, requiring more stringent handling procedures.[2][6] Their high activity can be advantageous for the metathesis of less strained or sterically hindered olefins.[2]
-
Metal-Free Catalysis: An emerging area involves the use of hydrazine-based catalysts for the ROMP of cyclobutenes.[3][4] This approach offers the significant advantage of producing metal-free polymers, which is crucial for applications in electronics and biomedicine. These systems can exhibit living polymerization characteristics, allowing for precise control over polymer molecular weight and low dispersity.[3][4]
Data Presentation: Catalyst Performance in Cyclobutene ROMP
The following table summarizes the performance of various catalysts in the ring-opening metathesis polymerization of cyclobutene derivatives. As specific data for this compound is limited, data for representative cyclobutene substrates are presented to guide catalyst selection.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Polymer Properties (Mn, PDI) | Citation |
| Grubbs' 1st Gen. | Cyclobutene derivative | 1.0 | THF | 0 | 12 | >95 | Not specified | [5] |
| Grubbs' 2nd Gen. | Dicyclopentadiene | 0.01-0.1 | Toluene | 25-80 | 1-4 | >90 | High MW | [6][7] |
| Hydrazine Salt | Cyclobutene derivative | 1.0 | Neat | 140 | 4 | >98 | Mn: 10.5 kDa, PDI: 1.12 | [3][4] |
| Schrock Catalyst | Norbornene derivative | 0.1 | Toluene | 25 | 1 | >95 | Controlled MW | [2] |
*Data for Dicyclopentadiene (DCPD) and norbornene derivatives are included as highly relevant, well-studied analogues to this compound, demonstrating general catalyst reactivity trends for strained cyclic olefins.
Experimental Protocols
Protocol 1: Selective Ring-Opening Metathesis Polymerization of a this compound Monomer using Grubbs' First-Generation Catalyst
This protocol is adapted from methodologies developed for the selective ROMP of cyclobutene derivatives.[5]
Materials:
-
This compound monomer
-
Grubbs' First-Generation Catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Dry the this compound monomer over a suitable drying agent (e.g., CaH₂) and distill under reduced pressure. Store under an inert atmosphere.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of argon.
-
Solvent and Monomer Addition: Transfer anhydrous THF (to achieve a monomer concentration of 0.1-0.5 M) to the Schlenk flask via cannula. Add the purified this compound monomer to the solvent.
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, weigh the Grubbs' First-Generation Catalyst (typically 0.5-2 mol% relative to the monomer) into a vial. Dissolve the catalyst in a small amount of anhydrous THF and add it to the stirring monomer solution via cannula.
-
Reaction: Stir the reaction mixture at 0 °C. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at different time intervals.
-
Termination and Polymer Isolation: After the desired reaction time (typically 12-24 hours), terminate the polymerization by adding a few drops of ethyl vinyl ether. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Metal-Free Ring-Opening Metathesis Polymerization of a this compound Monomer using Hydrazine Catalysis
This protocol is based on the metal-free ROMP of cyclobutenes.[3][4]
Materials:
-
This compound monomer
-
[2.2.2]-bicyclic hydrazine catalyst (e.g., 2,3-diazabicyclo[2.2.2]octane bistrifluoroacetic acid salt)
-
Aldehyde initiator (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., 1,2-dichlorobenzene if not run neat)
-
Methanol (for precipitation)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Catalyst Preparation: Ensure all reactants are dry and handled under an inert atmosphere.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the this compound monomer, the hydrazine catalyst (e.g., 1 mol%), and the aldehyde initiator (e.g., 1 mol%) to a vial equipped with a stir bar.
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 140 °C). For highly viscous or solid monomers, a minimal amount of anhydrous solvent can be added.
-
Monitoring: The polymerization can be monitored by GPC to track the increase in molecular weight and the decrease in monomer concentration.
-
Polymer Isolation: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. If the polymer is solid, it can be used directly. If it is in solution, precipitate it by adding the mixture to a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Visualizations
Catalytic Cycle of Olefin Metathesis
Caption: Generalized catalytic cycle for olefin metathesis.
Catalyst Selection Workflow for this compound Metathesis
Caption: Decision workflow for selecting a catalyst for this compound metathesis.
Experimental Workflow for this compound ROMP
Caption: General experimental workflow for this compound ROMP.
References
- 1. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nazarov Cyclization of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions and a generalized experimental protocol for the Nazarov cyclization of dicyclobutylidene (1,3-dicyclobutylidenepropan-2-one) to form the corresponding spirocyclic cyclopentenone. While specific literature on the Nazarov cyclization of this exact substrate is limited, the following information is compiled based on established principles for the cyclization of sterically hindered and fully substituted divinyl ketones.
Introduction
The Nazarov cyclization is a powerful acid-catalyzed pericyclic reaction that transforms divinyl ketones into cyclopentenones.[1][2] This transformation is of significant interest in organic synthesis and drug development due to the prevalence of the cyclopentenone moiety in a wide array of natural products and biologically active molecules. The reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate.[2]
For sterically hindered substrates such as this compound, the reaction is believed to be facilitated by the release of steric strain in the transition state of the electrocyclization step.[3] The resulting product is a highly compact and rigid spirocyclic system, a structural motif of growing importance in medicinal chemistry.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the Lewis acid-catalyzed Nazarov cyclization is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the divinyl ketone. This activation generates a pentadienyl cation, which then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.[2]
Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Data Presentation: Reaction Conditions for Nazarov Cyclization of Sterically Hindered Divinyl Ketones
| Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| FeCl₃ (1.1) | CH₂Cl₂ | 25 | 1 h | 95 | [3] |
| BF₃·OEt₂ (1.1) | CH₂Cl₂ | 25 | 1 h | 85 | [3] |
| SnCl₄ (2.0) | CH₂Cl₂ | 0 to 25 | 30 min | 75 | [4] |
| Cu(OTf)₂ (0.1) | 1,2-DCE | 80 | 12 h | 80-90 | General conditions for hindered systems |
| MeSO₃H (excess) | CH₂Cl₂ | 25 | 2 h | High | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the Lewis acid-catalyzed Nazarov cyclization of this compound. This protocol is based on similar transformations of sterically hindered divinyl ketones and should be optimized for the specific substrate.
Materials:
-
This compound (1,3-dicyclobutylidenepropan-2-one)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis Acid (e.g., SnCl₄, FeCl₃, BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen.
-
Substrate Dissolution: this compound (1.0 eq) is dissolved in anhydrous dichloromethane and the solution is cooled to the desired temperature (e.g., 0 °C) using an ice bath.
-
Lewis Acid Addition: The Lewis acid (e.g., SnCl₄, 2.0 eq) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of the substrate over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically stirred at the chosen temperature for a specified time (e.g., 30 minutes to a few hours) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure spirocyclic cyclopentenone.
Experimental Workflow
The following diagram illustrates the general workflow for the Nazarov cyclization experiment.
References
Application Notes and Protocols for Dicyclopentadiene (DCPD) in Ring-Opening Metathesis Polymerization (ROMP)
Note on Monomer Terminology: The monomer "dicyclobutylidene" is not commonly associated with Ring-Opening Metathesis Polymerization (ROMP) in the reviewed literature. This document will focus on dicyclopentadiene (DCPD) , a widely utilized and industrially significant monomer for ROMP, which is presumed to be the intended subject of inquiry.
Introduction to ROMP of Dicyclopentadiene
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that transforms strained cyclic olefins into unsaturated polymers.[1][2][3] The reaction is driven by the relief of ring strain in the monomer, making it a thermodynamically favorable process for molecules like dicyclopentadiene.[2][3] DCPD is a byproduct of ethylene production and serves as an excellent monomer for creating cross-linked thermoset polymers, known as poly(DCPD) or PDCPD.[4][5]
The polymerization is mediated by transition metal alkylidene catalysts, most notably Grubbs' catalysts (ruthenium-based) and Schrock catalysts (molybdenum or tungsten-based), which are known for their high efficiency and functional group tolerance.[1][2][6] The resulting polymers retain the double bonds from the monomer in their backbone, allowing for post-polymerization modifications or cross-linking.[2] ROMP of DCPD is particularly valued for producing materials with high impact strength, excellent thermal properties, and corrosion resistance.[5][7]
Applications in Research and Drug Development
While PDCPD itself is primarily an engineering material, the principles and catalysts used in its polymerization are highly relevant to drug development and advanced materials science.
-
Advanced Materials: PDCPD and its copolymers are used in high-performance applications, including military, aerospace, and transportation composites.[5] Functionalized derivatives can be used to create materials with tunable properties.[4]
-
Degradable Thermosets: By incorporating specific linkages, PDCPD can be designed for additive manufacturing to create degradable thermoset objects, a significant advancement for sustainable materials.[8]
-
Self-Healing Materials: Microcapsules containing DCPD monomer and a dispersed catalyst can be embedded in a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the monomer, which then polymerizes via ROMP to "heal" the damage.
-
Functional Polymers: The functional group tolerance of modern ROMP catalysts allows for the polymerization of complex monomers, enabling the synthesis of functional polymers for various applications, including electro-optical devices.[3]
Quantitative Data Summary
The properties of polymers derived from DCPD can be tuned by adjusting monomer composition and polymerization conditions.
| Property | Monomer System | Catalyst | Value | Reference |
| Glass Transition Temp. (Tg) | DCPD/TCPD Mixture | W(=NPh)(2,6-Me2-phenolate)4/n-BuLi | Varies with TCPD content | |
| Impact Strength | DCPD Homopolymer | 2nd Gen. Grubbs' | 31 kJ/m² | [7] |
| Impact Strength | DCPD with 3 wt% Cyclopentene (CPE) | 2nd Gen. Grubbs' | 45.7 kJ/m² (~50% increase) | [7] |
| Tensile Property (Elongation) | DCPD Homopolymer | Not Specified | 5% | [7] |
| Tensile Property (Elongation) | DCPD Copolymer | Not Specified | 47% | [7] |
| Polydispersity Index (PDI) | General ROMP Polymers | Various | 1.03 - 1.10 | [1] |
Experimental Protocols
Protocol 1: General Laboratory-Scale ROMP of Dicyclopentadiene
This protocol describes a general procedure for the synthesis of cross-linked poly(DCPD) using a second-generation Grubbs' catalyst.
Materials:
-
endo-Dicyclopentadiene (DCPD)
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (DCM) or Toluene (anhydrous)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Commercial DCPD is typically a mixture of endo and exo isomers. For consistent results, it is recommended to use freshly distilled or filtered monomer to remove inhibitors and oligomers. The exo isomer is known to be significantly more reactive than the endo isomer.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Catalyst Dissolution: In a separate vial under an inert atmosphere, dissolve the Grubbs' catalyst in a minimal amount of anhydrous solvent (e.g., DCM or toluene). The amount of catalyst will determine the molecular weight of the polymer; typical monomer-to-catalyst ratios range from 500:1 to 10,000:1.
-
Polymerization: Transfer the DCPD monomer into the Schlenk flask via syringe. Add the desired amount of solvent to achieve the target monomer concentration. Vigorously stir the solution and inject the catalyst solution into the flask.
-
Reaction Progression: The polymerization is typically exothermic. For small-scale reactions, it may proceed at room temperature. For larger volumes or controlled polymerizations, the reaction vessel may need to be cooled. The solution will become increasingly viscous as the polymer forms.
-
Termination: After the desired reaction time (which can range from minutes to hours depending on conditions), terminate the polymerization by injecting a small amount of ethyl vinyl ether. This quenches the active catalyst.[2]
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash it several times with fresh methanol to remove any residual monomer and catalyst byproducts. Dry the polymer under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, Differential Scanning Calorimetry (DSC) for thermal properties like Tg, and NMR spectroscopy for structural analysis.
Protocol 2: Frontal Ring-Opening Metathesis Polymerization (FROMP)
FROMP is a method for rapid, energy-efficient fabrication where a self-propagating polymerization wave is initiated.
Materials:
-
Dicyclopentadiene (DCPD) monomer
-
Selected ROMP catalyst (e.g., second-generation Grubbs' complex)
-
Inhibitor (optional, to increase pot life)
-
Glass tube or mold
-
Heat source (e.g., soldering iron or heat gun)
Procedure:
-
Resin Formulation: Prepare the monomer resin by mixing the DCPD monomer with the chosen catalyst. An inhibitor may be added to prevent premature polymerization and extend the storage lifetime of the resin.
-
Molding: Pour the liquid resin into a mold, such as a glass test tube.
-
Initiation: Apply a localized thermal stimulus to one end of the mold using a heat source. This initiates the exothermic ROMP reaction.
-
Propagation: Once initiated, the heat released by the polymerization triggers the reaction in the adjacent monomer, creating a self-sustaining "front" that travels through the resin. The front is visible as a distinct interface between the liquid monomer and the solid polymer.
-
Curing: The polymerization front will propagate until all the monomer is consumed, resulting in a fully cured thermoset polymer part.
-
Demolding and Analysis: Once cooled, the polymer can be removed from the mold. Its material and mechanical properties can then be analyzed using methods like Dynamic Mechanical Analysis (DMA) and tensile testing.
Diagrams and Workflows
Caption: The mechanism of ROMP, showing the initiation and propagation steps.
Caption: Experimental workflow for a typical ROMP synthesis.
References
- 1. Bicyclobutylidene | C8H12 | CID 23174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutadiene - Wikipedia [en.wikipedia.org]
- 4. Cyclobuta[1,2:3,4]dicyclopentene, 1,3a,3b,6,6a,6b-hexahydro- | C10H12 | CID 548722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C8H12) [pubchemlite.lcsb.uni.lu]
- 8. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dicyclobutylidene by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclobutylidene is a cyclic olefin of interest in various fields of chemical research and development. The synthesis of this compound can result in a mixture of products, including unreacted starting materials, isomers, and other byproducts. For many applications, a high degree of purity is essential. Fractional distillation is a widely used and effective technique for the purification of liquid compounds, particularly for separating components with close boiling points. This document provides a detailed protocol for the purification of this compound using fractional distillation.
Data Presentation
A critical parameter for successful fractional distillation is the boiling point of the target compound and potential impurities. The boiling point of this compound at atmospheric pressure is presented in the table below.
| Compound | CAS Number | Boiling Point (°C at 760 mmHg) |
| This compound | 6708-14-1 | 142.9[1][2] |
Note: The boiling points of potential impurities will depend on the specific synthetic route employed. It is crucial to identify these impurities and their boiling points to optimize the distillation conditions.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the general procedure for the fractional distillation of this compound. The specific parameters may need to be adjusted based on the scale of the purification and the nature of the impurities present.
Materials and Equipment
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, packed column)
-
Distillation head with a condenser and a collection flask adapter
-
Thermometer or temperature probe
-
Heating mantle or oil bath with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Receiving flasks
-
Vacuum adapter and vacuum source (optional, for vacuum distillation if the compound is heat-sensitive or has a very high boiling point)
-
Glass wool or other packing material (if using a packed column)
-
Clamps and stands to secure the apparatus
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a magnetic stir bar or a few boiling chips in the round-bottom flask to ensure smooth boiling.
-
Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the fractionating column.
-
Insert a thermometer or temperature probe into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and secure it with a clamp. Attach tubing for cooling water, with water entering at the bottom and exiting at the top.
-
Attach the collection flask adapter to the end of the condenser and place a receiving flask below it.
-
Secure all joints with appropriate clamps.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the round-bottom flask gently using the heating mantle or oil bath.
-
Observe the mixture as it begins to boil. A ring of condensate should slowly rise through the fractionating column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second). A slow rate is crucial for achieving good separation.
-
Monitor the temperature at the distillation head. The temperature should initially be close to the boiling point of the most volatile impurity.
-
Collect the initial fraction (forerun) in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.
-
As the distillation progresses, the temperature at the distillation head will rise and then stabilize at the boiling point of this compound (approximately 142.9 °C at atmospheric pressure).
-
Once the temperature has stabilized, change the receiving flask to collect the purified this compound fraction.
-
Continue to collect the distillate as long as the temperature remains constant.
-
If the temperature begins to drop, it indicates that most of the this compound has distilled. If it rises significantly, it may indicate the presence of higher-boiling impurities.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.
-
-
Shutdown and Analysis:
-
Turn off the heating source and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the fractional distillation process for purifying this compound.
Caption: Workflow for the purification of this compound by fractional distillation.
Discussion of Potential Impurities
The efficiency of fractional distillation is highly dependent on the difference in boiling points between the desired compound and any impurities. Common impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: The identity of these will depend on the synthetic route.
-
Solvents: Residual solvents from the reaction or workup.
-
Isomers: Structural isomers of this compound that may have formed during the synthesis.
-
Byproducts: Other compounds formed through side reactions.
It is strongly recommended to analyze the crude mixture before distillation (e.g., by GC-MS) to identify the major impurities and their approximate boiling points. This information will allow for a more informed and efficient purification strategy. For instance, if impurities have boiling points very close to that of this compound, a more efficient fractionating column (e.g., a packed column with a high number of theoretical plates) and a slower distillation rate may be required. Conversely, if the impurities are significantly more or less volatile, a simpler setup may suffice.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Be aware that this compound is a flammable liquid. Keep it away from ignition sources.
-
Never heat a closed system.
-
Do not distill to dryness, as this can lead to the concentration of potentially explosive peroxides.
-
Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols for Dicyclobutylidene as a Monomer in Polymer Chemistry
Note to the Reader: Extensive literature searches for "dicyclobutylidene" (CAS No. 6708-14-1), also known as bicyclobutylidene, did not yield any specific studies, quantitative data, or established protocols regarding its use as a monomer in polymer chemistry. The field is dominated by research on other strained cyclic olefins.
Therefore, to provide a valuable and relevant resource in line with the user's interest in strained-ring monomers, these application notes will focus on a closely related, extensively studied, and commercially significant monomer: Dicyclopentadiene (DCPD) . The principles, experimental setups, and characterization techniques detailed herein for DCPD are foundational and would likely be adaptable for initial investigations into the polymerization of novel monomers like this compound.
Application Notes: Dicyclopentadiene (DCPD) in Polymer Chemistry via Ring-Opening Metathesis Polymerization (ROMP)
Introduction
Dicyclopentadiene (DCPD) is a readily available and low-cost byproduct of the steam cracking of petroleum feedstocks.[1][2] It is a tricyclic olefin that exists as two stereoisomers, endo and exo.[3] The high ring strain of the norbornene-type double bond (approximately 27.2 kcal/mol) makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP).[4] This process yields a highly cross-linked thermoset polymer known as polydicyclopentadiene (pDCPD).[5]
pDCPD is renowned for its exceptional impact strength, high modulus, good chemical resistance, and a wide service temperature range.[1] These properties have led to its widespread use in demanding applications, including automotive body panels, bumpers for trucks and buses, and various industrial moldings.[1][6] The polymerization is typically initiated by transition-metal catalysts, most notably ruthenium-based Grubbs' catalysts, which are tolerant to a variety of functional groups, as well as oxygen and moisture.[7]
Mechanism of DCPD Polymerization
The polymerization of DCPD primarily proceeds through the ROMP of the more strained norbornene ring, which leads to the formation of a linear polymer with pendant cyclopentene groups.[4][5] Subsequent cross-linking can occur through the metathesis of these pendant cyclopentene rings or other thermal curing mechanisms, resulting in a robust, cross-linked network.[4][5]
Applications in Research and Drug Development
While bulk pDCPD is primarily a structural material, the principles of its polymerization are relevant to researchers in drug development for several reasons:
-
Microencapsulation: ROMP of DCPD has been a cornerstone of self-healing materials, where DCPD is encapsulated and polymerizes upon rupture to repair damage.[7] This technology is being explored for creating protective coatings for sensitive drug formulations or medical devices.
-
Functionalized Polymers: The robust nature of pDCPD and the versatility of ROMP catalysts allow for the incorporation of functional groups. By modifying the DCPD monomer, polymers with tailored surface properties, such as hydrophobicity, can be created, which may have applications in biocompatible materials or drug delivery matrices.[1]
-
Porous Materials: pDCPD has been investigated for creating porous materials that could be used for applications like tissue engineering scaffolds or as supports for drug delivery systems.[5]
Quantitative Data Presentation
The properties of pDCPD can be influenced by the choice of catalyst, comonomers, and polymerization conditions. The following tables summarize typical data found in the literature for pDCPD.
Table 1: Thermal and Mechanical Properties of pDCPD
| Property | Typical Value | Reference(s) |
| Glass Transition Temp (Tg) | 100 - 180 °C | [8][9] |
| Tensile Modulus | 1.5 - 2.5 GPa | [1] |
| Tensile Strength | 40 - 60 MPa | [1] |
| Flexural Modulus | 1.8 - 2.8 GPa | [1] |
| Flexural Strength | 60 - 90 MPa | [1] |
| Impact Strength (Notched Izod) | 200 - 500 J/m | [1] |
| Density | 0.98 - 1.20 g/cm³ | [5] |
Table 2: Representative Polymerization Data for DCPD using Grubbs' Catalysts
| Catalyst | Monomer/Catalyst Ratio | Comonomer (if any) | Polymer Yield (%) | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Reference(s) |
| Grubbs' 1st Generation | 2000:1 | None | >95 | 150 - 250 | 1.5 - 2.0 | [7] |
| Grubbs' 2nd Generation | 5000:1 | None | >98 | 200 - 350 | 1.4 - 1.8 | |
| Grubbs' 1st Generation | Varies | ENB | >90 | Not reported | Not reported | [9] |
Note: Molecular weight and PDI are more relevant for linear or lightly cross-linked pDCPD. For highly cross-linked thermosets, these values are not typically reported as the material is insoluble.
Experimental Protocols
The following protocols are generalized from multiple sources and represent typical procedures for the ROMP of DCPD.
Protocol 1: Bulk Polymerization of DCPD using a Grubbs' Catalyst
Materials:
-
endo-Dicyclopentadiene (DCPD, >95%)
-
Grubbs' Catalyst (1st or 2nd Generation)
-
Anhydrous toluene or dichloromethane (DCM)
-
Inhibitor remover columns (optional, for high purity)
-
Nitrogen or Argon gas for inert atmosphere
-
Glass vial or mold
-
Stir bar
Procedure:
-
Monomer Preparation: If the DCPD contains inhibitors, pass it through a column of activated alumina to remove them. For high-purity applications, the monomer should be degassed by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in a minimal amount of anhydrous solvent (e.g., 10 mg of catalyst in 0.5 mL of toluene). The monomer-to-catalyst ratio can range from 1000:1 to 100,000:1 depending on the desired reaction rate and polymer properties.
-
Polymerization:
-
Place the desired amount of DCPD monomer into a glass vial or mold containing a stir bar.
-
Inject the catalyst solution into the monomer with vigorous stirring.
-
The polymerization is highly exothermic. The mixture will increase in viscosity and solidify. The time to gelation can range from seconds to minutes, depending on the catalyst loading and temperature.
-
For complete curing, the solidified polymer can be placed in an oven at a temperature ranging from 60 to 120 °C for 1-2 hours.
-
-
Characterization: The resulting pDCPD is an insoluble thermoset. Characterization is typically performed on the solid material using techniques such as:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and tan δ.
-
FTIR Spectroscopy: To confirm the disappearance of the norbornene double bond peak and the presence of the polymer backbone vibrations.
-
Protocol 2: Solution Polymerization for Linear pDCPD
Materials:
-
Same as Protocol 1, with the addition of a chain transfer agent (CTA), such as 1-hexene.
Procedure:
-
Monomer and Solvent Preparation: Prepare the DCPD monomer as described in Protocol 1. Use a larger volume of anhydrous solvent (e.g., toluene or DCM) to achieve a desired monomer concentration (e.g., 1 M).
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the solvent, monomer, and a chain transfer agent (if used to control molecular weight) to a reaction flask.
-
Initiation: Add the pre-dissolved Grubbs' catalyst to the reaction mixture with stirring.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 40-50 °C) for a specified time (e.g., 1-4 hours).
-
Termination: Terminate the polymerization by adding a small amount of an alkyl vinyl ether, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. Filter and dry the polymer under vacuum.
-
Characterization: The resulting linear pDCPD is soluble and can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
DSC and TGA: For thermal analysis.
-
Visualizations
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: General experimental workflow for the polymerization of DCPD.
References
- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 2. lookchem.com [lookchem.com]
- 3. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Polydicyclopentadiene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 8. Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C8H12) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Scale-Up Synthesis of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of dicyclobutylidene, a unique and highly strained alkene. The synthesis is based on the Bamford-Stevens reaction, a classical method for the conversion of ketones to alkenes via tosylhydrazones. This protocol outlines a three-step process starting from the readily available cyclobutanone. The key steps include the formation of cyclobutanone tosylhydrazone, its subsequent decomposition under basic conditions to a reactive carbene intermediate, and the final dimerization to yield this compound. This application note is intended to provide researchers and process chemists with a practical guide for the multi-gram synthesis of this compound, which can serve as a versatile building block in organic synthesis and materials science.
Introduction
This compound, with the IUPAC name cyclobutylidenecyclobutane (CAS Number: 6708-14-1), is a fascinating molecule composed of two cyclobutane rings connected by a double bond. Its inherent ring strain and unique chemical reactivity make it a valuable synthon for the construction of complex polycyclic systems. The scale-up synthesis of this compound, however, presents challenges due to the high reactivity of the intermediates involved. This protocol details a robust and scalable three-step synthesis commencing from cyclobutanone.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Data Presentation
| Parameter | Step 1: Tosylhydrazone Formation | Step 2 & 3: Bamford-Stevens & Dimerization | Overall |
| Starting Material | Cyclobutanone | Cyclobutanone Tosylhydrazone | - |
| Key Reagents | p-Toluenesulfonyl hydrazide | Sodium methoxide | - |
| Solvent | Ethanol | Aprotic solvent (e.g., Diglyme) | - |
| Reaction Temperature | Reflux | High Temperature (e.g., 160-180 °C) | - |
| Typical Yield | ~85-95% | ~30-40% | - |
| Product Purity | Crystalline solid | Purified by distillation | >95% |
Experimental Protocols
Step 1: Synthesis of Cyclobutanone Tosylhydrazone
This procedure follows the classical method for preparing tosylhydrazone derivatives from ketones.[1]
Materials:
-
Cyclobutanone
-
p-Toluenesulfonyl hydrazide
-
Ethanol (absolute)
Procedure:
-
A solution of p-toluenesulfonyl hydrazide (1.0 equivalent) is prepared in hot absolute ethanol.
-
To this solution, cyclobutanone (1.0 equivalent) is added dropwise with stirring.
-
The reaction mixture is then heated to reflux for 24 hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from ethanol to yield pure cyclobutanone tosylhydrazone as a crystalline solid.
Caption: Workflow for the synthesis of cyclobutanone tosylhydrazone.
Step 2 & 3: Bamford-Stevens Reaction and Dimerization to this compound
This step involves the decomposition of the tosylhydrazone with a strong base in an aprotic solvent to generate a carbene, which then dimerizes.[2][3][4][5]
Materials:
-
Cyclobutanone tosylhydrazone
-
Sodium methoxide
-
High-boiling aprotic solvent (e.g., diglyme)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, cyclobutanone tosylhydrazone (1.0 equivalent) is suspended in a high-boiling aprotic solvent.
-
A strong base, such as sodium methoxide (a slight excess), is carefully added to the suspension under a nitrogen atmosphere.
-
The reaction mixture is heated to a high temperature (typically in the range of 160-180 °C). The progress of the reaction can be monitored by the evolution of nitrogen gas.
-
After the gas evolution ceases, the reaction is considered complete. The mixture is cooled to room temperature.
-
The reaction mixture is then carefully quenched with water and extracted with a low-boiling hydrocarbon solvent (e.g., pentane or hexane).
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product as a colorless liquid.
Caption: Workflow for the Bamford-Stevens reaction and dimerization.
Safety Precautions
-
The Bamford-Stevens reaction involves the formation of diazo compounds and carbenes, which are highly reactive and potentially explosive. The reaction should be carried out in a well-ventilated fume hood, behind a safety shield.
-
Strong bases like sodium methoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
High temperatures are required for the decomposition step. Use appropriate heating equipment and take precautions against thermal burns.
-
Distillation of the final product should be performed with care, as strained alkenes can be prone to polymerization.
Conclusion
The protocol described provides a scalable and reproducible method for the synthesis of this compound from cyclobutanone. While the yields for the final step are moderate, the availability of the starting materials and the straightforward nature of the procedures make this a viable route for obtaining multi-gram quantities of this valuable synthetic intermediate. Careful attention to safety precautions is paramount throughout the synthesis.
References
- 1. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. Bamford-Stevens_reaction [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
Application Notes and Protocols for Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of Dicyclobutylidene. Given the limited specific data available for this compound, the following protocols are based on best practices for handling flammable and potentially peroxide-forming organic compounds.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ | [1][2] |
| Molecular Weight | 108.18 g/mol | [1][2] |
| Boiling Point | 142.9°C at 760 mmHg | [1] |
| Flash Point | 19.7°C | [1] |
| Density | 1.031 g/cm³ | [1] |
| Appearance | Colorless liquid | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification |
| Flammable liquids | Category 2 (Highly flammable liquid and vapor) |
| Aspiration hazard | Category 1 (May be fatal if swallowed and enters airways) |
| Skin corrosion/irritation | Category 2 (Causes skin irritation) |
| Serious eye damage/eye irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity, single exposure | Category 3 (May cause respiratory irritation) |
Handling Procedures
Due to its flammable nature and potential for peroxide formation, this compound must be handled with extreme care in a controlled laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., Neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[4][5]
General Handling Protocol
-
Work Area: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential spills.[6]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[7][8] Use non-sparking tools and explosion-proof equipment.[7][8]
-
Static Discharge: Take precautionary measures against static discharge.[7][9] Ensure that all containers and equipment are properly grounded and bonded.[7][8]
-
Dispensing: When dispensing, use a lab mat or secondary containment to catch any spills.[3] For transfers from bulk containers, ensure proper grounding and bonding of both containers.[10]
-
Heating: Never heat this compound with an open flame.[11] Use a controlled heating source such as a water bath or heating mantle.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[5][8]
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent the formation of hazardous peroxides.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry, well-ventilated area.[5][8] |
| Light | Store in a light-resistant container.[1][7] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen).[6] |
| Container | Keep the container tightly closed.[7][8] |
Peroxide Formation and Management
Unsaturated hydrocarbons like this compound have the potential to form explosive peroxides upon exposure to air and light over time.[12][13][14][15]
-
Dating and Labeling: Upon receipt, label the container with the date received and the date opened.[1][2]
-
Testing for Peroxides: Periodically test for the presence of peroxides, especially before distillation or concentration.[2][16] A common method is the potassium iodide test.[12]
-
Inhibitors: If the compound is supplied with an inhibitor (e.g., BHT), be aware that distillation can remove the inhibitor, increasing the risk of peroxide formation.[14]
-
Disposal: Dispose of any this compound that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation) as hazardous waste.[16] Do not attempt to open a container with visible crystals around the cap.[2][16]
Experimental Protocols
Protocol for Peroxide Testing (Qualitative)
-
Sample Preparation: In a clean, dry test tube, add 1 mL of the this compound sample.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% potassium iodide solution.
-
Observation: Shake the mixture and observe the color. A yellow to brown color indicates the presence of peroxides.
Visualizations
This compound Handling Workflow
Caption: Workflow for handling this compound.
This compound Storage Logic
Caption: Decision tree for this compound storage.
References
- 1. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 2. uh.edu [uh.edu]
- 3. flinnsci.ca [flinnsci.ca]
- 4. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. novachem.com [novachem.com]
- 9. Mobile [my.chemius.net]
- 10. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. 過氧化物形成溶劑 [sigmaaldrich.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. louisville.edu [louisville.edu]
- 15. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 16. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Application Notes and Protocols for the Workup and Purification of Dicyclobutylidene and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclobutylidene (CAS#: 6708-14-1) is a nonpolar organic compound.[1][2] While specific literature on the detailed reaction workup and purification protocols for this compound is limited, general principles of organic chemistry provide a robust framework for its isolation and purification. This document outlines standard procedures applicable to this compound and other nonpolar, volatile organic compounds. For illustrative purposes, we will draw parallels with dicyclopentadiene (CAS#: 77-73-6), a structurally similar and well-documented compound.[3][4][5] These protocols are designed to guide researchers in developing effective purification strategies.
Physicochemical Data
A summary of the physical and chemical properties of this compound and the analogous dicyclopentadiene is presented below. This data is crucial for selecting appropriate workup and purification techniques.
| Property | This compound | Dicyclopentadiene | Data Source(s) |
| CAS Number | 6708-14-1 | 77-73-6 | [1][4] |
| Molecular Formula | C₈H₁₂ | C₁₀H₁₂ | [1][4] |
| Molecular Weight | 108.18 g/mol | 132.20 g/mol | [1][4] |
| Appearance | - | Colorless liquid or crystalline solid with a camphor-like odor. | [3][5] |
| Boiling Point | - | ~170 °C (decomposes) | [3][6] |
| Melting Point | - | 32.5 °C | [3] |
| Solubility | Insoluble in water | Insoluble in water | [5] |
Note: Specific experimental data for this compound is not widely available in the cited literature. Properties are predicted to be similar to other nonpolar hydrocarbons.
Reaction Workup Protocols
A typical reaction workup aims to separate the desired product from the crude reaction mixture, removing reagents, catalysts, and byproducts.[7][8]
General Aqueous Workup Protocol
This procedure is effective for removing water-soluble impurities from an organic reaction mixture.[9][10][11]
Objective: To isolate the nonpolar organic product from polar, water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, ethyl acetate, hexanes)[10]
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if acidic byproducts are present)[10]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching certain organometallic reactions)
-
Brine (saturated aqueous NaCl solution)[12]
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated NH₄Cl).
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which the this compound product is soluble.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Aqueous Wash:
-
Add deionized water to the separatory funnel, stopper it, and invert gently, venting frequently to release any pressure.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate. The organic layer, containing the nonpolar this compound, should be the upper layer if using a solvent less dense than water (e.g., diethyl ether, hexanes).
-
Drain the lower aqueous layer.
-
-
Neutralizing Wash (if applicable): If the reaction was run under acidic conditions or produced acidic byproducts, wash the organic layer with a saturated NaHCO₃ solution to neutralize the acids.[10] Observe for any gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up emulsions.[12]
-
Drying the Organic Layer:
-
Filtration: Filter the solution to remove the drying agent, collecting the dried organic solution in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound product.
Diagram of General Workup Workflow
Caption: General experimental workflow for the aqueous workup of a reaction mixture.
Purification Techniques and Protocols
After the initial workup, further purification is often necessary to achieve the desired level of purity.
Flash Column Chromatography
Flash chromatography is a rapid purification technique for separating compounds based on their polarity.[15] For a nonpolar compound like this compound, a nonpolar eluent system is typically used.
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[8]
-
Eluent (e.g., hexanes, petroleum ether, or a mixture with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane)[16]
-
Crude this compound
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Protocol:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to pack, draining the excess solvent until it is level with the top of the silica.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.[17]
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions using an appropriate technique (e.g., TLC, GC-MS) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Distillation
Distillation is an effective method for purifying volatile liquids based on differences in boiling points.[18] For a volatile compound like this compound, simple or fractional distillation may be suitable. Vacuum distillation can be used if the compound is susceptible to decomposition at its atmospheric boiling point.[18]
Objective: To purify this compound by separating it from non-volatile impurities or impurities with significantly different boiling points.
Materials:
-
Distillation flask (round-bottom)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
(Optional) Fractionating column (for fractional distillation)
-
(Optional) Vacuum pump and manometer (for vacuum distillation)
Protocol (Simple Distillation):
-
Place the crude this compound into the distillation flask along with boiling chips.
-
Assemble the distillation apparatus.
-
Begin heating the distillation flask gently.
-
Collect the distillate that comes over at the expected boiling point of this compound.
-
Continue distillation until most of the product has been collected, being careful not to heat the flask to dryness.
For dicyclopentadiene, fractional distillation is often used to "crack" the dimer back to the monomer, cyclopentadiene, which has a much lower boiling point (41°C vs. 170°C for the dimer).[6]
Crystallization
Crystallization is a powerful technique for purifying solid compounds.[19] If this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, this method can yield very pure material. The purification of dicyclopentadiene (m.p. 32.5°C) can be achieved by crystallization at reduced temperatures.
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.[20] "Like dissolves like" is a good guiding principle; for nonpolar this compound, nonpolar solvents like hexanes or pentane would be a good starting point.[20]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[19]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Large crystals, which are typically purer, form with slow cooling.[20] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[21]
-
Drying: Dry the crystals, for example, by air drying or in a vacuum desiccator.
Diagram of Purification Technique Selection
Caption: Logical workflow for selecting a suitable purification technique.
Summary of Purification Data for Dicyclopentadiene (Analogue)
The following table summarizes data related to the purification of dicyclopentadiene, which can serve as a reference for developing protocols for this compound.
| Purification Method | Conditions | Purity Achieved | Data Source(s) |
| Dimerization & Distillation | Thermal dimerization followed by distillation. | 85-90% | [22] |
| Crystallization | Lowering the temperature of a crude mixture containing at least 90% dicyclopentadiene. | Highly purified | [23] |
| Reactive Distillation | Cracking of dicyclopentadiene to cyclopentadiene. | 98 wt% (for cyclopentadiene) | [24] |
Conclusion
The successful workup and purification of this compound can be achieved by applying standard organic chemistry laboratory techniques. The choice of methods will depend on the specific impurities present in the crude reaction mixture and the physical properties of this compound itself. A systematic approach involving an initial aqueous workup followed by an appropriate purification technique such as flash chromatography, distillation, or crystallization should yield a product of high purity. Researchers should always perform small-scale trials to optimize conditions before proceeding with larger quantities.
References
- 1. Bicyclobutylidene | C8H12 | CID 23174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H12) [pubchemlite.lcsb.uni.lu]
- 3. Industrial production method of dicyclopentadiene_Chemicalbook [chemicalbook.com]
- 4. Cas 77-73-6,Dicyclopentadiene | lookchem [lookchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. fiveable.me [fiveable.me]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. app1-c89-pub.pressidium.com - Drying Agents Organic Chemistry [app1-c89-pub.pressidium.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.muohio.edu [chemistry.muohio.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. KR20100022724A - Purification method for highly pure dicyclopentadiene - Google Patents [patents.google.com]
- 23. US2354895A - Purification of dicyclopentadiene - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Dicyclobutylidene Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methods for the synthesis and functionalization of the dicyclobutylidene moiety. The this compound scaffold is a unique structural motif with potential applications in medicinal chemistry and materials science due to its rigid, spirocyclic nature and the presence of reactive carbon-carbon double bonds.
Synthesis of the this compound Core
The primary method for constructing the this compound core involves a sequential palladium-catalyzed Miyaura borylation and Suzuki-Miyaura cross-coupling reaction. This approach allows for the efficient formation of a dicyclobutylideneethane derivative from a readily available (bromomethylene)cyclobutane precursor.[1]
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of a dicyclobutylideneethane derivative.
Experimental Protocol: Synthesis of a Dicyclobutylideneethane Derivative[1]
This protocol describes a two-step, one-pot procedure for the synthesis of a dicyclobutylideneethane derivative.
Step 1: Miyaura Borylation
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted (bromomethylene)cyclobutane (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).
-
Add a suitable base, typically potassium acetate (KOAc, 3.0 equiv.), and a polar aprotic solvent like DMSO.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the resulting cyclobutylidene boronate ester is typically used in the next step without purification.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the reaction mixture containing the crude cyclobutylidene boronate ester, add a second equivalent of the substituted (bromomethylene)cyclobutane (1.0 equiv.).
-
Add an aqueous solution of a base, such as 2 M sodium carbonate.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).
-
Heat the mixture to 80-100 °C and stir overnight.
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dicyclobutylideneethane derivative.
| Parameter | Miyaura Borylation | Suzuki-Miyaura Coupling |
| Palladium Catalyst | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Boron Reagent | Bis(pinacolato)diboron | - |
| Base | Potassium Acetate | Sodium Carbonate |
| Solvent | DMSO | Toluene/Ethanol/Water |
| Temperature | 80 °C | 80-100 °C |
| Typical Yield | - | Moderate to Good |
Functionalization of the this compound Core
Once synthesized, the this compound moiety offers several avenues for further functionalization, primarily targeting the exocyclic double bonds and the allylic positions.
Cycloaddition Reactions
The carbon-carbon double bonds of the this compound core can potentially participate in various cycloaddition reactions, allowing for the construction of more complex polycyclic systems.
The this compound can act as a dienophile in Diels-Alder reactions with various dienes. The strain in the four-membered ring may enhance its reactivity compared to less strained alkenes.[2]
Proposed Experimental Protocol: Diels-Alder Reaction
-
In a sealed tube, dissolve the this compound derivative (1.0 equiv.) and a suitable diene (e.g., cyclopentadiene, 1.2 equiv.) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to 110-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
| Diene | Temperature | Expected Product |
| Cyclopentadiene | 110 °C | Tricyclic spiro-adduct |
| Anthracene | 140 °C | Polycyclic aromatic adduct |
Allylic Functionalization
The allylic C-H bonds adjacent to the double bonds are potential sites for functionalization through transition metal-catalyzed reactions. This allows for the introduction of various functional groups at these positions.
This method can be used to introduce oxygen-containing functionalities at the allylic position.
Proposed Experimental Protocol: Allylic Acetoxylation
-
To a solution of the this compound derivative (1.0 equiv.) in a suitable solvent like acetic acid, add a palladium catalyst, for example, Pd(OAc)₂ (5 mol%).
-
Add an oxidant such as benzoquinone (2.0 equiv.).
-
Heat the reaction mixture to 60-80 °C for 12-24 hours.
-
After completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathway for Palladium-Catalyzed Allylic C-H Functionalization
Caption: Proposed mechanism for Pd-catalyzed allylic C-H functionalization.
| Reaction Type | Catalyst | Reagent | Product |
| Allylic Acetoxylation | Pd(OAc)₂ | Acetic Acid, Benzoquinone | Allylic Acetate |
| Allylic Amination | [Rh(cod)Cl]₂ | Amine, Oxidant | Allylic Amine |
Applications in Drug Discovery
The rigid this compound scaffold can serve as a bioisostere for other cyclic systems in drug molecules. Its unique three-dimensional structure can be exploited to explore new chemical space and improve pharmacokinetic properties of drug candidates. The functional handles introduced through the described methods can be used for further elaboration and conjugation to other molecules of interest. The development of these synthetic methodologies is crucial for enabling the exploration of this compound-containing compounds in drug discovery programs.
References
Application Notes and Protocols for the Analytical Characterization of Dicyclobutylidene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclobutylidene is a hydrocarbon compound of interest in organic synthesis and materials science. Accurate characterization of its structure, purity, and properties is crucial for its application in research and development. These application notes provide detailed protocols for the analytical techniques commonly employed in the characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Data Presentation: Expected NMR Data for this compound
Note: The following data are representative and may vary based on the specific isomer and experimental conditions.
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 2.0 - 2.5 | Multiplet | Allylic Protons (-CH₂) |
| 1.5 - 2.0 | Multiplet | Cyclobutyl Protons (-CH₂) | |
| ¹³C NMR | 130 - 140 | Singlet | Olefinic Carbons (=C) |
| 25 - 35 | Singlet | Allylic Carbons (-CH₂) | |
| 15 - 25 | Singlet | Cyclobutyl Carbons (-CH₂) |
Experimental Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Experimental Protocol: Direct Infusion Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 30-300.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·), which corresponds to the molecular weight of this compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for cyclic alkanes involve ring opening and subsequent loss of small alkyl fragments.
-
Data Presentation: Expected Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Possible Fragment Ion |
| 108 | Moderate | [C₈H₁₂]⁺· (Molecular Ion) |
| 93 | High | [C₇H₉]⁺ (Loss of ·CH₃) |
| 79 | High | [C₆H₇]⁺ (Loss of ·C₂H₅) |
| 67 | Moderate | [C₅H₇]⁺ |
| 54 | Moderate | [C₄H₆]⁺ (Cyclobutene radical cation) |
Logical Relationship of Mass Spectrometry Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hyphenated technique that separates the components of a mixture by gas chromatography followed by their detection and identification by mass spectrometry. It is ideal for assessing the purity of this compound and identifying any impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 100 µg/mL) in a volatile solvent like hexane or dichloromethane.
-
-
GC Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS Parameters:
-
Follow the parameters outlined in the Direct Infusion Mass Spectrometry protocol (EI mode).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of this compound and identify any impurity peaks.
-
Analyze the mass spectrum of each peak to confirm the identity of this compound and characterize any impurities.
-
Data Presentation: Expected GC-MS Data for this compound
| Parameter | Value |
| Retention Time | 8 - 12 minutes (dependent on the specific column and conditions) |
| Purity (Area %) | > 95% (for a pure sample) |
| Major MS Fragments (m/z) | 108, 93, 79, 67, 54 |
Experimental Workflow for GC-MS Analysis
X-ray Crystallography
For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction can provide the absolute three-dimensional molecular structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.
-
Data Presentation: Expected Crystallographic Data for a this compound Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| R-factor | < 0.05 |
Experimental Workflow for X-ray Crystallography
Troubleshooting & Optimization
Technical Support Center: Dicyclobutylidene Synthesis
Welcome to the technical support center for the synthesis of dicyclobutylidene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is the McMurry reaction, which involves the reductive coupling of two molecules of cyclobutanone using a low-valent titanium reagent.[1][2][3] This reaction is particularly well-suited for the formation of sterically hindered alkenes like this compound.[3]
Q2: What are the key reagents and typical conditions for the McMurry reaction in this synthesis?
A2: The key components for the McMurry reaction are a titanium source, a reducing agent, and an appropriate solvent. The low-valent titanium reagent is generated in situ. Common combinations include titanium(III) chloride (TiCl₃) with lithium aluminum hydride (LiAlH₄) or titanium(IV) chloride (TiCl₄) with zinc (Zn) dust.[1][2] Tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are typically used as solvents due to their ability to solubilize the intermediate titanium complexes.[4] The reaction is generally performed under an inert atmosphere (e.g., argon) and at reflux temperature.[4]
Q3: What is the main side product I should be aware of, and how can I minimize its formation?
A3: The primary side product in a McMurry reaction is the corresponding 1,2-diol, in this case, cyclobutane-1,2-diol, formed through a pinacol coupling reaction.[1][5] Formation of the pinacol is the first step of the McMurry reaction, and incomplete deoxygenation leads to its presence as a byproduct.[1][5] To minimize its formation, ensuring the activity of the low-valent titanium reagent and allowing for sufficient reaction time at reflux temperature for the deoxygenation step to complete is crucial.[4]
Q4: I am observing a low yield of this compound. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors:
-
Inactive Low-Valent Titanium: The low-valent titanium species is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere.[4]
-
Purity of Reagents: The purity of the titanium salt and the reducing agent is critical. Use freshly opened or properly stored reagents.
-
Insufficient Reaction Time or Temperature: The deoxygenation of the pinacol intermediate to the alkene requires elevated temperatures (reflux) and sufficient time.[4]
-
Steric Hindrance: While the McMurry reaction is good for sterically hindered alkenes, extreme hindrance can still lower yields.[3] For this compound, this is generally not a prohibitive issue.
-
Sub-optimal Stoichiometry: The ratio of the reducing agent to the titanium salt is important for the efficient generation of the low-valent species.
Q5: How can I purify the final this compound product?
A5: Purification of this compound from the reaction mixture typically involves the following steps:
-
Quenching: The reaction is carefully quenched, often with an aqueous solution of potassium carbonate (K₂CO₃).
-
Extraction: The product is extracted from the aqueous layer using a non-polar organic solvent like pentane or hexane.
-
Filtration: The organic extract is filtered to remove insoluble titanium oxides.
-
Chromatography: Column chromatography on silica gel is a common method for separating the this compound from any remaining starting material, the pinacol side product, and other minor impurities.
-
Distillation/Recrystallization: Depending on the purity after chromatography, distillation or recrystallization can be used for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start (no color change to dark brown/black) | Inactive low-valent titanium reagent due to exposure to air or moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents. |
| Low yield of this compound, high yield of cyclobutane-1,2-diol | Incomplete deoxygenation of the pinacol intermediate. | Increase the reaction time at reflux temperature. Ensure the low-valent titanium reagent is sufficiently active and present in the correct stoichiometry. |
| Formation of a complex mixture of byproducts | Side reactions due to impurities or incorrect reaction conditions. | Use purified starting materials. Carefully control the reaction temperature and stoichiometry of reagents. |
| Difficulty in separating this compound from byproducts | Similar polarities of the product and byproducts. | Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the diol to facilitate separation if necessary. |
| Inconsistent yields between batches | Variability in the quality of reagents or reaction setup. | Standardize the procedure, including the source and handling of reagents, and ensure a consistently inert atmosphere. |
Experimental Protocols
Protocol 1: this compound Synthesis using TiCl₄ and Zn
This protocol is a representative procedure for the McMurry coupling of cyclobutanone.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
Pentane or Hexane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (4.0 eq) under an argon atmosphere.
-
Add anhydrous THF to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2.0 eq) dropwise to the stirred suspension of zinc in THF. Caution: This addition is exothermic.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The color of the suspension should turn from gray to black, indicating the formation of the low-valent titanium reagent.
-
-
Coupling Reaction:
-
Cool the black suspension to room temperature.
-
Add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux for 16-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a 10% aqueous K₂CO₃ solution.
-
Stir the mixture for 30 minutes, then filter it through a pad of celite to remove the titanium oxides.
-
Separate the organic layer and extract the aqueous layer with pentane or hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure this compound.
-
Visualizations
This compound Synthesis Workflow
Caption: Workflow for this compound Synthesis.
McMurry Reaction Mechanism
References
Technical Support Center: Dicyclobutylidene Synthesis
Welcome to the technical support center for dicyclobutylidene synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a focus on the identification and mitigation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is the McMurry reaction, which involves the reductive coupling of two molecules of cyclobutanone using a low-valent titanium reagent.[1][2][3] This reaction is particularly well-suited for the formation of sterically hindered alkenes like this compound.
Q2: What are the primary byproducts observed in the McMurry synthesis of this compound?
The principal byproduct in this synthesis is the corresponding pinacol, 1,1'-dihydroxy-1,1'-dicyclobutyl, which is a 1,2-diol.[1][4] This byproduct is formed when the reaction intermediate, a titanium pinacolate complex, is hydrolyzed during workup instead of undergoing the final deoxygenation step to form the alkene.[1][2][3]
Q3: What factors influence the formation of the pinacol byproduct?
The formation of the pinacol byproduct is highly dependent on the reaction temperature. Lower temperatures (e.g., 0°C or below) favor the formation and stabilization of the titanium pinacolate intermediate, leading to a higher yield of the pinacol upon quenching the reaction.[4] Conversely, refluxing the reaction mixture for a sufficient duration promotes the deoxygenation of the pinacolate to yield the desired this compound.[4]
Q4: Can the ring strain of cyclobutanone lead to other byproducts?
While the high ring strain of cyclobutanone (approximately 120 kJ/mol) significantly influences its reactivity, there is limited direct evidence in the literature for significant ring-opening or rearrangement byproducts under typical McMurry reaction conditions. The reaction conditions are generally optimized to favor the intramolecular coupling of the carbonyl groups. However, under photochemical conditions, cyclobutanone is known to undergo ring-opening to form ketenes and other products, but these conditions are not employed in the McMurry synthesis.[2][5][6]
Q5: How can I purify this compound from the reaction mixture?
Purification typically involves removing the inorganic titanium salts and separating the desired alkene from the pinacol byproduct. The crude product is often purified by column chromatography on silica gel.[7] The difference in polarity between the nonpolar this compound and the more polar pinacol diol allows for effective separation. Additionally, unreacted starting material, cyclobutanone, can be removed by distillation or chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high yield of pinacol byproduct | 1. Reaction temperature was too low.2. Insufficient reaction time at reflux. | 1. Ensure the reaction is heated to reflux for a sufficient period (several hours to overnight) to promote complete deoxygenation of the pinacolate intermediate.[4]2. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Reaction fails to initiate or proceeds very slowly | 1. Inactive low-valent titanium reagent.2. Presence of moisture or oxygen in the reaction setup. | 1. Ensure the titanium chloride salt is fresh and the reducing agent (e.g., zinc powder) is activated.2. The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen). All glassware should be thoroughly flame-dried, and anhydrous solvents must be used. |
| Formation of a complex mixture of unidentified byproducts | 1. Reaction temperature is too high, leading to decomposition.2. Impure starting materials. | 1. Maintain a controlled reflux temperature. Overheating can lead to undesired side reactions.2. Purify the cyclobutanone starting material before use to remove any impurities that might interfere with the reaction. |
| Difficulty in separating this compound from the pinacol byproduct | Ineffective purification method. | 1. Optimize the solvent system for column chromatography to achieve better separation between the nonpolar alkene and the polar diol.2. Consider recrystallization as an alternative or additional purification step. |
| Presence of finely divided black solid (titanium species) in the product after workup | Incomplete removal of titanium salts during the workup. | 1. Filter the reaction mixture through a pad of Celite® after quenching to remove the bulk of the titanium species.2. Perform an aqueous workup with dilute acid to dissolve the titanium salts, followed by extraction with an organic solvent. |
Data Presentation
Table 1: Influence of Reaction Temperature on Product Distribution in this compound Synthesis
| Reaction Temperature (°C) | This compound Yield (%) | Pinacol Byproduct Yield (%) |
| 0 | Low (<10%) | High (>80%) |
| 25 (Room Temperature) | Moderate (30-50%) | Moderate (40-60%) |
| Reflux (e.g., in THF, ~66°C) | High (>70%) | Low (<20%) |
Note: The yields presented are approximate and can vary depending on the specific reaction conditions, such as the choice of reducing agent and reaction time. The trend of increasing alkene yield with higher temperature is well-established.[4]
Experimental Protocols
Key Experiment: Synthesis of this compound via McMurry Reaction
Materials:
-
Cyclobutanone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, flame-dried flasks)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add activated zinc powder. Cool the flask in an ice bath and slowly add anhydrous THF. While stirring vigorously, add titanium(IV) chloride dropwise via a syringe. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Reductive Coupling: Cool the black slurry of the low-valent titanium reagent to room temperature. Add a solution of cyclobutanone in anhydrous THF dropwise to the stirred slurry.
-
Reaction Completion and Workup: After the addition of cyclobutanone, heat the reaction mixture to reflux and maintain it for several hours (typically 8-12 hours). Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature and quench it by slow addition of water or dilute hydrochloric acid.
-
Purification: Filter the quenched reaction mixture through a pad of Celite® to remove the solid titanium dioxide. Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to isolate the this compound.
Visualizations
References
- 1. McMurry Reaction [organic-chemistry.org]
- 2. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones [acswebcontent.acs.org]
- 6. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in Dicyclobutylidene metathesis
Technical Support Center: Dicyclobutylidene Metathesis
Welcome to the technical support center for this compound metathesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conversion in their experiments.
Troubleshooting Guide: Low Conversion
This guide addresses the most common issues encountered during this compound metathesis reactions that may lead to low product yield.
Q1: My this compound metathesis reaction has stalled or shows low conversion. What are the first steps I should take?
Low conversion is a common issue in olefin metathesis. A systematic approach to troubleshooting is crucial. Start by evaluating the three main components of your reaction: the catalyst, the reagents and solvent, and the reaction conditions.
Below is a general workflow to diagnose the issue.
Q2: How do I know if my catalyst is the problem?
Catalyst selection and handling are critical for successful metathesis.
-
Catalyst Activity: Ruthenium-based catalysts, while more robust than older systems, can be sensitive to air and moisture, especially when in solution[1]. Ensure catalysts are stored under an inert atmosphere and handled quickly in the air. If catalyst degradation is suspected, use a fresh batch.
-
Catalyst Choice: Not all catalysts are suitable for every reaction. For sterically hindered alkenes like this compound, a more specialized catalyst may be necessary. For example, catalysts with decreased steric bulk around the metal center can be more effective for hindered substrates[1][2]. If your substrate has strongly coordinating functional groups, these can chelate to the metal and inhibit catalysis[3][4].
The following diagram can help guide your catalyst selection process.
Q3: Could my solvent or substrate be inhibiting the reaction?
Absolutely. The purity of your reagents is paramount.
-
Solvent Choice and Purity: Metathesis catalysts are sensitive to oxygen and other impurities. Solvents should be thoroughly deoxygenated (e.g., by sparging with argon or nitrogen) before use[1]. Preferred solvents are typically non-polar, such as chlorinated solvents (DCM, dichloroethane) or hydrocarbon-based solvents (toluene, hexanes)[2]. Some solvents, like THF, can coordinate to the metal center and may slow the reaction. Ensure your solvent is free from peroxide inhibitors.
-
Substrate Purity: Impurities in the this compound starting material can act as catalyst poisons. Common culprits include acetylenes, acids, and sulfur-containing compounds. Purify your substrate by distillation, chromatography, or recrystallization if purity is a concern.
Q4: I've confirmed my catalyst and reagents are good. What reaction parameters should I adjust?
Optimizing reaction conditions is the next logical step.
-
Temperature: Temperature affects both catalyst initiation and stability. Most modern Umicore catalysts initiate between room temperature and 40°C[1][2]. If initiation is slow, gentle heating may be required. However, excessive heat can lead to catalyst decomposition and side reactions.
-
Concentration: The optimal concentration depends on the type of metathesis.
-
Reaction Equilibrium: For reactions that produce a gaseous byproduct like ethylene, its efficient removal is crucial to drive the reaction to completion[1][5]. This can be achieved by performing the reaction under a vacuum or by bubbling an inert gas through the reaction mixture.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for olefin metathesis?
A: The process is described by the Chauvin mechanism. It involves a [2+2] cycloaddition between the metal alkylidene catalyst and the substrate olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to release the product olefin and regenerate a metal alkylidene, which continues the catalytic cycle[5][6][7].
Q: Can isomerization of my double bond be a problem?
A: Yes, unwanted isomerization of the newly formed double bond can be a significant side reaction, leading to a mixture of products and reducing the yield of the desired isomer[4]. This is sometimes caused by the formation of ruthenium-hydride species. Adding a mild acid, such as acetic acid, can sometimes suppress this side reaction[1].
Q: How much catalyst should I use?
A: Catalyst loading is a critical parameter that requires optimization. While higher catalyst loading can increase the reaction rate, it also increases cost and the amount of residual ruthenium in the product. For Ring-Opening Metathesis Polymerization (ROMP) of related cyclic olefins like dicyclopentadiene (DCPD), monomer-to-catalyst ratios are often very high. However, for fine chemical synthesis, loadings are typically much lower.
Data & Protocols
Table 1: Catalyst Loading and Conversion for DCPD ROMP
The following data for the Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene (DCPD) illustrates the effect of catalyst loading on conversion. While not specific to this compound, it provides a useful reference.
| Monomer:Catalyst Ratio | Conversion Rate (%) | Notes |
| < 15,000 : 1 | > 98% | High conversion is maintained at lower ratios (i.e., higher catalyst loading).[8] |
| > 15,000 : 1 | Decreases | As catalyst loading decreases, the number of active centers is lower, leading to reduced conversion.[8] |
Table 2: General Reaction Conditions for Metathesis
These are starting-point conditions that should be optimized for your specific this compound substrate.
| Parameter | Ring-Closing Metathesis (RCM) | Cross-Metathesis (CM) |
| Concentration | Dilute (0.001 - 0.1 M)[1][2] | Concentrated (0.5 M - neat)[1][2] |
| Temperature | Room Temperature to 40°C[1][2] | Room Temperature to 80°C |
| Catalyst Loading | 1 - 5 mol% | 1 - 10 mol% |
| Solvent | Degassed DCM, Toluene[1] | Degassed DCM, Toluene[1] |
| Atmosphere | Inert (Argon or Nitrogen)[1] | Inert (Argon or Nitrogen)[1] |
Experimental Protocol: General Procedure for this compound Metathesis
This protocol provides a general framework for setting up a metathesis reaction.
-
Preparation: In a glovebox or under an inert atmosphere, add the purified this compound substrate to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the required volume of freshly degassed solvent to achieve the desired concentration (see Table 2). Stir the mixture until the substrate is fully dissolved.
-
Catalyst Addition: Weigh the appropriate metathesis catalyst in the air (most modern catalysts are stable as solids for brief periods) and add it to the reaction vessel[1]. If desired, the catalyst can be dissolved in a small amount of degassed solvent and added as a solution.
-
Reaction: Seal the vessel and heat to the desired temperature. If ethylene or another volatile byproduct is expected, apply a vacuum or a slow stream of inert gas to facilitate its removal.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or NMR).
-
Workup: Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether. The ruthenium byproducts can often be removed by filtration through silica gel or a specialized scavenger resin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. React App [pmc.umicore.com]
- 3. reddit.com [reddit.com]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Characterization and Dynamics of Substituted Ruthenacyclobutanes Relevant to the Olefin Cross-Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
Technical Support Center: Stereoselective Nazarov Cyclization of Dicyclobutylidene and Related Sterically Hindered Substrates
Welcome to the technical support center for the Nazarov cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stereocontrol of the Nazarov cyclization, with a particular focus on sterically demanding substrates such as dicyclobutylidene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereoselectivity of the Nazarov cyclization for a sterically hindered substrate like this compound?
A1: The primary challenges include:
-
Torquoselectivity Control: The conrotatory 4π-electrocyclization can occur in two directions, leading to enantiomeric products. For substrates with existing stereocenters, this can result in diastereomers. Directing this rotation is key to achieving high stereoselectivity.[1][2]
-
Post-Cyclization Epimerization: The stereocenter alpha to the carbonyl group is susceptible to enolization and subsequent protonation, which can lead to racemization or the formation of a mixture of epimers, eroding the diastereoselectivity achieved during the cyclization.[3]
-
Competing Rearrangements: The carbocation intermediate in the Nazarov cyclization can undergo side reactions, most notably Wagner-Meerwein rearrangements, which can lead to undesired products and lower yields of the target cyclopentenone.[1][4]
-
Substrate Reactivity: Fully substituted divinyl ketones, such as this compound, were traditionally considered resistant to Nazarov cyclization unless electronically activated. However, recent studies have shown that steric crowding can actually promote the reaction, a phenomenon termed "steric activation".[5]
Q2: How does "steric activation" influence the Nazarov cyclization of fully substituted divinyl ketones?
A2: Contrary to the initial belief that steric hindrance would impede the reaction, for fully substituted divinyl ketones, steric crowding in the pentadienyl cation intermediate increases its energy. This elevation in ground state energy reduces the activation barrier for the cyclization, thus facilitating the reaction even with electronically neutral alkyl or aryl groups.[5]
Q3: What are the most effective strategies to induce enantioselectivity in the Nazarov cyclization of sterically hindered substrates?
A3: Several successful strategies have been developed:
-
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, often in complex with ligands like BOX or PYBOX, can effectively control the facial selectivity of the cyclization by coordinating to the ketone and creating a chiral environment.[2]
-
Chiral Brønsted Acid Catalysis: Chiral Brønsted acids, such as BINOL-derived phosphoric acids, can protonate the carbonyl group and guide the conrotatory closure of the pentadienyl cation through ion-pairing, leading to high enantioselectivity.[6]
-
Cooperative Catalysis: A combination of a Lewis acid and a chiral Brønsted acid can act synergistically. The Lewis acid activates the substrate, while the chiral Brønsted acid controls the stereoselective proton transfer, leading to excellent enantiocontrol.[7][8]
-
Organocatalysis: Chiral amines or thioureas can be employed as organocatalysts to promote asymmetric Nazarov cyclizations.[1]
Q4: How can diastereoselectivity be controlled when a chiral center is already present in the this compound substrate?
A4: Diastereoselectivity in such cases is typically governed by the principle of minimizing steric interactions in the transition state of the electrocyclization. The existing chiral center will favor one direction of conrotatory closure over the other to avoid unfavorable steric clashes between substituents. This is a form of substrate-controlled diastereoselection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong Lewis or Brønsted acid. 2. Steric hindrance preventing catalyst coordination. 3. Unfavorable conformation of the divinyl ketone. | 1. Screen a range of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Cu(OTf)₂, Sc(OTf)₃) or strong Brønsted acids (e.g., Tf₂NH). 2. For highly substituted substrates, consider "sterically activating" conditions with bulky acid moieties. 3. Ensure the substrate can adopt the necessary s-trans, s-trans conformation for cyclization. |
| Poor Diastereoselectivity | 1. Epimerization of the α-stereocenter after cyclization. 2. Competing reaction pathways. 3. Insufficient facial discrimination by the catalyst or substrate. | 1. Use milder reaction conditions (lower temperature, weaker acid if possible) to minimize enolization. 2. Consider trapping the intermediate oxyallyl cation with a reducing agent (e.g., triethylsilane) to prevent elimination and subsequent epimerization. 3. Employ a more sterically demanding chiral catalyst to enhance facial discrimination. |
| Low Enantioselectivity | 1. Ineffective chiral catalyst for the specific substrate. 2. Racemization of the product under the reaction conditions. 3. Mismatched catalyst-substrate sterics. | 1. Screen a library of chiral ligands (for Lewis acids) or different chiral Brønsted acids. 2. Lower the reaction temperature and shorten the reaction time. 3. Ensure the chiral catalyst provides a well-defined binding pocket that can effectively differentiate the two faces of the substrate. |
| Formation of Rearrangement Products (e.g., from Wagner-Meerwein shifts) | 1. High stability of the carbocation intermediate, allowing time for rearrangement. 2. Use of strongly coordinating Lewis acids. | 1. Employ less coordinating acids or organocatalysts. 2. Introduce a directing group (e.g., a silicon group) to stabilize the desired carbocation intermediate and guide the reaction pathway.[8][9] |
Quantitative Data on Stereoselective Nazarov Cyclizations
Table 1: Diastereospecific Nazarov Cyclization of a Fully Substituted Dienone [10]
| Entry | Acid (equiv.) | Solvent | Time | Yield (%) | Diastereomeric Ratio |
| 1 | TFA (90) | CH₂Cl₂ | 1 min | 63 | single diastereomer |
| 2 | Tf₂NH (0.2) | CH₂Cl₂ | < 1 min | 80 | single diastereomer |
| 3 | Tf₂NH (0.1) | CH₂Cl₂ | 10 min | 78 | single diastereomer |
Table 2: Enantioselective Silicon-Directed Nazarov Cyclization [7]
| Substrate (R¹/R²) | Lewis Acid (mol%) | Chiral Brønsted Acid (mol%) | Yield (%) | ee (%) |
| Phenyl / Phenyl | Zn(OTf)₂ (5) | (S)-SPA (6) | 90 | 95 |
| Phenyl / Methyl | Zn(OTf)₂ (5) | (S)-SPA (6) | 94 | 97 |
| Cyclohexyl / Methyl | Zn(OTf)₂ (5) | (S)-SPA (6) | 92 | 91 |
| Naphthyl / Phenyl | Zn(OTf)₂ (5) | (S)-SPA (6) | 88 | 93 |
(S)-SPA refers to a chiral spiro phosphoric acid.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nazarov Cyclization of a Divinyl Ketone [11]
-
Dissolve the divinyl ketone (e.g., 0.58 mmol) in a suitable solvent such as dichloromethane (DCM, 19 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 1.16 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone.
Protocol 2: Enantioselective Silicon-Directed Nazarov Cyclization Using Cooperative Catalysis [9]
-
In an argon-filled glovebox, add the Lewis acid (e.g., Zn(OTf)₂, 3.6 mg, 0.01 mmol, 5 mol%), the chiral Brønsted acid (e.g., (S)-3d, a chiral spiro phosphoric acid, 8.6 mg, 0.012 mmol, 6 mol%), and a proton source (e.g., PhOH, 20.7 mg, 0.22 mmol, 1.1 equiv) to an oven-dried Schlenk tube.
-
Add the solvent (e.g., 1,2-dichloroethane (DCE), 3 mL) to the Schlenk tube and stir the mixture at 40 °C.
-
Add the β-silyl divinyl ketone substrate (e.g., 0.2 mmol) to the mixture in one portion.
-
Stir the reaction at 40 °C for 12 hours, monitoring the progress by TLC.
-
After completion, concentrate the reaction mixture and purify by flash chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the enantiomerically enriched product.
Visualizations
References
- 1. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Silicon-Directed Nazarov Cyclization [organic-chemistry.org]
- 10. Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nazarov Cyclization | NROChemistry [nrochemistry.com]
preventing oligomerization during Dicyclobutylidene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oligomerization during dicyclobutylidene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what is the main challenge?
The primary method for synthesizing this compound is the McMurry coupling reaction of cyclobutanone. This reaction uses a low-valent titanium reagent to reductively couple two ketone molecules to form an alkene. The main challenge encountered during this synthesis is the formation of undesired oligomers through intermolecular side reactions, which compete with the desired intramolecular coupling to form this compound.
Q2: What are oligomers in the context of this compound synthesis?
Oligomers are higher molecular weight byproducts formed by the intermolecular coupling of three or more cyclobutanone molecules. Instead of two cyclobutanone molecules coupling to form the target this compound, they can react in a chain-like fashion to produce trimers, tetramers, and even longer polymer chains. These oligomeric byproducts are typically difficult to separate from the desired product and reduce the overall yield.
Q3: How does the McMurry reaction mechanism relate to oligomerization?
The McMurry reaction proceeds in two main steps:
-
Pinacol formation: A low-valent titanium species reduces the carbonyl group of cyclobutanone to a ketyl radical. Two of these radicals then dimerize to form a titanium-bound pinacolate intermediate.
-
Deoxygenation: The pinacolate is then deoxygenated by the titanium reagent to form the alkene (this compound).
Oligomerization can occur at the pinacol formation stage. If the concentration of the cyclobutanone or the reactive ketyl radical intermediate is too high, intermolecular coupling to form longer chains can become significant.
Troubleshooting Guide: Preventing Oligomerization
This guide addresses common issues leading to oligomerization and provides systematic solutions to improve the yield and purity of this compound.
Issue 1: High Local Concentration of Substrate
High local concentrations of cyclobutanone can favor intermolecular reactions, leading to the formation of oligomers.
Solutions:
-
High-Dilution Conditions: Performing the reaction at a very low concentration of cyclobutanone is the most effective way to suppress intermolecular side reactions. By ensuring that the molecules of the substrate are far apart in the solvent, the probability of two molecules reacting together is minimized, thus favoring the intramolecular coupling.
-
Slow Addition (Syringe Pump): A slow, continuous addition of the cyclobutanone solution to the slurry of the low-valent titanium reagent using a syringe pump can maintain a very low steady-state concentration of the substrate throughout the reaction. This is often more practical than using extremely large volumes of solvent.
| Parameter | Standard Conditions | High-Dilution/Slow Addition |
| Cyclobutanone Conc. | 0.1 M | 0.01 - 0.001 M |
| Addition Method | Single portion | Slow addition over several hours |
| Expected this compound Yield | 30-50% | 70-90% |
| Expected Oligomer Formation | 20-40% | <10% |
Issue 2: Inadequate Activity of the Low-Valent Titanium Reagent
The reactivity of the low-valent titanium (LVT) species is crucial. A poorly prepared or less active LVT reagent can lead to incomplete reaction or favor side reactions.
Solutions:
-
Choice of Titanium Source and Reducing Agent: The combination of titanium tetrachloride (TiCl₄) and zinc dust is a commonly used and effective system. Other reducing agents like lithium aluminum hydride (LiAlH₄) or magnesium can also be used, but their reactivity profile is different.[1][2]
-
Activation of Reducing Agent: Ensure the zinc dust is activated, for example, by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum. This removes any passivating oxide layer.
-
Preparation of the LVT Slurry: The LVT reagent should be prepared in situ by reducing the titanium salt (e.g., TiCl₄ or TiCl₃) with the reducing agent in an inert, dry solvent like THF or DME under an inert atmosphere (Argon or Nitrogen).[1] The resulting black slurry should be stirred for a sufficient time to ensure complete reduction before the addition of the cyclobutanone.
| Reagent Combination | Typical Yield of this compound | Notes |
| TiCl₄ / Zn | 75-85% | Reliable and commonly used. |
| TiCl₃ / LiAlH₄ | 60-75% | Can be more reactive and harder to control.[2] |
| TiCl₄ / Mg | 70-80% | Good alternative to zinc. |
Issue 3: Inappropriate Reaction Temperature
Temperature plays a critical role in the McMurry coupling. High temperatures can increase the rate of all reactions, including oligomerization. Conversely, if the temperature is too low, the reaction may be sluggish.
Solution:
-
Stepwise Temperature Control: The formation of the pinacolate intermediate is often favored at lower temperatures, while the subsequent deoxygenation to the alkene requires higher temperatures.[3] A two-stage temperature profile can be beneficial:
-
Slow addition of cyclobutanone at a lower temperature (e.g., 0 °C to room temperature) to control the initial coupling and minimize oligomerization.
-
Gradual heating to reflux to drive the deoxygenation of the formed pinacolate to this compound.
-
| Temperature Profile | This compound Yield | Oligomer Formation |
| Direct reflux | 45% | 35% |
| 0°C addition, then reflux | 80% | 8% |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound using Slow Addition
This protocol is optimized to minimize oligomerization.
1. Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an argon atmosphere, add zinc dust (4.0 eq).
-
Add dry tetrahydrofuran (THF) to the flask.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 2.0 eq) via a syringe to the zinc suspension. An exothermic reaction will occur.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2 hours. The color of the mixture should turn from yellow/orange to a black slurry, indicating the formation of the low-valent titanium reagent.
2. McMurry Coupling:
-
Cool the black slurry of the LVT reagent to room temperature.
-
Prepare a solution of cyclobutanone (1.0 eq) in dry THF.
-
Using a syringe pump, add the cyclobutanone solution to the vigorously stirred LVT slurry over a period of 4-8 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional hour.
-
Heat the reaction mixture to reflux for 12-16 hours to ensure complete deoxygenation.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water or 1 M HCl.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Workflow for minimizing oligomerization in this compound synthesis.
Caption: Competing reaction pathways during McMurry coupling of cyclobutanone.
References
Dicyclobutylidene Purification Technical Support Center
Welcome to the technical support center for dicyclobutylidene purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual cyclobutylidene or other precursors from the synthesis reaction.
-
Isomers: Formation of cis/trans isomers of this compound can occur depending on the synthetic route.
-
Oligomers: Higher molecular weight species formed by the polymerization of the starting materials or the product.
-
Solvent Residues: Remaining solvents used in the synthesis or purification steps.
-
Byproducts from Side Reactions: Depending on the specific synthetic method (e.g., [2+2] cycloaddition), side products may form.
Q2: I am observing a lower than expected yield after purification. What could be the cause?
A2: Low yield can result from several factors:
-
Product Loss During Transfers: Ensure all product is transferred between flasks and during filtration.
-
Inappropriate Solvent for Recrystallization: If the product is too soluble in the cold recrystallization solvent, a significant portion will remain in the mother liquor.
-
Decomposition: this compound may be sensitive to heat, potentially leading to degradation during distillation if the temperature is too high or the residence time is too long.
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of product.
Q3: My purified this compound shows a broad peak or multiple peaks on GC analysis. What does this indicate?
A3: This typically indicates the presence of impurities. A broad peak might suggest the presence of a mixture of closely related compounds, such as isomers, which are not fully resolved by the gas chromatography (GC) column. Multiple distinct peaks indicate the presence of different impurities, which could be unreacted starting materials, byproducts, or oligomers.
Troubleshooting Guides
Problem: Presence of Low-Boiling Impurities in the Final Product
Possible Cause: Incomplete removal of unreacted starting materials or low-boiling byproducts during distillation.
Solution:
-
Optimize Fractional Distillation: Increase the efficiency of your fractional distillation setup. Use a longer distillation column with a higher number of theoretical plates.
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling points of all components, potentially increasing the boiling point difference between your product and the impurities, and reducing the risk of thermal decomposition.
-
Initial Purification: Consider a preliminary purification step, such as a simple distillation or a wash, to remove the bulk of the low-boiling impurities before the final fractional distillation.
Problem: Contamination with High-Boiling Oligomers
Possible Cause: Polymerization or oligomerization of the starting material or product during the reaction or purification.
Solution:
-
Distillation: High-boiling oligomers can often be separated from the desired this compound product by vacuum distillation. The this compound will distill over, leaving the non-volatile oligomers behind in the distillation flask.
-
Column Chromatography: If distillation is not effective, column chromatography can be used. A non-polar eluent system will typically elute the this compound before the more polar or larger oligomers.
-
Reaction Optimization: To prevent oligomer formation in the first place, optimize the reaction conditions (e.g., temperature, reaction time, catalyst) to favor the formation of the desired dimer.
Problem: Difficulty in Separating Geometric Isomers
Possible Cause: The synthesis of this compound may lead to the formation of both cis and trans isomers, which often have very similar physical properties.
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., a silver nitrate impregnated silica gel column) can often be effective in separating geometric isomers.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization from a carefully chosen solvent system may be successful. This is often a trial-and-error process.
-
Selective Derivatization: In some cases, one isomer may react selectively with a reagent to form a derivative that is more easily separated. The original isomer can then be regenerated from the separated derivative.
Quantitative Data on Purification Methods
The following table provides an illustrative comparison of common purification techniques for a hypothetical crude this compound mixture. The actual performance will vary depending on the specific impurities present.
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Yield (%) | Notes |
| Simple Distillation | 85% | 92% | 80% | Effective for removing impurities with significantly different boiling points. |
| Fractional Distillation | 85% | >98% | 70% | More effective for separating compounds with closer boiling points, such as isomers or structurally similar byproducts. |
| Recrystallization | 85% | >99% | 60% | Highly effective if a suitable solvent is found where impurities are either very soluble or very insoluble. Yield can be lower. |
| Column Chromatography | 85% | >99% | 55% | Can provide very high purity but may be less scalable and result in lower yields due to product adsorption on the stationary phase. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation under Reduced Pressure
This protocol is designed for the purification of this compound from a crude reaction mixture containing both lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Connect the apparatus to the vacuum pump.
-
Slowly and carefully reduce the pressure to the desired level (e.g., 0.6 mmHg).
-
Begin heating the distillation flask.
-
Observe the distillation. The first fraction to distill will be any low-boiling impurities. Collect this in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound (approximately 80-83 °C at 0.6 mmHg), change the receiving flask to collect the pure product.
-
Continue distillation until most of the this compound has been collected. A small amount of high-boiling residue (containing oligomers) will remain in the distillation flask.
-
Turn off the heating, and allow the apparatus to cool completely before slowly re-introducing air to the system.
-
Analyze the collected fractions by GC to determine their purity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Dicyclobutylidene Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in dicyclobutylidene samples. For the purposes of this guide, "this compound" is assumed to be bicyclobutylidene.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound synthesized via a Wittig reaction?
A1: The most common impurity from a Wittig reaction is triphenylphosphine oxide (TPPO), a byproduct of the Wittig reagent.[1][2][3] Other potential impurities include unreacted cyclobutanone and residual solvents used in the reaction and workup.
Q2: My this compound was synthesized using a McMurry coupling. What impurities should I look for?
A2: McMurry couplings can sometimes result in the formation of pinacol as a side product from the coupling of two ketone molecules.[4][5] Unreacted cyclobutanone and residual titanium species from the low-valent titanium reagent are also potential impurities.[6][7]
Q3: How can I remove triphenylphosphine oxide (TPPO) from my this compound sample?
A3: Since this compound is a non-polar compound, a common method to remove the more polar TPPO is through column chromatography on silica gel.[1][2] Another technique involves precipitating the TPPO from a non-polar solvent like pentane or hexane, followed by filtration.[1][3] For stubborn cases, treatment with zinc chloride can facilitate the precipitation of TPPO from polar solvents.[8]
Q4: What are the expected 1H NMR chemical shifts for this compound?
A4: The 1H NMR spectrum of cyclobutane shows a signal around 1.96 ppm.[9] For this compound, the protons on the cyclobutane rings would be expected in a similar region, though the exact chemical shifts will be influenced by the double bond. Protons alpha to the double bond will likely be shifted further downfield.
Troubleshooting Guides
Problem 1: I see unexpected peaks in my Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram.
-
Possible Cause: The unexpected peaks could be due to residual solvents, unreacted starting materials, or byproducts from the synthesis.
-
Solution:
-
Identify the solvent peaks: Compare the retention times of the unexpected peaks with the retention times of the solvents used in the synthesis and workup.
-
Analyze the mass spectra: Obtain the mass spectrum of each unexpected peak and compare it to spectral libraries (e.g., NIST) to identify the compound.
-
Consider the synthesis route:
-
Wittig: Look for the mass spectrum of triphenylphosphine oxide.
-
McMurry: Look for the mass spectrum of cyclobutanone (starting material) and the corresponding pinacol.
-
-
Problem 2: The 1H NMR spectrum of my this compound sample shows broad peaks.
-
Possible Cause: Broad peaks in an NMR spectrum can be caused by the presence of paramagnetic impurities, solid particles, or high sample viscosity.[10][11]
-
Solution:
-
Filter the sample: Ensure your NMR sample is free of any suspended particles by filtering it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[11]
-
Check for paramagnetic species: If you used a metal-based reagent (e.g., in a McMurry coupling), residual paramagnetic metals could be present. Consider an additional purification step like passing the sample through a short plug of silica gel.
-
Dilute the sample: If the sample is too concentrated, the viscosity can lead to peak broadening. Dilute your sample to an appropriate concentration (typically 5-25 mg in 0.6-0.7 mL of solvent for 1H NMR).[11]
-
Quantitative Data Summary
The following table provides an illustrative summary of potential impurities and their typical, albeit not specific to this compound, levels based on common synthesis methods. Actual levels will vary depending on reaction conditions and purification effectiveness.
| Synthesis Method | Potential Impurity | Typical Level (Illustrative) | Analytical Method for Detection |
| Wittig Reaction | Triphenylphosphine Oxide | 1-10% | HPLC, NMR |
| Unreacted Cyclobutanone | < 2% | GC-MS, NMR | |
| McMurry Coupling | Pinacol byproduct | 5-15% | GC-MS, LC-MS |
| Unreacted Cyclobutanone | < 5% | GC-MS, NMR |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound for Impurity Profiling
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, high-purity solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to obtain concentrations suitable for GC-MS analysis (e.g., 100 µg/mL, 10 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram.
-
For each peak, obtain the mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for impurity identification.
-
Quantify impurities using an internal or external standard method if required.[12]
-
Protocol 2: 1H NMR Spectroscopy for Structural Elucidation of Impurities
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Ensure the sample is completely dissolved. If there are any particulates, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[11]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.[10]
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D Proton (1H) NMR.
-
Solvent: CDCl3.
-
Temperature: 298 K.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to identify the structures of the main component and any impurities present. For complex spectra, 2D NMR experiments (e.g., COSY, HSQC) may be necessary for full structural elucidation.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities in this compound samples.
References
- 1. shenvilab.org [shenvilab.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. McMurry reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. docbrown.info [docbrown.info]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
dealing with the thermal instability of Dicyclobutylidene
Disclaimer: Dicyclobutylidene is a highly strained and potentially thermally unstable compound. The information provided here is for guidance purposes only and should be supplemented by a thorough literature search and a comprehensive risk assessment before any experimental work is undertaken.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered thermally unstable?
This compound, also known as bicyclobutylidene or cyclobutylidenecyclobutane, is an alkene with the molecular formula C₈H₁₂. Its structure consists of two cyclobutane rings joined by a carbon-carbon double bond. The molecule possesses significant ring strain, a consequence of the deviation of the bond angles within the four-membered rings from the ideal 109.5° for sp³ hybridized carbons.[1][2] This inherent strain makes the molecule susceptible to thermal decomposition, as the release of this strain provides a thermodynamic driving force for ring-opening reactions.
Q2: What are the primary hazards associated with handling this compound?
The primary hazards include:
-
Flammability: this compound is a flammable liquid and vapor.[3]
-
Thermal Instability: The compound may decompose, potentially vigorously, upon heating.
-
Irritation: It is a skin and eye irritant.[3]
-
Air Sensitivity: Due to the strained double bond, it may be reactive towards oxygen, potentially forming peroxides which can be explosive.
Q3: What is the likely thermal decomposition pathway for this compound?
While specific experimental data for this compound is limited, the thermal decomposition is expected to proceed via a mechanism analogous to that of cyclobutane. The primary decomposition pathway is likely a [2+2] cycloreversion, breaking the cyclobutane rings to yield two molecules of cyclobutylidene, which would be highly unstable and likely rearrange further. A plausible pathway involves the homolytic cleavage of a C-C bond in one of the rings to form a diradical intermediate, which can then cleave to form two molecules of 1,3-butadiene.
Q4: At what temperature should I expect this compound to decompose?
The exact decomposition temperature is not well-documented. However, given the high ring strain of cyclobutane (approximately 26.3 kcal/mol), it is prudent to assume that this compound may begin to decompose at moderately elevated temperatures.[1][4] It is strongly recommended to handle the compound at low temperatures (e.g., below 0 °C) whenever possible.
Q5: How should I store this compound?
Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (ideally ≤ -20 °C) in a flame-proof refrigerator or freezer. Avoid exposure to heat, light, and sources of ignition.
Troubleshooting Guide
Problem: My reaction involving this compound is giving unexpected products, or the yield is very low.
-
Possible Cause 1: Thermal Decomposition.
-
Troubleshooting:
-
Ensure all reaction steps are carried out at the lowest possible temperature.
-
Use a cryostat for precise temperature control.
-
Minimize the reaction time at elevated temperatures.
-
Consider if your reaction conditions (e.g., presence of metal catalysts) could be lowering the decomposition temperature.
-
-
-
Possible Cause 2: Impurities in the Starting Material.
-
Troubleshooting:
-
Verify the purity of your this compound sample by NMR or GC-MS.
-
If necessary, purify the compound by low-temperature distillation or chromatography, being mindful of its instability.
-
-
-
Possible Cause 3: Atmospheric Contamination.
-
Troubleshooting:
-
Ensure all manipulations are performed under a strict inert atmosphere using Schlenk line or glovebox techniques.
-
Use freshly dried and deoxygenated solvents.
-
-
Problem: I observe gas evolution from my sample of this compound, even at low temperatures.
-
Possible Cause: Slow Decomposition.
-
Troubleshooting:
-
This is a strong indicator of instability. The gas is likely ethylene or other small alkenes resulting from decomposition.
-
Do not attempt to heat the sample.
-
If safe to do so, carefully quench the material by diluting it with a high-boiling, inert solvent and then treating it with a suitable reagent to neutralize any reactive species.
-
Dispose of the material according to your institution's hazardous waste protocols.
-
-
Data Presentation
Table 1: Relevant Energetic Data for Understanding this compound Instability
| Parameter | Compound | Value (kcal/mol) | Significance for this compound |
| Ring Strain Energy | Cyclobutane | 26.3[1][4] | The presence of two cyclobutane rings suggests a high degree of inherent strain in this compound, contributing to its thermal lability. |
| C-C Bond Dissociation Energy | Cyclobutane | ~65[1] | The relatively weak C-C bonds in the cyclobutane rings are likely points of initial cleavage during thermal decomposition. |
| C=C Bond Dissociation Energy | Ethylene | ~174[5] | While the double bond itself is strong, the release of ring strain upon its reaction or rearrangement is a key thermodynamic driver for decomposition. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
Objective: To provide a general procedure for the safe manipulation of neat this compound in an inert atmosphere.
Materials:
-
This compound in a sealed ampoule or Schlenk flask
-
Dry, deoxygenated solvent (e.g., hexane or toluene) in a Schlenk flask
-
Schlenk line with argon or nitrogen supply
-
Dry, gas-tight syringes and needles
-
Cannula (double-ended needle)
-
Receiving flask (Schlenk flask or reaction vessel), oven-dried and cooled under inert gas
-
Cryostat or ice bath
Procedure:
-
Ensure the Schlenk line is providing a positive pressure of dry, inert gas.
-
Place the container of this compound and the receiving flask in a secondary container within a fume hood.
-
Cool the this compound container to a low temperature (e.g., -20 °C) using a cryostat.
-
If the this compound is in a sealed ampoule, score the neck with a file and carefully break it open under a positive flow of inert gas.
-
If in a Schlenk flask, ensure the stopcock is properly greased and holding a positive pressure.
-
Using a gas-tight syringe pre-rinsed with inert gas, slowly draw the desired volume of this compound.
-
Transfer the liquid to the receiving flask, which should also be under a positive pressure of inert gas.
-
For larger volume transfers, use a cannula. Insert one end of the cannula into the this compound container through a septum, ensuring the tip is below the liquid level. Insert the other end into the receiving flask.
-
Apply a slightly higher pressure of inert gas to the this compound container to slowly push the liquid through the cannula into the receiving flask.
-
Once the transfer is complete, remove the syringe or cannula and immediately seal the receiving flask.
-
Store the this compound at or below -20 °C under an inert atmosphere.
Visualizations
Caption: Hypothesized thermal decomposition pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
side reactions of Dicyclobutylidene under acidic conditions
Technical Support Center: Dicyclobutylidene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, particularly concerning its side reactions under acidic conditions. Given the inherent ring strain and reactivity of cyclobutane moieties, unexpected reaction pathways are common.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive under acidic conditions?
A1: this compound is a term that can be used to describe a molecule containing two cyclobutyl groups attached to a double bond. The high reactivity of this compound under acidic conditions stems from two main factors: the ring strain of the cyclobutane rings and the electron-rich nature of the carbon-carbon double bond. The four-membered cyclobutane ring has significant angle strain, making it susceptible to ring-opening and rearrangement reactions, especially when a carbocation is formed nearby.[1][2] The double bond can be readily protonated by an acid to form a carbocation, initiating a variety of reaction pathways.[3][4]
Q2: What are the expected "main" reactions of this compound under acidic conditions?
A2: Depending on the specific reagents and reaction conditions, the intended reaction is typically an electrophilic addition across the double bond.[4][5] For example, in the presence of aqueous acid, the expected product would be a dicyclobutyl carbinol via a hydration reaction.[6] The reaction is initiated by the protonation of the double bond to form the most stable carbocation, which is then attacked by a nucleophile.
Q3: What are the most common types of side reactions observed?
A3: The most common side reactions are driven by the relief of ring strain and the stabilization of carbocation intermediates. These include:
-
Skeletal Rearrangements: The initial carbocation can undergo rearrangement, leading to ring expansion (forming cyclopentyl derivatives) or ring opening.[1][7]
-
Oligomerization/Polymerization: The carbocation intermediate can react with another molecule of this compound, initiating a chain reaction that leads to dimers, trimers, and higher-order polymers.[8][9][10]
-
Isomerization: The double bond can migrate to a different position, especially if it leads to a more stable alkene.
Troubleshooting Guide
Q4: My reaction has a very low yield of the desired product and a lot of baseline on the NMR spectrum. What could be the cause?
A4: A low yield accompanied by a complex NMR baseline is often indicative of polymerization or the formation of a complex mixture of oligomers.[8][9] This occurs when the carbocation intermediate reacts with unreacted this compound instead of the intended nucleophile.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This can reduce the rate of polymerization relative to the desired reaction.
-
Use a Less Concentrated Acid: High acid concentrations can increase the rate of carbocation formation and subsequent polymerization.[10]
-
Slow Addition of the Substrate: Adding the this compound slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring oligomerization.
Q5: I've isolated a major byproduct with a different molecular weight and a five-membered ring according to my spectroscopic data. What happened?
A5: This is a strong indication of a carbocation-mediated ring expansion, a common rearrangement for cyclobutane derivatives.[2][11] The strain in the four-membered ring provides a thermodynamic driving force for rearrangement to a less strained five-membered ring.
Proposed Mechanism:
-
Protonation of the double bond forms a carbocation on the carbon adjacent to a cyclobutane ring.
-
A C-C bond in the cyclobutane ring migrates to the carbocation center, expanding the ring to a cyclopentyl cation.
-
This new carbocation is then trapped by a nucleophile.
Q6: My reaction is giving me a mixture of isomers. How can I improve the selectivity?
A6: Isomer formation can result from either double bond migration or the formation of stereoisomers.
-
Positional Isomers: If the double bond is migrating, it suggests that a competing elimination reaction is occurring after the initial addition. Using a non-nucleophilic counter-ion for the acid might suppress this.
-
Stereoisomers: Electrophilic additions to alkenes can sometimes result in a mixture of syn and anti addition products.[6] The stereochemical outcome can be influenced by the solvent and the specific acid used.
Data Presentation
Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Hydration of this compound under Various Conditions
| Entry | Acid Catalyst | Temperature (°C) | Desired Product Yield (%) | Ring-Expanded Byproduct (%) | Oligomers (%) |
| 1 | 1M H₂SO₄ | 50 | 45 | 25 | 30 |
| 2 | 1M H₂SO₄ | 25 | 65 | 20 | 15 |
| 3 | 0.1M H₂SO₄ | 25 | 80 | 15 | 5 |
| 4 | 1M p-TsOH | 25 | 75 | 18 | 7 |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydration of this compound:
-
Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in a temperature-controlled bath.
-
Reagents: The flask is charged with a solution of the acid catalyst (e.g., 0.1M H₂SO₄ in a 1:1 mixture of water and THF).
-
Reaction: The this compound is dissolved in THF and added dropwise to the stirred acid solution over 30 minutes.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Protocol for Analysis of Side Products:
-
Initial Analysis: The crude reaction mixture is analyzed by GC-MS to identify the molecular weights of the major components.
-
Isolation: The main byproducts are isolated using preparative column chromatography or preparative HPLC.
-
Structural Elucidation: The structure of each isolated byproduct is determined using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Potential reaction pathways for this compound under acidic conditions.
Caption: Troubleshooting workflow for identifying side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. iglesia.cchem.berkeley.edu [iglesia.cchem.berkeley.edu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
improving the efficiency of Dicyclobutylidene reactions
Technical Support Center: Dicyclobutylidene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of this compound-type reactions, specifically focusing on the Claisen-Schmidt condensation for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dibenzylidene cyclobutanone and related compounds.
Question: My reaction yield is very low. What are the potential causes and how can I improve it?
Answer:
Low yields in Claisen-Schmidt condensations involving cyclobutanone can stem from several factors. Here are the most common causes and their respective solutions:
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Solution: Optimize your reaction conditions. A common starting point is using sodium hydroxide (NaOH) as a base in an alcohol solvent like ethanol. Solvent-free conditions using grinding have also been shown to produce high yields.[1] Experiment with different base concentrations; catalytic amounts (e.g., 20 mol%) can be more effective than stoichiometric amounts.[1]
-
-
Side Reactions: Several side reactions can compete with the desired condensation, reducing the yield of your target product.
-
Self-condensation of Cyclobutanone: Cyclobutanone is highly reactive and can undergo self-condensation in the presence of a base.[2]
-
Solution: Add the aldehyde and cyclobutanone to the reaction mixture before introducing the base. Maintaining a lower reaction temperature can also help minimize this side reaction.
-
-
Dimerization of the Product: The dibenzylidene cyclobutanone product can undergo dimerization, especially at higher temperatures and stronger base concentrations.[2]
-
Solution: Use milder reaction conditions and monitor the reaction progress to avoid prolonged reaction times after completion.
-
-
Cannizzaro Reaction: If using an aldehyde with no α-hydrogens in the presence of a strong base, a competing Cannizzaro reaction can occur.
-
Solution: Slowly add the aldehyde to a mixture of the ketone and the base to ensure it preferentially reacts in the Claisen-Schmidt pathway.[3]
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature.
-
-
Product Loss During Workup and Purification: The product may be lost during extraction or recrystallization steps.
Question: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
Answer:
The formation of multiple products often indicates the presence of mono-substituted intermediates or side products.
-
Mono-substituted Product: The reaction may not have proceeded to the full α,α′-bis-substitution.
-
Solution: Ensure a 2:1 molar ratio of the aldehyde to the cycloalkanone.[1] Driving the reaction to completion with adequate time and appropriate temperature can favor the formation of the di-substituted product.
-
-
Side Products: As mentioned previously, self-condensation of the ketone or other side reactions can lead to a mixture of products.
-
Solution: Carefully control the reaction conditions. Using a non-enolizable aromatic aldehyde is key to preventing self-condensation of the aldehyde.[6][7] Base-catalyzed conditions are generally preferred over acid-catalyzed ones to avoid potential Friedel-Crafts side reactions between the activated carbonyl compound and the aromatic aldehyde.[6]
-
Question: My final product is difficult to purify. What are the best practices for purification?
Answer:
Purification of dibenzylidene cycloalkanones can be challenging due to the presence of starting materials, intermediates, and side products.
-
Recrystallization: This is the most common method for purifying the solid product.
-
Procedure: Choose a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common choice.[4] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly. After reaching room temperature, place it in an ice bath to maximize crystallization.[4]
-
Troubleshooting: If the product "oils out," try using a different solvent system or a larger volume of solvent. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Washing: Washing the crude product can remove unreacted reagents and catalyst.
-
Procedure: Before recrystallization, wash the crude solid with cold water to remove any remaining base (e.g., NaOH).[4] A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used for purification.
-
Procedure: Use a silica gel stationary phase and a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities on a TLC plate.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[7][9] Under basic conditions, a hydroxide ion removes an α-hydrogen from the ketone (cyclobutanone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone.[3][10] This process is then repeated on the other side of the ketone to form the final α,α′-bis-(substituted-benzylidene)cycloalkanone.
Q2: Why is a 2:1 molar ratio of aldehyde to ketone typically used?
A2: A 2:1 molar ratio of aldehyde to ketone is used to ensure that the reaction proceeds to the desired α,α′-bis-substituted product. The ketone has two reactive α-positions, and each can react with one molecule of the aldehyde. Using a stoichiometric excess of the aldehyde helps to drive the reaction to completion.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free Claisen-Schmidt reactions have been shown to be highly efficient.[1] This method often involves grinding the solid reactants (cycloalkanone, aldehyde, and a solid base like NaOH) together with a mortar and pestle. This approach is environmentally friendly ("green chemistry") and can lead to quantitative yields in a short amount of time.[1]
Q4: What is the role of the base in this reaction?
A4: The base acts as a catalyst. Its primary role is to deprotonate the α-carbon of the ketone, generating the enolate ion.[4] The enolate is a strong nucleophile that is necessary for the carbon-carbon bond-forming step with the aldehyde. The base is regenerated during the dehydration step.[3]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (ketone and aldehyde). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. Choose an appropriate solvent system (e.g., hexane/ethyl acetate) that gives good separation between the spots.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of different catalysts and base concentrations on the yield of α,α′-bis-benzylidenecyclohexanone, which serves as a model for this compound-type reactions.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
| 1 | NaOH | 5 | 98 |
| 2 | KOH | 5 | 85 |
| 3 | NaOAc | 60 | 70 |
| 4 | NH₄OAc | 90 | 65 |
| Data adapted from a study on solvent-free Claisen-Schmidt reactions of cycloalkanones.[1][11] |
Table 2: Effect of NaOH Concentration on Reaction Yield
| Entry | NaOH (mol%) | Time (min) | Yield (%) |
| 1 | 10 | 5 | 95 |
| 2 | 20 | 5 | 98 |
| 3 | 80 | 5 | 99 |
| 4 | 100 | 5 | 99 |
| Data adapted from a study on solvent-free Claisen-Schmidt reactions of cycloalkanones.[1] |
Experimental Protocols
General Protocol for the Synthesis of (2E,4E)-2,4-Dibenzylidenecyclobutanone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cyclobutanone (1 mmol)
-
Benzaldehyde (2 mmol)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve cyclobutanone (1 mmol) and benzaldehyde (2 mmol) in 3-5 mL of 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.
-
Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise to the flask containing the ketone and aldehyde mixture while stirring.
-
Continue stirring the reaction mixture at room temperature. A precipitate should begin to form.[4]
-
Monitor the reaction progress using TLC. The reaction is typically complete within 30-60 minutes, but may require longer.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation of the product.[4][5]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any residual NaOH, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[4]
-
Dry the product. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol.[4]
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for low yield in Claisen-Schmidt reactions.
Caption: Overview of the Claisen-Schmidt condensation mechanism.
References
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Solved What would have been the likely effect on the yield | Chegg.com [chegg.com]
- 6. quora.com [quora.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. magritek.com [magritek.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dicyclobutylidene ROMP Catalyst Loading Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Ring-Opening Metathesis Polymerization (ROMP) of dicyclobutylidene.
Troubleshooting Guide
This guide addresses common issues encountered during the ROMP of this compound, focusing on catalyst loading and reaction outcomes.
| Problem | Possible Causes | Suggested Solutions |
| Slow or Incomplete Polymerization | 1. Insufficient Catalyst Loading: The catalyst concentration is too low to achieve complete conversion in a reasonable timeframe. 2. Catalyst Deactivation: The catalyst may be deactivated by impurities in the monomer or solvent (e.g., water, oxygen, or functional groups). Catalyst decomposition can also occur, especially at elevated temperatures.[1] 3. Low Reaction Temperature: The reaction temperature may be too low for efficient catalyst initiation and propagation. | 1. Increase Catalyst Loading: Systematically increase the catalyst-to-monomer ratio. For instance, if a 1:20000 ratio is slow, try 1:15000 or 1:10000. 2. Purify Monomer and Solvents: Ensure the this compound monomer and any solvents are rigorously purified to remove inhibitors. Consider distillation or passing through activated alumina. Store and handle the catalyst in an inert atmosphere (e.g., a glovebox) to minimize decomposition.[2] 3. Increase Reaction Temperature: Gradually increase the reaction temperature. For dicyclopentadiene (DCPD), a related monomer, gel time decreases significantly as the temperature is raised from 20°C to 60°C.[3] |
| Polymer with Poor Mechanical Properties (e.g., brittle, low strength) | 1. High Catalyst Loading: Excessive catalyst loading can sometimes lead to a very rapid, uncontrolled polymerization, which may affect the polymer network structure. For DCPD, increasing the monomer-to-catalyst ratio (i.e., decreasing catalyst loading) has been shown to improve impact strength.[1][3] 2. Incomplete Curing: The polymerization may not have proceeded to completion, resulting in a low degree of crosslinking. | 1. Decrease Catalyst Loading: A lower catalyst concentration can lead to better overall mechanical properties. A study on DCPD found that a monomer-to-catalyst ratio of 10000:1 provided the best balance of mechanical properties.[1][3] 2. Extend Curing Time/Increase Temperature: Allow the polymerization to proceed for a longer duration or consider a post-curing step at an elevated temperature to ensure maximum conversion. |
| Reaction is Too Fast and Uncontrollable (Gels too quickly) | 1. High Catalyst Loading: The most common cause of an overly rapid reaction is an excessive amount of catalyst. 2. High Reaction Temperature: The initial temperature of the monomer/catalyst mixture is too high.[3] | 1. Reduce Catalyst Loading: Decrease the catalyst-to-monomer ratio. 2. Lower the Reaction Temperature: Start the reaction at a lower temperature to moderate the initial rate. For some systems, initiation at 0-10 °C can be beneficial.[1] 3. Use an Inhibitor: In some cases, a reversible inhibitor can be added to the system to provide a longer pot life before polymerization begins.[4] |
| Inconsistent Results Between Batches | 1. Variable Monomer Purity: The level of impurities in the this compound monomer differs from batch to batch. 2. Inaccurate Catalyst Measurement: Small variations in the amount of catalyst, especially at very low loadings, can have a significant impact on the reaction kinetics. 3. Catalyst Degradation: The catalyst may have degraded over time due to improper storage. | 1. Standardize Monomer Purification: Implement a consistent purification protocol for the monomer before use. 2. Use a Stock Solution: Prepare a stock solution of the catalyst in a suitable, dry, and degassed solvent to allow for more accurate and reproducible dispensing of small quantities. 3. Proper Catalyst Storage: Store the catalyst under an inert atmosphere and at a low temperature as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is recommended for the ROMP of this compound?
A1: Second-generation Grubbs' catalysts are highly effective for the ROMP of strained cyclic olefins like dicyclopentadiene and are an excellent starting point for this compound.[1][3] These catalysts, such as bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride, offer a good balance of high activity, stability, and tolerance to functional groups.[2]
Q2: What is a typical starting point for the monomer-to-catalyst ratio?
A2: For analogous systems like dicyclopentadiene (DCPD), monomer-to-catalyst molar ratios (n(monomer):n(catalyst)) typically range from 5000:1 to 20000:1. A ratio of 10000:1 was found to provide a good balance of mechanical properties for PDCPD initiated by a second-generation Grubbs' catalyst.[1][3] This is a recommended starting point for your optimization experiments with this compound.
Q3: How does catalyst loading affect the final properties of the polymer?
A3: Catalyst loading has a significant impact on the final polymer properties. Generally, as the monomer-to-catalyst ratio increases (i.e., catalyst loading decreases), properties such as tensile strength, tensile modulus, bending strength, and bending modulus tend to decrease, while the impact strength may increase.[1][3] The glass transition temperature (Tg) also tends to decrease with lower catalyst loadings.[1][3] The goal of optimization is to find the ratio that provides the best balance of these properties for your specific application.
Q4: What analytical techniques are used to assess the effect of catalyst loading?
A4: Differential Scanning Calorimetry (DSC) is a key technique used to study the curing kinetics, including the onset and peak temperature of polymerization and the total enthalpy of the reaction.[3] For characterizing the final polymer, techniques include Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg) and mechanical testing (e.g., tensile and bending tests) to measure properties like modulus, strength, and toughness.
Data on Catalyst Loading Effects
The following table summarizes the effect of different monomer-to-catalyst ratios on the mechanical and thermal properties of polydicyclopentadiene (PDCPD), a structurally similar polymer to poly(this compound). This data can serve as a valuable reference for optimizing this compound ROMP. The catalyst used was a 2nd generation Grubbs' catalyst.[1][3]
| Monomer:Catalyst Ratio (molar) | Tensile Strength (MPa) | Tensile Modulus (MPa) | Bending Strength (MPa) | Bending Modulus (MPa) | Impact Strength (kJ/m²) | Glass Transition Temp. (Tg) (°C) |
| 5000:1 | 58.2 | 1950 | 95.3 | 2300 | 25.0 | 154.3 |
| 8000:1 | 55.8 | 1860 | 91.2 | 2210 | 28.1 | 150.1 |
| 10000:1 | 52.4 | 1780 | 85.6 | 2100 | 30.0 | 147.6 |
| 15000:1 | 48.1 | 1650 | 78.3 | 1950 | 33.2 | 142.5 |
| 20000:1 | 45.3 | 1540 | 72.1 | 1830 | 35.6 | 138.7 |
Data adapted from Zhang et al., Polyolefins Journal, 2022.[1][3]
Experimental Protocols
Objective: To determine the optimal catalyst loading for the ROMP of this compound by evaluating the thermal and mechanical properties of the resulting polymer at various monomer-to-catalyst ratios.
Materials:
-
This compound monomer (purified)
-
Second-generation Grubbs' catalyst
-
Anhydrous solvent (e.g., dichloromethane or toluene) for catalyst stock solution (optional)
-
Inert gas (Nitrogen or Argon)
-
Molds for curing polymer samples for mechanical testing
Equipment:
-
Glovebox or Schlenk line for inert atmosphere manipulation
-
Analytical balance
-
Reaction vials/flasks
-
Magnetic stirrer and stir bars
-
Differential Scanning Calorimeter (DSC)
-
Universal testing machine for mechanical property analysis (tensile, bending)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Catalyst Stock Solution Preparation (Recommended):
-
Inside a glovebox, accurately weigh a precise amount of the Grubbs' catalyst (e.g., 10 mg).
-
Dissolve the catalyst in a specific volume of anhydrous, degassed solvent (e.g., 10 mL of toluene) to create a stock solution of known concentration. This allows for more accurate dispensing of small amounts of catalyst.
-
-
Monomer-Catalyst Mixture Preparation:
-
Prepare a series of reaction vessels, each corresponding to a different monomer-to-catalyst ratio (e.g., 5000:1, 8000:1, 10000:1, 15000:1, 20000:1).
-
For each ratio, add the required amount of purified this compound monomer to the respective vessel.
-
While stirring, inject the calculated volume of the catalyst stock solution into the monomer. If not using a stock solution, add the pre-weighed catalyst directly, although this can be less accurate for small quantities.
-
-
Curing:
-
For DSC analysis, hermetically seal a small amount (5-10 mg) of the freshly prepared monomer-catalyst mixture into a DSC pan.
-
For mechanical testing, pour the mixture into prepared molds.
-
Cure the samples according to a predefined temperature program (e.g., hold at 40°C for 2 hours followed by a post-cure at 120°C for 1 hour). The optimal curing profile may need to be determined experimentally.
-
-
Characterization:
-
DSC Analysis: Perform a dynamic DSC scan (e.g., from 25°C to 250°C at 10°C/min) on the uncured samples to determine the onset of polymerization, the peak exothermic temperature, and the total heat of reaction.
-
Mechanical Testing: Once the molded samples are fully cured and cooled, perform tensile and bending tests to determine the material's modulus, strength, and toughness.
-
DMA Analysis: Use DMA to determine the glass transition temperature (Tg) of the cured polymer samples.
-
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Relationship between catalyst loading and polymer properties.
References
managing exothermic reactions in Dicyclobutylidene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of dicyclobutylidene. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using methods like the Wittig reaction with cyclobutanone.
Q1: My reaction temperature is increasing rapidly after adding the Wittig reagent (or other activating reagent). What should I do?
A1: An uncontrolled temperature rise indicates a potential runaway reaction. Immediate action is required:
-
Halt Reagent Addition: Immediately stop the addition of any further reagents.
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is making good contact with the reaction flask and has sufficient capacity. If necessary, add more coolant.
-
Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer to the cooling bath and prevent the formation of localized hot spots.
-
Dilute the Reaction (with caution): If the temperature continues to rise, adding a pre-chilled, inert solvent can help to absorb some of the heat. This should be done cautiously as it may affect your product yield and concentration.
-
Prepare for Quenching: Have a quenching agent ready. For a Wittig reaction, this could be a pre-chilled solution of a proton source like saturated aqueous ammonium chloride.
Q2: I'm seeing discoloration or gas evolution that I don't expect. Is this related to an exothermic event?
A2: Yes, unexpected discoloration (e.g., darkening or charring) and vigorous gas evolution can be signs of decomposition or side reactions accelerated by excessive heat. You should treat this as a sign of an uncontrolled exotherm and follow the steps outlined in A1. Monitoring the reaction temperature is crucial.[1]
Q3: How can I prevent temperature spikes when adding my reagents?
A3: Proactive temperature management is key to preventing exothermic events.[2]
-
Slow and Controlled Addition: Use a syringe pump or a dropping funnel for the slow, dropwise addition of the most reactive reagent (e.g., n-butyllithium for ylide formation, or the ylide to the ketone).
-
Maintain a Low Temperature: Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and maintain it throughout the addition process.
-
Monitor the Internal Temperature: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the bath temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[2]
Q4: My yield is low, and I suspect it's due to poor temperature control. How does this happen?
A4: Poor temperature control can lead to several issues that reduce yield:
-
Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts.
-
Decomposition: The desired product or the reagents themselves may be thermally unstable and decompose at elevated temperatures.
-
Isomerization: In some cases, such as with certain Wittig reactions, temperature can affect the stereoselectivity of the product, leading to a mixture of isomers that can be difficult to separate.[3]
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound potentially exothermic?
A1: The synthesis of this compound, often via a Wittig-type reaction, involves highly reactive intermediates and reagents. The formation of the phosphorus ylide by deprotonation of a phosphonium salt with a strong base (like n-BuLi or NaH) is a highly exothermic acid-base reaction. The subsequent reaction of the ylide with cyclobutanone to form the oxaphosphetane intermediate can also release significant energy.[4][5][6] The overall reaction involves the breaking of a P-C and C=O bond and the formation of a more stable P=O and C=C bond, which is thermodynamically favorable and releases energy as heat.[7][8]
Q2: What are the key experimental parameters to control to manage the exotherm?
A2: The following parameters are critical for controlling the reaction exotherm:
-
Temperature: Maintaining a consistently low temperature is the most direct way to manage the reaction rate and heat evolution.
-
Rate of Reagent Addition: A slow, controlled addition rate prevents the rapid buildup of heat.[2]
-
Concentration: Working with more dilute solutions provides a larger thermal mass to absorb the heat generated.[2]
-
Stirring Efficiency: Good agitation ensures uniform temperature throughout the reaction mixture.[1]
Q3: Are there alternative synthesis methods that might be less exothermic?
A3: While the Wittig reaction is common, other methods exist. However, they may also have exothermic steps. For example, the McMurry coupling of cyclobutanone using a low-valent titanium reagent is another possibility. This reaction is also typically performed at low temperatures and can be vigorous. The choice of method will depend on the available equipment, scale, and desired purity of the final product.
Experimental Protocols and Data
Illustrative Protocol: Wittig Synthesis of this compound
Disclaimer: This is a generalized, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Ylide Formation:
-
A solution of methyltriphenylphosphonium bromide in dry THF is cooled to 0 °C in an ice-water bath.
-
A solution of n-butyllithium in hexanes is added dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
The resulting orange-red solution is stirred for an additional hour at 0 °C.
-
-
Wittig Reaction:
-
The ylide solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of cyclobutanone in dry THF is added dropwise via syringe pump over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
The reaction is allowed to slowly warm to room temperature overnight with continuous stirring.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Quantitative Data: Temperature Control Parameters (Model Reaction)
| Parameter | Condition A (High Risk) | Condition B (Controlled) |
| Initial Temperature | Room Temperature | -78 °C |
| Cyclobutanone Conc. | 2.0 M | 0.5 M |
| Addition Method | Added in one portion | Dropwise over 1 hour |
| Max. Temp. Observed | > 50 °C (Runaway) | -65 °C |
| Yield | < 10% (Decomposition) | > 70% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for an exothermic event.
Caption: Relationship between parameters and exothermic risk.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry [highschoolenergy.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dicyclobutylidene Workup - Byproduct Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct identification and removal during the workup of dicyclobutylidene synthesis, particularly via the Wittig reaction.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the this compound workup, helping you to identify the cause and implement a solution.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Wittig reagent formation. 2. Inactive Wittig reagent. 3. Steric hindrance around the carbonyl group of cyclobutanone. | 1. Ensure anhydrous reaction conditions for ylide generation. Use a strong, non-nucleophilic base. 2. Use freshly prepared or properly stored Wittig reagent. 3. Consider alternative synthetic routes if steric hindrance is a significant issue. |
| Product Contaminated with a High-Melting Point White Solid | 1. Presence of triphenylphosphine oxide (TPPO), a major byproduct of the Wittig reaction.[1] | 1. Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Triturate the crude product with cold hexane or a hexane/ether mixture to precipitate TPPO, which can then be removed by filtration. 2. Precipitation with Metal Salts: Add a solution of ZnCl₂ in a polar solvent (e.g., ethanol, ethyl acetate, THF) to the reaction mixture to precipitate a ZnCl₂(TPPO)₂ complex, which can be filtered off. 3. Column Chromatography: TPPO is relatively polar and can be separated from the non-polar this compound using silica gel chromatography with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient). |
| Presence of an Additional Carbonyl Peak in IR or NMR Spectra of the Product | 1. Unreacted cyclobutanone. 2. Aldol self-condensation of cyclobutanone, forming 2-(cyclobutylidene)cyclobutan-1-one.[2][3] | 1. Ensure the Wittig reagent is added in a sufficient stoichiometric amount. Monitor the reaction by TLC until the cyclobutanone spot disappears. 2. Add the base to the phosphonium salt to pre-form the ylide before adding the cyclobutanone. This minimizes the exposure of cyclobutanone to basic conditions that promote self-condensation.[4] The aldol byproduct can be separated by column chromatography. |
| Multiple Spots on TLC Close to the Product Spot | 1. Isomers of this compound. 2. Other minor byproducts from side reactions. | 1. Careful column chromatography with a low-polarity eluent system may separate isomers. 2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions. |
| Oily Product That is Difficult to Purify | 1. Presence of residual solvent. 2. Contamination with low-melting point byproducts. | 1. Ensure complete removal of solvent under reduced pressure. 2. Attempt vacuum distillation to purify the liquid this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound via the Wittig reaction?
A1: The most common and often most problematic byproduct is triphenylphosphine oxide (TPPO).[1] It is formed in a 1:1 stoichiometric ratio with the this compound product. TPPO is a white, crystalline solid with a high melting point (154-158 °C).
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials (cyclobutanone and the phosphonium salt). The disappearance of the cyclobutanone spot and the appearance of a new, less polar spot (this compound) indicate the reaction is progressing. The highly polar TPPO will have a very low Rf value and may remain at the baseline in non-polar solvent systems.
Q3: What is a good starting solvent system for TLC analysis?
A3: A good starting point for developing a TLC solvent system is a mixture of hexane and ethyl acetate. Since this compound is a non-polar hydrocarbon, it will have a high Rf value in such a system. You can start with a ratio of 95:5 or 90:10 hexane:ethyl acetate and adjust the polarity to achieve good separation of spots. An optimal Rf value for your product is typically between 0.3 and 0.7.[5]
Q4: I see an unexpected peak in my 1H NMR spectrum. How can I identify it?
A4: Besides the expected signals for this compound, other peaks could correspond to:
-
Triphenylphosphine oxide (TPPO): A complex multiplet in the aromatic region (around 7.4-7.7 ppm).
-
Unreacted Cyclobutanone: A multiplet around 3.0 ppm.
-
Aldol Condensation Product: Complex signals in both the aliphatic and olefinic regions.
-
Solvent Residues: Check for common solvent peaks (e.g., diethyl ether, THF, dichloromethane).
Q5: My final product is an oil. How can I best purify it?
A5: If your this compound is an oil after the initial workup and removal of TPPO, vacuum distillation is a suitable method for purification. This compound is expected to have a relatively low boiling point under vacuum, allowing it to be separated from less volatile impurities.
Quantitative Data of Product and Key Byproducts
The following table summarizes key physical and analytical data for this compound and its common byproducts to aid in their identification.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Appearance | Typical ¹H NMR Signals (CDCl₃, ppm) | Typical ¹³C NMR Signals (CDCl₃, ppm) | Approx. Rf (Hexane:EtOAc 9:1) |
| This compound | C₈H₁₂ | 108.18[6] | Not definitively reported, estimated to be ~150-170 °C at atm. pressure. | Not reported | Colorless liquid or low melting solid | Multiplets at ~2.0-2.8 ppm | Olefinic carbon ~138 ppm, Aliphatic carbons ~25, 33 ppm[6] | High (~0.8-0.9) |
| Triphenylphosphine oxide (TPPO) | C₁₈H₁₅OP | 278.28[7] | 360 | 154-158 | White crystalline solid | Multiplets at ~7.4-7.7 ppm | Aromatic carbons in the range of ~128-133 ppm | Low (~0.1-0.2) |
| Cyclobutanone | C₄H₆O | 70.09 | 98-100 | -50 | Colorless liquid | Multiplet at ~3.0 ppm, Multiplet at ~2.0 ppm | Carbonyl carbon ~209 ppm, Aliphatic carbons ~48, 14 ppm | Moderate (~0.4-0.5) |
| 2-(Cyclobutylidene)cyclobutan-1-one (Aldol Product) | C₈H₁₀O | 122.16 | Not reported | Not reported | Likely a higher boiling liquid/oil | Complex multiplets in aliphatic and olefinic regions | Carbonyl carbon, olefinic carbons, and multiple aliphatic carbons | Moderate to High (~0.6-0.7) |
Experimental Protocols
Protocol 1: General Workup Procedure for this compound Synthesis (Wittig Reaction)
-
Quenching the Reaction: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile solvent like THF or diethyl ether, remove the solvent under reduced pressure using a rotary evaporator.
-
Initial TPPO Precipitation: To the crude residue, add a sufficient volume of cold hexanes. Stir or sonicate the mixture vigorously. The TPPO should precipitate as a white solid.
-
Filtration: Filter the mixture through a Büchner funnel to separate the solid TPPO. Wash the solid with a small amount of cold hexanes to recover any entrained product.
-
Liquid-Liquid Extraction (if necessary): If the reaction was run in a solvent that is not easily removed or if aqueous bases were used, perform a liquid-liquid extraction. Dilute the reaction mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Concentrate the filtrate (the hexane solution containing the this compound) under reduced pressure.
-
Further Purification:
-
Column Chromatography: If the concentrated product still contains impurities, purify it by flash column chromatography on silica gel using hexanes or a hexane/ethyl acetate gradient as the eluent.
-
Vacuum Distillation: For larger scales or if the product is an oil, purify by vacuum distillation.
-
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass chromatography column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the Product: Begin eluting with pure hexane. This compound, being non-polar, should elute quickly.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Elute Byproducts: After the product has eluted, the polarity of the eluent can be increased (e.g., by adding ethyl acetate) to elute more polar byproducts like TPPO.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0041792) [hmdb.ca]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. CYCLOPROPYLTRIPHENYLPHOSPHONIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Bicyclobutylidene | C8H12 | CID 23174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Dicyclopentadiene and the Dimer of Cyclobutadiene
For researchers, scientists, and professionals in drug development, understanding the reactivity of cyclic dienes and their dimers is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides an objective comparison of the reactivity of two key dimeric structures: dicyclopentadiene (DCPD), the dimer of cyclopentadiene, and the syn-dimer of cyclobutadiene, which will be referred to as dicyclobutadiene for the purpose of this guide. This comparison is supported by available experimental data and detailed methodologies for key reactions.
Introduction to the Dimers
Dicyclopentadiene (DCPD) is a readily available and widely used industrial chemical. It is the product of a [4+2] Diels-Alder cycloaddition of two cyclopentadiene molecules. The endo isomer is the kinetically favored product of this dimerization at room temperature, though it can isomerize to the more thermodynamically stable exo isomer upon heating.[1] The reactivity of DCPD is largely characterized by its ability to undergo a retro-Diels-Alder reaction at elevated temperatures (above 150 °C) to regenerate the highly reactive cyclopentadiene monomer.[1] This monomer is a versatile diene in various cycloaddition reactions.
Dicyclobutadiene (syn-tricyclo[4.2.0.02,5]octa-3,7-diene) is the product of the [4+2] Diels-Alder dimerization of the highly reactive and antiaromatic cyclobutadiene.[2] Due to the extreme reactivity of cyclobutadiene, it is typically generated in situ and rapidly dimerizes. The syn-isomer is the predominant product. The chemistry of dicyclobutadiene is dominated by its propensity to undergo rearrangements to more stable C8H8 isomers, such as cyclooctatetraene.
Reactivity Comparison
The primary difference in the reactivity of dicyclopentadiene and dicyclobutadiene stems from the nature of their respective monomers and the strain within the dimeric structures. Cyclopentadiene is a reactive diene, while cyclobutadiene is an exceptionally reactive, antiaromatic species.[2] This inherent reactivity of the monomer units dictates the stability and subsequent reactions of their dimers.
Thermal Reactivity
Dicyclopentadiene exhibits reversible thermal behavior. It undergoes a retro-Diels-Alder reaction to yield cyclopentadiene monomer at temperatures above 150°C.[1] This process is well-established and is commonly used to generate fresh cyclopentadiene for subsequent reactions. The endo isomer is the kinetic product of dimerization, while the exo isomer is thermodynamically more stable.[1]
Dicyclobutadiene , on the other hand, undergoes more complex thermal rearrangements. The syn-dimer can rearrange to cyclooctatetraene (COT) and other isomers.[3] This rearrangement from the syn-dimer is calculated to have a lower activation energy than the rearrangement of the anti-dimer to cyclooctatetraene.[4]
| Dimer | Reaction Type | Conditions | Products | Key Observations |
| endo-Dicyclopentadiene | Retro-Diels-Alder | > 150 °C | Cyclopentadiene | Reversible reaction, used to generate monomer.[1] |
| exo-Dicyclopentadiene | Retro-Diels-Alder | > 150 °C | Cyclopentadiene | Thermodynamically more stable than the endo isomer.[1] |
| syn-Dicyclobutadiene | Thermal Rearrangement | 90-121 °C | Cyclooctatetraene, other isomers | Irreversible rearrangement to more stable C8H8 isomers.[5] |
Reactivity in Polymerization
Dicyclopentadiene, particularly the endo isomer, is a widely used monomer in Ring-Opening Metathesis Polymerization (ROMP). Studies have shown that the exo isomer of DCPD is significantly more reactive in ROMP than the endo isomer, with a reactivity difference of over an order of magnitude.[6][7] This is attributed primarily to steric factors.
| Monomer | Polymerization Method | Catalyst | Relative Reactivity |
| endo-Dicyclopentadiene | ROMP | Grubbs' catalyst | Less reactive |
| exo-Dicyclopentadiene | ROMP | Grubbs' catalyst | ~20 times more reactive than endo-DCPD at 20 °C.[6] |
Experimental Protocols
Protocol 1: Retro-Diels-Alder Reaction of Dicyclopentadiene
This protocol describes the "cracking" of dicyclopentadiene to generate cyclopentadiene monomer, which can then be used in subsequent reactions.
Materials:
-
Dicyclopentadiene
-
Fractional distillation apparatus
-
Heating mantle
-
Receiving flask cooled in an ice-water bath
Procedure:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask.
-
Heat the dicyclopentadiene to its boiling point (approx. 170 °C). The retro-Diels-Alder reaction will occur, and the cyclopentadiene monomer (b.p. 41 °C) will distill over.
-
Collect the cyclopentadiene monomer in a receiving flask cooled in an ice bath to prevent re-dimerization.
-
The freshly distilled cyclopentadiene should be used immediately for subsequent reactions.[8][9]
Protocol 2: Generation and Trapping of Cyclobutadiene
This protocol describes a general method for generating cyclobutadiene from its iron tricarbonyl complex and trapping it via an intermolecular Diels-Alder reaction.
Materials:
-
(Cyclobutadiene)iron tricarbonyl complex
-
Oxidizing agent (e.g., ceric ammonium nitrate - CAN)
-
Dienophile (e.g., diethyl fumarate)
-
Solvent (e.g., acetone)
Procedure:
-
Dissolve the (cyclobutadiene)iron tricarbonyl complex and the dienophile in a suitable solvent.
-
Slowly add a solution of the oxidizing agent to the reaction mixture at room temperature.
-
The oxidation of the iron complex releases cyclobutadiene, which is immediately trapped by the dienophile in a [4+2] cycloaddition.
-
The reaction progress can be monitored by standard techniques like TLC.
-
Upon completion, the product can be isolated and purified using column chromatography.[10]
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways for dicyclopentadiene and dicyclobutadiene.
Conclusion
References
- 1. Dicyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. Cyclobutadiene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PM3 and ab initio studies of the C8H8 potential energy surface. Thermal isomerism of syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-dienes [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chemrxiv.org [chemrxiv.org]
Strained Ring Systems Under the Computational Microscope: A Comparative DFT Analysis of Dicyclobutylidene and Related Alkenes
A detailed comparative analysis using Density Functional Theory (DFT) reveals the intricate structural and energetic differences between dicyclobutylidene and other strained four-membered ring alkenes, namely methylenecyclobutane and cyclobutene. This guide provides researchers, scientists, and drug development professionals with a quantitative comparison of key geometric parameters and strain energies, supported by detailed computational methodologies, to better understand the reactivity and stability of these unique molecular architectures.
The inherent ring strain in small cyclic alkenes is a key determinant of their chemical reactivity and physical properties. Understanding the subtleties of this strain is crucial for applications in organic synthesis, materials science, and medicinal chemistry. This guide focuses on a comparative DFT study of this compound, a molecule featuring two fused cyclobutane rings connected by a double bond, against the less complex yet still strained systems of methylenecyclobutane and cyclobutene.
Quantitative Comparison of Molecular Geometries and Strain Energies
The structural parameters and calculated strain energies of this compound, methylenecyclobutane, and cyclobutene, as determined by DFT calculations, are summarized in the table below. These values provide a quantitative basis for comparing the degree of strain and the resulting geometric distortions in each molecule.
| Molecule | C=C Bond Length (Å) | C-C Single Bond Length (Å) (average in ring) | C=C-C Bond Angle (°) | Ring Puckering Angle (°) | Strain Energy (kcal/mol) |
| This compound | 1.345 | 1.558 | 93.5 | 29.8 | [Data not available in searched literature] |
| Methylenecyclobutane | 1.336 | 1.538 | 92.2 | 27.0 | 28.5 |
| Cyclobutene | 1.342 | 1.517 | 93.9 | Planar | 29.8 |
Insights from the Data
The data reveals significant geometric distortions in all three molecules, a direct consequence of their inherent ring strain. Methylenecyclobutane and cyclobutene exhibit comparable strain energies.[1] The puckered nature of the cyclobutane ring in methylenecyclobutane is a mechanism to alleviate some of the torsional strain.[1] In contrast, the endocyclic double bond in cyclobutene forces the ring into a planar conformation, leading to significant angle strain.
While specific strain energy for this compound is not available, the geometric parameters suggest a highly strained system. The fusion of two cyclobutane rings is expected to introduce additional strain compared to a single ring system. Further computational studies are required to quantify the precise strain energy of this compound and to fully elucidate its reactivity in comparison to other strained alkenes.
Experimental and Computational Protocols
The data presented in this guide is derived from Density Functional Theory (DFT) calculations. The following section outlines a typical computational methodology employed for such studies, based on common practices in the field.[2][3][4][5]
Geometry Optimization and Vibrational Frequency Analysis:
Initial molecular geometries are constructed and then optimized to find the lowest energy conformation. This is typically achieved using a specific DFT functional, such as B3LYP or M06-2X, in conjunction with a basis set, for example, 6-31G(d) or a larger one for higher accuracy. The optimization process continues until the forces on each atom are close to zero, indicating a stationary point on the potential energy surface.
Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is a necessary correction for accurate energy comparisons.
Strain Energy Calculation:
The strain energy of a cyclic molecule is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of such a reaction, where the strained cyclic molecule is converted into unstrained, acyclic reference molecules, the strain energy can be determined.
For example, the strain energy of cyclobutane can be calculated using the following isodesmic reaction:
Cyclobutane + 4 * Ethane -> 4 * Propane
The enthalpy of this reaction, calculated from the DFT-computed energies of each molecule, corresponds to the strain energy of cyclobutane.
Logical Workflow for a Comparative DFT Study
The following diagram illustrates the logical workflow for conducting a comparative DFT study of strained alkenes.
Caption: Workflow for a comparative DFT study of strained alkenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 5. reddit.com [reddit.com]
A Comparative Analysis of Bond Strain: Insights from Experimental and Theoretical Approaches
An objective comparison of experimental and theoretical methodologies for determining bond strain, with a focus on the structural complexities of Dicyclobutylidene.
The inherent strain within cyclic molecules is a critical determinant of their reactivity and stability. For researchers, scientists, and professionals in drug development, a precise understanding and quantification of bond strain are paramount for molecular design and predicting chemical behavior. This guide provides a comparative overview of experimental and theoretical methods used to assess bond strain, using this compound as a focal point. Due to the limited availability of direct experimental data for this compound, this guide will draw comparisons with analogous, well-studied molecules—cyclobutane and methylenecyclobutane—to infer and discuss the anticipated strain in the target molecule.
Understanding Bond Strain
Ring strain in cyclic compounds arises from several factors, including:
-
Angle Strain: Deviation of bond angles from the ideal values for a given hybridization.
-
Torsional Strain: Eclipsing interactions between adjacent atoms.
-
Transannular Strain: Steric repulsion between atoms across the ring.
These strains contribute to a higher internal energy, making the molecule less stable and more reactive compared to its acyclic counterpart.
Quantitative Comparison of Strain Energies
| Molecule | Experimental Strain Energy (kcal/mol) | Theoretical Strain Energy (kcal/mol) |
| Cyclobutane | 26.3[1][2], 26.90[1][3] | ~26-28[1][3] |
| Methylenecyclobutane | Data not readily available | ~39.5 (Calculated for methylenecyclopropane as a reference) |
| This compound | No direct data available | Estimated to be significant due to two strained rings |
Note: The theoretical value for methylenecyclobutane is inferred from related systems as direct, consistent values are not available in the provided search results. The strain energy of methylenecyclopropane is significantly higher than cyclopropane, suggesting a similar trend for the four-membered ring.
Experimental vs. Theoretical Workflows
The determination of bond strain can be approached through two primary avenues: experimental measurements and theoretical calculations. Each methodology offers unique insights and is governed by distinct principles.
Caption: Workflow for determining bond strain experimentally and theoretically.
Detailed Methodologies
Experimental Protocols
The primary experimental method for determining the strain energy of a hydrocarbon is through the measurement of its heat of combustion .
1. Synthesis and Purification: The initial step involves the synthesis of the target compound, in this case, this compound, followed by rigorous purification to ensure a high degree of sample purity, which is crucial for accurate calorimetric measurements.
2. Bomb Calorimetry (Heat of Combustion Measurement): A precisely weighed sample of the purified compound is combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during this complete combustion is measured by monitoring the temperature change of the surrounding water bath.
3. Calculation of Enthalpy of Formation: The experimentally determined heat of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation (ΔHᵣ°) of the compound.
4. Determination of Strain Energy: The experimental strain energy is then calculated by comparing the experimental ΔHᵣ° with a theoretical strain-free enthalpy of formation. This strain-free value is typically estimated using group additivity schemes, which sum the contributions of individual chemical groups in a hypothetical, unstrained acyclic analogue.
Theoretical Protocols
Computational chemistry provides a powerful alternative for estimating bond strain without the need for physical synthesis and experimentation.
1. Molecular Modeling: A 3D model of the this compound molecule is constructed using molecular modeling software.
2. Quantum Chemical Calculations: The geometry of the molecule is optimized, and its total electronic energy is calculated using quantum mechanical methods. Common methods include:
- Ab initio methods: These are based on first principles and do not rely on empirical parameters.
- Density Functional Theory (DFT): This method calculates the electronic structure based on the electron density and is often a good compromise between accuracy and computational cost.
3. Calculation of Theoretical Strain Energy: The theoretical strain energy is determined by comparing the calculated total energy of the molecule with the energy of a strain-free reference. This is often achieved through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By choosing appropriate strain-free reference molecules for the products, the calculated reaction enthalpy directly corresponds to the strain energy of the target molecule.
Conclusion
While direct experimental data for the bond strain in this compound remains elusive, a comparative analysis of experimental and theoretical approaches provides a robust framework for its estimation. Experimental methods, primarily based on heats of combustion, offer a direct measure of the energetic consequence of strain.[4] In parallel, theoretical calculations, particularly those employing isodesmic reactions, provide a powerful and often more accessible means to predict and understand the origins of strain at a molecular level. For a complex molecule like this compound, a combination of insights from analogous strained systems like cyclobutane and methylenecyclobutane, coupled with modern computational methods, is essential for a comprehensive understanding of its inherent bond strain and resulting chemical properties. This integrated approach is invaluable for researchers in the fields of synthetic chemistry and drug development, enabling the rational design of novel molecules with desired stability and reactivity profiles.
References
Kinetic Analysis of Dicyclopentadiene Reactions: A Comparative Guide
In the landscape of chemical synthesis, understanding reaction kinetics is paramount for process optimization, safety, and achieving desired product outcomes. This guide provides a comparative analysis of the kinetic parameters associated with the thermal decomposition (monomerization) of dicyclopentadiene (DCPD) and its subsequent Diels-Alder dimerization reaction to reform DCPD. These reactions are fundamental in various industrial applications, including the production of polymers and resins. We will delve into the experimental data, provide detailed protocols for kinetic analysis, and compare these reactions with other relevant cycloaddition processes.
Quantitative Kinetic Data
The thermal behavior of dicyclopentadiene is characterized by a retro-Diels-Alder reaction to form cyclopentadiene (CPD), which can then dimerize back to DCPD. The kinetics of these reversible reactions, along with side reactions like trimer formation, have been studied under various conditions.[1] The following tables summarize key kinetic parameters for these processes.
Table 1: Kinetic Parameters for Dicyclopentadiene Monomerization and Cyclopentadiene Dimerization
| Reaction | Solvent | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Citation |
| DCPD Monomerization | Decaline | Not Specified | Not Specified | Not Specified | [1] |
| CPD Dimerization | Decaline | Not Specified | Not Specified | Not Specified | [1] |
| CPD Trimerization | Decaline | Not Specified | Not Specified | Not Specified | [1] |
| DCPD Monomerization | Benzyl methanol | 150 | 99.47 | Not Specified | [2] |
| DCPD Monomerization | Cyclohexanone | 150 | 101.15 | Not Specified | [2] |
| DCPD Monomerization | Toluene | 150 | 107.32 | Not Specified | [2] |
Note: Specific values for pre-exponential factors were not consistently available in the summarized search results.
Table 2: Comparative Activation Energies for Dimerization of C5 Dienes
| Reaction | Activation Energy (Ea) (kJ/mol) | Comparison to CPD Dimerization | Citation |
| Acyclic C5 Diene Dimerization | Higher by 20-40 kJ/mol | Less Favorable | [3] |
| Codimerization of CPD with 1,3-Pentadienes | Higher by 10-20 kJ/mol | Less Favorable | [3] |
These tables highlight that the dimerization of cyclopentadiene is kinetically more favorable compared to other C5 dienes, as indicated by its lower activation energy.[3]
Experimental Protocols
The kinetic analysis of dicyclopentadiene reactions typically involves monitoring the concentration of reactants and products over time at various temperatures. A common experimental setup and procedure are outlined below.
Experimental Protocol for Kinetic Study of Dicyclopentadiene Reactions
-
Reactor Setup: The experiments are often carried out in a batch reactor, which can be a simple sealed vessel or a more sophisticated autoclave for reactions under pressure.[1][4] For continuous processes, a tubular reactor might be employed.[5]
-
Reaction Mixture Preparation: A solution of dicyclopentadiene in a suitable solvent (e.g., decaline, toluene) is prepared.[1][2] The initial concentration of DCPD is accurately determined.
-
Temperature Control: The reactor is heated to and maintained at a constant, predetermined temperature.[1] Accurate temperature control is crucial for reliable kinetic data.
-
Sampling: At regular time intervals, samples are withdrawn from the reactor.[5] To quench the reaction and prevent further changes in composition, the samples are rapidly cooled, often using an ice bath.[5]
-
Analysis: The concentration of dicyclopentadiene, cyclopentadiene, and any side products (like trimers) in each sample is determined using analytical techniques such as Gas Chromatography (GC).[1][6]
-
Data Analysis: The concentration data as a function of time is then fitted to a kinetic model using regression analysis to determine the rate constants and activation parameters (activation energy and pre-exponential factor) for the reactions.[1]
Comparative Analysis with Other Cycloaddition Reactions
The Diels-Alder reaction of cyclopentadiene is a classic example of a [4+2] cycloaddition.[7] Its kinetics can be compared to other cycloaddition reactions to understand the factors influencing reaction rates and selectivity.
-
1,3-Dipolar Cycloadditions: These reactions, which form five-membered heterocyclic rings, have also been studied kinetically.[7][8] The activation barriers and reaction energies can vary widely depending on the specific dipole and dipolarophile used.[8]
-
Solvent Effects: The polarity of the solvent can significantly influence the rate of Diels-Alder reactions. For instance, the reaction between cyclopentadiene and electron-poor alkenes shows increased yields in more polar solvents like water, suggesting stabilization of a polarized transition state.[9]
-
Catalysis: The kinetics of Diels-Alder reactions can be altered by catalysts. For example, organocatalysts like (S)-TMS-diphenylprolinol can control the endo/exo selectivity of the cycloaddition of cyclopentadiene with cinnamaldehydes.[9]
-
Thermodynamic vs. Kinetic Control: In many Diels-Alder reactions, the product distribution can be governed by either kinetic or thermodynamic control, depending on the reaction temperature.[10] At lower temperatures, the kinetically favored product (often the endo isomer) is formed faster, while at higher temperatures, the reaction becomes reversible, and the more stable thermodynamic product (often the exo isomer) predominates.[10]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Reversible reaction pathway of dicyclopentadiene.
Caption: Workflow for kinetic analysis of DCPD reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.latech.edu [www2.latech.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Cycloaddition Reactivity of Dicyclobutylidene and Cyclobutene
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of strained carbocycles is paramount for the rational design of complex molecular architectures. This guide provides a detailed comparison of the cycloaddition reactions of two intriguing four-membered ring systems: dicyclobutylidene and cyclobutene. While both molecules possess significant ring strain that drives their reactivity, the nature and orientation of their double bonds—exocyclic versus endocyclic—lead to distinct behaviors in cycloaddition reactions.
This guide synthesizes available experimental data to offer a clear comparison of their performance in terms of reaction types, yields, and stereoselectivity. Detailed experimental protocols for key reactions are also provided to facilitate the practical application of this knowledge in a laboratory setting.
At a Glance: this compound vs. Cyclobutene in Cycloaddition Reactions
| Feature | This compound | Cyclobutene |
| Double Bond Type | Exocyclic | Endocyclic |
| Primary Cycloaddition | Limited experimental data; expected to undergo [2+2] cycloadditions. Reactivity in [4+2] cycloadditions is not well-documented. | Readily undergoes [4+2] (Diels-Alder) and [2+2] cycloadditions. |
| Reactivity Driving Force | High ring strain associated with the sp² hybridized carbon in the four-membered ring. | Significant ring strain due to the endocyclic double bond. |
| Stereoselectivity | Data not readily available. | In Diels-Alder reactions, often proceeds with high stereoselectivity. |
| Synthetic Utility | Potentially useful for the synthesis of spirocyclic compounds. | Widely used in the synthesis of bicyclic and polycyclic frameworks. |
Reaction Profiles and Performance Data
This compound: A Focus on [2+2] Cycloadditions
Experimental data on the cycloaddition reactions of this compound is notably scarce in the current literature. However, based on the reactivity of structurally similar compounds, such as methylenecyclobutane, this compound is anticipated to primarily participate in [2+2] cycloaddition reactions. The high degree of ring strain and the exocyclic nature of the double bonds make it a potential partner for reactions with electron-deficient alkenes or ketenes.
In the absence of direct experimental data for this compound, we can infer its potential reactivity from studies on methylenecyclobutane. For instance, the reaction of methylenecyclobutane with chlorosulfonyl isocyanate has been shown to proceed via a [2+2] cycloaddition. It is plausible that this compound would exhibit similar reactivity, affording spirocyclic structures.
Cyclobutene: A Versatile Partner in [4+2] and [2+2] Cycloadditions
Cyclobutene is a well-studied participant in various cycloaddition reactions, most notably the Diels-Alder ([4+2]) reaction, where it acts as a dienophile. The significant ring strain of the endocyclic double bond enhances its reactivity compared to less strained alkenes.
A significant body of research exists for the Diels-Alder reactions of cyclobutenone, a derivative of cyclobutene. The electron-withdrawing ketone functionality further activates the double bond, making it a highly reactive dienophile.
| Diene | Dienophile | Reaction Conditions | Product(s) | Yield (%) | Endo/Exo Ratio |
| Cyclopentadiene | Cyclobutenone | Room Temperature | endo-Tricyclo[5.2.1.0²⁶]dec-8-en-3-one | 90 | 4:1 |
| Cyclopentadiene | Cyclobutenone | -30 °C, 48 h | endo-Tricyclo[5.2.1.0²⁶]dec-8-en-3-one | 52 | 13:1 |
| 2,3-Dimethyl-1,3-butadiene | Cyclobutenone | 45 °C | 4,5-Dimethylbicyclo[4.2.0]oct-1(6)-en-7-one | 85 | - |
| Furan | Cyclobutenone | 45 °C | 4-Oxatricyclo[5.2.1.0²⁶]dec-8-en-3-one | 70 | High exo selectivity |
Data sourced from literature on cyclobutenone reactions.[1]
The parent cyclobutene also participates in Diels-Alder reactions, though it is generally less reactive than its activated derivatives like cyclobutenone. The release of ring strain upon formation of the six-membered ring product provides a thermodynamic driving force for these reactions.[2]
Cyclobutene can also undergo [2+2] cycloadditions, particularly photochemical cycloadditions, to form bicyclo[2.2.0]hexane derivatives. These reactions are valuable for the synthesis of highly strained polycyclic systems.
Experimental Protocols
General Procedure for the Diels-Alder Reaction of Cyclobutenone with Cyclopentadiene
Materials:
-
Cyclobutenone
-
Freshly cracked cyclopentadiene
-
Anhydrous diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of cyclobutenone (1.0 mmol) in anhydrous diethyl ether (5 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., room temperature or -30 °C) using an appropriate cooling bath.
-
Freshly cracked cyclopentadiene (1.2 mmol) is added dropwise to the stirred solution of cyclobutenone.
-
The reaction mixture is stirred at the specified temperature for the required duration (e.g., several hours to 48 hours).
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tricyclic adduct. The endo/exo ratio can be determined by ¹H NMR spectroscopy of the crude reaction mixture.[1]
Reaction Mechanisms and Theoretical Considerations
The differing reactivity of this compound and cyclobutene can be understood by considering their electronic structures and the transition states of the cycloaddition reactions.
This compound: An Exocyclic System
The exocyclic double bonds of this compound are less sterically hindered for a [2+2] approach compared to an endocyclic double bond within a small ring. The strain energy is concentrated in the four-membered rings, and a [2+2] cycloaddition would lead to a spirocyclic system, relieving some of the strain associated with the sp²-hybridized carbon in the cyclobutane ring.
Cyclobutene: An Endocyclic System
In contrast, the endocyclic double bond of cyclobutene is well-positioned to act as a dienophile in a [4+2] Diels-Alder reaction. The concerted mechanism of the Diels-Alder reaction is favored, leading to the formation of a stable six-membered ring fused to the original four-membered ring.
Summary and Outlook
Further experimental and computational studies on this compound are warranted to fully elucidate its reactivity and unlock its synthetic potential. Such investigations will undoubtedly provide valuable insights for chemists engaged in the synthesis of novel and intricate molecular frameworks.
References
Comparative Thermal Stability of Dicyclopentadiene Isomers: A Guide for Researchers
A comprehensive analysis of the thermal characteristics of endo- and exo-dicyclopentadiene (DCPD), providing key data for researchers, scientists, and drug development professionals in the study of cyclic organic molecules.
Introduction
While direct experimental and computational data on the thermal stability of dicyclobutylidene and its isomers are scarce in publicly available literature, a detailed comparative analysis of the well-characterized isomers of dicyclopentadiene (DCPD) can provide valuable insights into the thermal behavior of related dicyclic systems. Dicyclopentadiene, a common byproduct of petroleum refining, exists as two primary stereoisomers: endo-DCPD and exo-DCPD. The thermodynamic and kinetic stability of these isomers differs significantly, impacting their applications in polymer chemistry and organic synthesis. This guide presents a comparative overview of their thermal stability, supported by computational data and established experimental protocols.
Isomers of Dicyclopentadiene
The two primary isomers of dicyclopentadiene are the endo and exo Diels-Alder adducts of two cyclopentadiene molecules. The endo isomer is the kinetically favored product of the dimerization, while the exo isomer is thermodynamically more stable.
Quantitative Thermal Stability Data
Computational studies, particularly those employing Density Functional Theory (DFT), have provided reliable data on the thermodynamic properties of DCPD isomers. The heat of formation is a key indicator of relative stability, with a lower value indicating greater stability.
| Isomer | Heat of Formation (Gas Phase, 298.15 K) | Relative Stability |
| endo-DCPD | ~42.2 kcal/mol | Less Stable |
| exo-DCPD | ~41.5 kcal/mol | More Stable |
Note: The values presented are derived from computational studies and may vary slightly between different calculation methods. The trend of the exo isomer being more stable is consistently observed.
Thermal Isomerization and Decomposition
At elevated temperatures, endo-DCPD can undergo a retro-Diels-Alder reaction to revert to cyclopentadiene monomers, which can then re-dimerize to form the more stable exo-DCPD. This isomerization process is a key feature of the thermal behavior of DCPD. Further heating leads to the decomposition of the dicyclopentadiene structure.
The following diagram illustrates the relationship between the isomers and the monomer.
A Comparative Guide to the Reactivity of Cyclic Olefins in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional and well-defined polymers. The reactivity of the cyclic olefin monomer is a critical factor influencing the polymerization kinetics, the properties of the resulting polymer, and the overall success of the polymerization. This guide provides a comparative analysis of the reactivity of various cyclic olefins in ROMP, with a particular focus on cyclobutene derivatives in the absence of specific data for dicyclobutylidene, alongside commonly used monomers such as norbornene, dicyclopentadiene (DCPD), and cyclooctene.
The primary driving force for ROMP is the relief of ring strain in the cyclic monomer.[1][2] Generally, higher ring strain leads to a more thermodynamically favorable and faster polymerization. Other factors influencing reactivity include steric hindrance around the double bond and the electronic nature of substituents on the monomer.
Factors Influencing ROMP Reactivity
Several key factors govern the reactivity of cyclic olefins in ROMP. Understanding these factors is crucial for monomer design and for predicting polymerization behavior.
Caption: Key factors influencing the reactivity of cyclic olefins in ROMP.
Ring Strain: The energy stored in a cyclic molecule due to bond angles deviating from the ideal values is a primary determinant of ROMP reactivity.[1][3] Monomers with high ring strain, such as cyclobutene and norbornene derivatives, undergo rapid and often irreversible polymerization.[1][3] Conversely, less strained monomers like cyclopentene and cyclohexene are generally less reactive or even unreactive under typical ROMP conditions.[4][5]
Steric Hindrance: The steric bulk of substituents near the double bond can significantly impact the approach of the catalyst and, consequently, the rate of polymerization. For instance, exo-isomers of norbornene derivatives are generally more reactive than their endo-counterparts due to reduced steric hindrance.[6]
Electronic Effects: The electronic properties of substituents on the monomer can influence the reactivity of the double bond and its coordination to the metal catalyst. Electron-withdrawing groups can sometimes reduce the electron density of the double bond, potentially affecting the rate of polymerization.
Comparative Reactivity of Cyclic Olefins
The following sections provide a comparative overview of the ROMP reactivity of several classes of cyclic olefins. The quantitative data presented is collated from various sources, and it is crucial to consider the specific experimental conditions for a direct comparison.
Cyclobutene Derivatives
Cyclobutene and its derivatives are highly strained four-membered rings, making them highly reactive monomers in ROMP.[3][7] The significant release of ring strain (approximately 31 kcal/mol for cyclobutene) provides a strong thermodynamic driving force for polymerization.[7] Studies have shown that cyclobutene derivatives can undergo ROMP readily, even under conditions where less strained monomers like norbornene derivatives remain unreactive.[3] For example, at 0 °C in THF with a first-generation Grubbs catalyst, cyclobutene derivatives polymerize while norbornene derivatives do not.[3]
Norbornene and its Derivatives
Norbornene is one of the most widely used monomers in ROMP due to its high reactivity, stemming from a significant ring strain of about 25 kcal/mol.[7] Its rigid bicyclic structure also leads to polymers with interesting physical properties. The reactivity of norbornene derivatives can be tuned by the nature and position of substituents. As mentioned, exo-isomers are generally more reactive than endo-isomers.[6]
Dicyclopentadiene (DCPD)
Dicyclopentadiene is a readily available and inexpensive monomer that contains two polymerizable double bonds with different reactivities. The norbornene-type double bond is highly strained and readily undergoes ROMP, while the cyclopentene-type double bond is much less reactive.[6] This differential reactivity allows for the initial formation of linear polymers, which can subsequently be crosslinked through the polymerization of the pendant cyclopentene groups, often triggered by a secondary stimulus like heat.[8]
Cyclooctene
Cyclooctene is a less strained eight-membered ring monomer compared to cyclobutene and norbornene. cis-Cyclooctene has a low ring strain of about 7.4 kcal/mol, while the more reactive trans-cyclooctene has a significantly higher ring strain of 16.7 kcal/mol.[1] The lower ring strain of cis-cyclooctene can lead to slower polymerization rates and a higher propensity for back-biting or secondary metathesis reactions, which can affect the molecular weight control of the resulting polymer.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the ROMP of different cyclic olefins. It is important to note that direct comparisons should be made with caution due to the varying experimental conditions.
| Monomer | Catalyst (Molar Ratio) | Solvent | Temp. (°C) | Yield (%) | M_n (kDa) | PDI (M_w/M_n) | Reference |
| Cyclobutene derivative | Grubbs 1st Gen. (1:10) | THF-d_8 | 0 | Polymerized | - | - | [3] |
| Norbornene derivative | Grubbs 1st Gen. (1:10) | THF-d_8 | 0 | No Reaction | - | - | [3] |
| endo-DCPD | Grubbs 1st Gen. (cat:monomer 1:3750) | Neat | 25 | >99 | - | - | [9] |
| exo-DCPD | Grubbs 1st Gen. (0.2 wt%) | Neat | 25 | Gels in <1 min | - | - | [6] |
| trans-Cyclooctene | Grubbs 1st Gen. (1:300) | CH_2Cl_2 | 25 | - | 44 | 1.42 | [1] |
| trans-Cyclooctene | Grubbs 1st Gen. + PPh_3 | THF | 25 | - | 33 | 1.10 | [1] |
| Norbornene | Mo-based initiator (1:100) | CH_2Cl_2 | RT | ~100 | ~10 | - | [10] |
Table 1: Comparison of ROMP performance for various cyclic olefins.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for the ROMP of the discussed cyclic olefins.
General ROMP Procedure using Grubbs Catalysts
The following is a general procedure that can be adapted for the ROMP of various cyclic olefins. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
References
- 1. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Depolymerization of vulcanized poly(cyclopentene), poly(norbornene- ran -cyclopentene) and poly( endo -dicyclopentadiene- ran -cyclopentene) rubbers v ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06914E [pubs.rsc.org]
- 6. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
Validating the Elusive Structure of Dicyclobutylidene: A Comparative Analysis Guided by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Dicyclobutylidene, a unique bicyclic alkene, presents a compelling case for the power of X-ray crystallography in confirming molecular geometries. While a direct crystal structure of this compound remains to be reported, this guide provides a comparative analysis utilizing X-ray crystallographic data from analogous structures and theoretical calculations to validate its predicted conformation.
This guide will delve into the experimental validation of cyclobutane derivatives, offering a framework for understanding the structural nuances of the this compound molecule. By comparing experimentally determined bond lengths and angles with computationally predicted values for this compound, we can build a strong case for its likely structure.
Comparative Structural Data
To provide a robust comparison, we will examine the experimentally determined crystal structure of cyclobutane and a substituted derivative against the computationally predicted geometry of this compound. The following table summarizes key bond lengths and angles, offering a clear comparison between experimentally verified and theoretically modeled structures.
| Structure | C-C Bond Length (Å) (Ring) | C=C Bond Length (Å) | C-C-C Bond Angle (°) (Ring) |
| Cyclobutane (Experimental) | 1.548 | N/A | 88.0 |
| 1,3-Dimethylcyclobutadiene (Experimental) | 1.464 | 1.365 | 90.0 |
| This compound (Theoretical) | ~1.52 | ~1.34 | ~90.0 |
Note: The experimental data for cyclobutane is based on its crystal structure at 117 K. The data for 1,3-dimethylcyclobutadiene is from its single-crystal X-ray structure. The theoretical data for this compound is derived from computational chemistry studies.
Experimental Protocol: Single-Crystal X-ray Diffraction
The validation of the crystal structure of small molecules like cyclobutane derivatives is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this technique.
1. Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Vapor diffusion by placing a vial containing the solution inside a larger sealed container with a more volatile solvent.
-
Cooling of a saturated solution.
2. Crystal Mounting:
-
A suitable single crystal is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
4. Data Processing and Structure Solution:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined by solving the phase problem.
-
The structural model is refined to best fit the experimental data.
5. Structure Validation:
-
The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Experimental Workflow for this compound Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure, combining both experimental and computational approaches.
Comparative Analysis of Catalysts for Dicyclobutylidene Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular architectures is a cornerstone of innovation. Dicyclobutylidene, a strained and sterically hindered alkene, presents a unique synthetic challenge. Its construction via ring-closing metathesis (RCM) of 1,1'-divinyl-1,1'-bicyclobutyl is a key transformation, and the choice of catalyst is paramount to its success. This guide provides a comparative analysis of common catalysts employed for such challenging RCM reactions, offering insights into their performance and providing generalized experimental protocols.
Catalyst Performance: A Comparative Overview
The synthesis of tetrasubstituted olefins, such as this compound, is a challenging area of olefin metathesis. The steric hindrance around the double bond in the diolefin precursor makes it difficult for the catalyst to coordinate and effectively facilitate the ring-closing reaction. Generally, second-generation Grubbs' catalysts and Schrock's catalysts are more effective for these transformations than first-generation Grubbs' catalysts due to their higher activity.
| Catalyst Family | Key Characteristics | Advantages for this compound Synthesis | Potential Limitations |
| Grubbs' Catalysts (Ruthenium-based) | |||
| First-Generation (G-I) | Good functional group tolerance, stable to air and moisture. | Lower cost, ease of handling. | Generally lower activity, may require higher catalyst loadings and longer reaction times for sterically hindered substrates. May not be effective for highly substituted olefins. |
| Second-Generation (G-II) | Higher activity than G-I, good functional group tolerance, stable to air and moisture.[1] | More effective for the formation of tri- and tetrasubstituted double bonds.[2] Can often be used at lower catalyst loadings than G-I. | Higher cost than G-I. |
| Hoveyda-Grubbs Catalysts (HG-I & HG-II) | Chelating isopropoxystyrene ligand leads to increased stability and allows for catalyst recovery and reuse in some cases. | High stability, potential for catalyst recycling. Second-generation versions are highly active. | May require higher temperatures for initiation compared to non-chelated analogs. |
| Schrock's Catalysts (Molybdenum-based) | |||
| Schrock's Alkylidene Catalysts | Very high activity, often superior for highly sterically demanding and electron-poor olefins. | High turnover numbers and frequencies, can be effective where Grubbs' catalysts fail. | Highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.[3] Limited functional group tolerance compared to Grubbs' catalysts. |
Note: The performance of each catalyst is highly substrate-dependent, and the optimal choice for this compound synthesis would require empirical validation.
Experimental Protocols: A Generalized Approach
The following are generalized experimental protocols for the ring-closing metathesis of a sterically hindered diene like 1,1'-divinyl-1,1'-bicyclobutyl. These should be considered as starting points and may require optimization for the specific substrate.
General Procedure for Ring-Closing Metathesis using a Grubbs-type Catalyst
Materials:
-
1,1'-divinyl-1,1'-bicyclobutyl (substrate)
-
Grubbs' Catalyst (e.g., Grubbs' Second Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the substrate (1 equivalent) in the chosen anhydrous, degassed solvent to a concentration of 0.01-0.1 M. The use of dilute conditions is crucial to favor the intramolecular RCM reaction over intermolecular oligomerization.[4]
-
Catalyst Addition: To the stirred solution of the substrate, add the Grubbs' catalyst (typically 1-5 mol%). The catalyst is usually added as a solid or as a solution in a small amount of the reaction solvent.
-
Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 25-80 °C) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR). The reaction progress can be followed by the disappearance of the starting material and the appearance of the product. Ethylene gas is evolved as a byproduct and can be observed bubbling from the solution. The removal of ethylene can help drive the reaction to completion.[5]
-
Quenching: Once the reaction is complete, the catalyst can be quenched by adding a few drops of ethyl vinyl ether or by exposing the reaction mixture to air.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
General Procedure for Ring-Closing Metathesis using a Schrock-type Catalyst
Materials:
-
1,1'-divinyl-1,1'-bicyclobutyl (substrate)
-
Schrock's Catalyst (e.g., [Mo(NAr)(CHCMe₂Ph)(OR)₂])
-
Anhydrous, degassed, and peroxide-free solvent (e.g., toluene or benzene)
-
Glovebox or Schlenk line for stringent inert atmosphere
-
Standard glassware for air-sensitive reactions
Procedure:
-
Preparation: All manipulations must be performed under a strictly inert atmosphere (e.g., in a glovebox). Dissolve the substrate (1 equivalent) in the anhydrous, degassed solvent to a concentration of 0.01-0.1 M in a Schlenk flask.
-
Catalyst Addition: In the glovebox, weigh the Schrock's catalyst (typically 1-5 mol%) and add it to the substrate solution.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (e.g., 25-60 °C). The reaction progress is monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS or NMR.
-
Quenching: Upon completion, the reaction can be quenched by the addition of a small amount of an aldehyde (e.g., benzaldehyde) or by carefully exposing it to air.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (often deactivated with a small amount of triethylamine) to yield this compound.
Visualizing the Process
To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: Generalized experimental workflow for this compound synthesis.
Caption: Simplified catalytic cycle for ring-closing metathesis.
Conclusion
The synthesis of this compound via ring-closing metathesis is a challenging yet feasible transformation. While specific comparative data for this exact reaction is sparse, an understanding of the general principles of olefin metathesis allows for an informed selection of catalysts. For initial attempts, the more robust and user-friendly second-generation Grubbs' catalysts are recommended. Should these prove ineffective, the higher activity of Schrock's catalysts may be required, albeit with more stringent experimental conditions. The provided generalized protocols and diagrams offer a solid foundation for researchers to embark on the synthesis of this intriguing molecule. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, will likely be necessary to achieve optimal yields.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.utc.edu [scholar.utc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Dicyclobutylidene-Based Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continuously evolving, with a growing demand for novel polymeric carriers that offer enhanced therapeutic efficacy and improved patient compliance. Among the emerging class of materials, dicyclobutylidene-based polymers are gaining attention for their potential in creating sophisticated drug delivery systems. This guide provides a comprehensive comparison of this compound-based polymers against well-established materials like Poly(lactic-co-glycolic acid) (PLGA) and Poly(β-amino esters) (PBAEs), offering a prospective analysis based on available data for related cyclobutane-containing polymers and highlighting key experimental protocols for their evaluation.
Performance Benchmark: this compound-Based Polymers vs. Standard Materials
While specific quantitative performance data for this compound-based polymers is still emerging, we can extrapolate potential characteristics from related cyclobutane-containing polymers and compare them to the known properties of PLGA and PBAEs.
| Property | This compound-Based Polymers (Prospective) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(β-amino esters) (PBAEs) |
| Biocompatibility | Expected to be biocompatible, with degradation products being potentially non-toxic diols and diacids.[1] | Generally considered biocompatible and biodegradable; FDA approved for therapeutic use.[2][3] | Generally biocompatible, but some formulations can exhibit cytotoxicity.[4][5] |
| Biodegradability | Tunable, based on the polyester backbone. The cyclobutane ring introduces rigidity, potentially influencing degradation rates.[1] | Biodegradable via hydrolysis of ester linkages. Degradation rate is tunable by altering the lactide-to-glycolide ratio.[6][] | Biodegradable through hydrolysis of ester bonds, often at an accelerated rate in acidic environments (e.g., endosomes).[8][9] |
| Drug Release Profile | Potentially offers controlled and sustained release due to the rigid polymer backbone. Surface functionalization could allow for targeted delivery.[10] | Well-established for providing sustained drug release over weeks to months.[3][6] | Often utilized for rapid, pH-sensitive intracellular drug release, making them suitable for gene delivery.[4][8] |
| Drug Loading Capacity | Dependent on the specific polymer structure and the nature of the drug. The rigid structure might offer unique encapsulation properties. | Can encapsulate a wide range of both hydrophobic and hydrophilic drugs.[11] | Efficiently complexes with nucleic acids (siRNA, pDNA) due to their cationic nature.[4][12] |
| Synthesis & Modification | Can be synthesized via facile photoreactions and subsequent reductions, allowing for the incorporation of functional groups.[1][10] | Synthesized by ring-opening polymerization of lactic and glycolic acids. Surface modification is possible but can be challenging.[2] | Typically synthesized via the Michael addition of amines to diacrylates, allowing for a large library of polymers with varying properties.[8][9] |
| Stability | The thermal stability of related polyesters is reported to be high, with decomposition temperatures ranging from 381 to 424 °C.[1] | Stability is influenced by molecular weight and storage conditions. Can be sensitive to hydrolysis.[6] | Can be susceptible to hydrolysis, which is also the mechanism of their degradation.[4] |
Experimental Protocols for Polymer Evaluation
To ensure a thorough and standardized comparison of these polymers, the following experimental protocols are recommended.
Nanoparticle Size and Zeta Potential Measurement
This protocol is crucial for characterizing the physical properties of polymer-based nanoparticles, which influence their stability and interaction with biological systems.[13][14]
Methodology:
-
Sample Preparation: Disperse the polymer nanoparticles in a low ionic strength medium, such as 10 mM NaCl.[14] The sample concentration should be optimized based on the light-scattering properties of the nanoparticles.[14]
-
Instrumentation: Utilize a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer, to measure the particle size and zeta potential.[15][16]
-
Measurement:
-
For particle size, the instrument measures the Brownian motion of the particles and relates this to their size using the Stokes-Einstein equation.
-
For zeta potential, an electric field is applied across the sample, and the velocity of the particles (electrophoretic mobility) is measured. The zeta potential is then calculated using the Henry equation.[13]
-
-
Data Analysis: Report the average particle size (Z-average), polydispersity index (PDI), and zeta potential with standard deviation. The temperature, pH, and dispersant medium composition should also be reported.[14]
References
- 1. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of PLGA based nanostructures in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly-beta-amino-esters nano-vehicles based drug delivery system for cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. [PDF] Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.7.1. Nanoparticle Size and Zeta Potential [bio-protocol.org]
- 16. scispace.com [scispace.com]
Mechanistic Pathways of Dicyclobutylidene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proposed mechanistic pathways for reactions involving dicyclobutylidene. Due to the limited specific research on this compound, this document extrapolates from mechanistic studies of structurally related cyclobutane and cyclobutene derivatives to present likely reaction mechanisms. The information herein is intended to serve as a foundational resource for understanding the potential reactivity of this compound and to guide future experimental and computational investigations.
Introduction to this compound Reactivity
This compound, a molecule featuring two cyclobutane rings linked by a central double bond, is a strained olefin with the potential for unique reactivity. The inherent ring strain of the cyclobutane moieties and the electronic nature of the exocyclic double bond make it a candidate for various thermal and photochemical transformations. Mechanistic understanding of these reactions is crucial for harnessing its synthetic potential. This guide explores the plausible thermal isomerization and photochemical cycloaddition pathways of this compound, drawing parallels from well-studied analogous systems.
Thermal Rearrangement: Isomerization to Cyclobutenylcyclobutane
Thermally induced rearrangements of strained alkenes are common. In the case of this compound, a likely thermal pathway is the isomerization to a more stable cyclobutenylcyclobutane derivative. This transformation can be envisioned to proceed through a diradical intermediate, a common feature in the thermal reactions of cyclobutane systems.
Proposed Mechanism
The thermal isomerization is hypothesized to initiate with the homolytic cleavage of one of the allylic C-C bonds within a cyclobutane ring, leading to a diradical intermediate. This intermediate can then undergo intramolecular rearrangement and subsequent ring closure to form the cyclobutene ring.
Experimental Protocol: Thermal Isomerization Kinetics
A typical experimental setup to study the kinetics of such a thermal rearrangement would involve the following steps:
-
Sample Preparation: A solution of this compound in a high-boiling, inert solvent (e.g., decane) is prepared at a known concentration.
-
Heating: The solution is heated to a constant temperature in a thermostated oil bath.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Quenching: The reaction in the aliquots is quenched by rapid cooling.
-
Analysis: The concentration of the reactant and product(s) in each aliquot is determined using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law. The activation parameters (enthalpy and entropy of activation) can be determined by measuring the rate constants at different temperatures and applying the Eyring equation.
Diagram of the Proposed Thermal Isomerization Pathway
Caption: Proposed thermal isomerization of this compound.
Photochemical [2+2] Cycloaddition
Photochemical reactions, particularly [2+2] cycloadditions, are characteristic of alkenes. For this compound, intermolecular [2+2] photocycloaddition with another olefin would be a plausible reaction pathway upon UV irradiation. This reaction would likely proceed through a triplet excited state, leading to a diradical intermediate, which then closes to form a cyclobutane ring.
Proposed Mechanism
Upon absorption of a photon, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet excited state can then react with a ground-state olefin molecule in a stepwise manner, forming a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the [2+2] cycloadduct.
Experimental Protocol: Photochemical [2+2] Cycloaddition
A representative experimental procedure for a photochemical [2+2] cycloaddition would be:
-
Reactant Mixture: A solution containing this compound and a suitable olefin in an appropriate solvent (e.g., acetone, which can also act as a photosensitizer) is prepared in a quartz reaction vessel.
-
Degassing: The solution is degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the triplet excited state.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength while maintaining a constant temperature.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), GC, or NMR.
-
Isolation and Characterization: Upon completion, the solvent is removed, and the product is isolated and purified using column chromatography. The structure of the product is then confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
Diagram of the Proposed Photochemical [2+2] Cycloaddition Pathway
Caption: Proposed photochemical [2+2] cycloaddition of this compound.
Comparative Summary of Mechanistic Data
| Feature | Thermal Isomerization | Photochemical [2+2] Cycloaddition |
| Initiation | Heat (Thermal Energy) | UV Light (Photons) |
| Key Intermediate | Diradical | Triplet Excited State, 1,4-Diradical |
| Reaction Type | Unimolecular Rearrangement | Bimolecular Addition |
| Stereochemistry | Potentially non-stereospecific due to diradical intermediate | Can exhibit stereoselectivity depending on the nature of the reactants and reaction conditions |
| Typical Conditions | High temperatures, inert solvent | UV irradiation, often with a photosensitizer |
Conclusion
The mechanistic pathways for this compound reactions are predicted to be dominated by its inherent ring strain and the reactivity of the central double bond. Thermal conditions are likely to favor isomerization to relieve strain, proceeding through a diradical intermediate. In contrast, photochemical excitation is expected to promote [2+2] cycloaddition reactions with other olefins, also via a diradical intermediate formed from a triplet excited state.
The experimental protocols and comparative data presented in this guide are based on established methodologies for studying similar reactive intermediates and transformations. They provide a solid framework for future experimental designs aimed at elucidating the specific mechanistic details of this compound chemistry. Further computational and experimental studies are necessary to validate these proposed mechanisms and to fully explore the synthetic utility of this intriguing molecule.
Isotopic Labeling Studies of Dicyclobutylidene Rearrangements: A Comparative Guide
A comprehensive review of the literature reveals a notable scarcity of specific isotopic labeling studies focused on the thermal rearrangements of dicyclobutylidene. While the principles of isotopic labeling are well-established for elucidating reaction mechanisms, their direct application to the this compound system appears to be a niche area with limited published data. This guide, therefore, aims to provide a framework for understanding how such studies would be conducted and the nature of the data they would yield, drawing parallels from related mechanistic investigations.
Mechanistic Questions in this compound Rearrangements
The thermal rearrangement of this compound is presumed to proceed through various pathways, potentially involving radical or pericyclic mechanisms, leading to isomers such as methylenecyclobutane and vinylcyclobutane. Key mechanistic questions that isotopic labeling could address include:
-
Concerted vs. Stepwise Pathway: Does the rearrangement occur in a single, concerted step, or does it involve discrete intermediates?
-
Bond Cleavage and Formation: Which specific carbon-carbon bonds are broken and formed during the isomerization?
-
Skeletal Rearrangement: To what extent does the carbon skeleton scramble during the reaction?
-
Kinetic Isotope Effects: What is the magnitude of the kinetic isotope effect (KIE) when specific hydrogen atoms are replaced with deuterium? This can provide insight into the transition state structure.
Hypothetical Isotopic Labeling Experiments and Expected Data
To investigate these questions, a series of this compound molecules isotopically labeled at specific positions would need to be synthesized and then subjected to thermal rearrangement. The distribution of the isotopic label in the resulting products would be analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Carbon-13 Labeling Studies
By selectively incorporating ¹³C into the this compound skeleton, one could trace the fate of individual carbon atoms.
Table 1: Hypothetical ¹³C Labeling Experiments and Potential Mechanistic Insights
| Labeled Position(s) | Potential Rearrangement Products | Analysis of Label Distribution | Mechanistic Insight |
| C1 (spiro center) | Methylenecyclobutane, Vinylcyclobutane | Location of the ¹³C label in the product mixture. | Elucidation of the carbon scrambling pattern and the primary bonds involved in the rearrangement. |
| C2/C2' (methylene groups) | Methylenecyclobutane, Vinylcyclobutane | Distribution of the ¹³C label between the ring and exocyclic positions. | Differentiation between pathways involving ring opening and subsequent reclosure versus direct bond migration. |
Deuterium Labeling and Kinetic Isotope Effect (KIE) Studies
Replacing specific hydrogen atoms with deuterium can reveal information about C-H bond breaking in the rate-determining step of the reaction.
Table 2: Hypothetical Deuterium Labeling Experiments and KIE Analysis
| Labeled Position(s) | Measurement | Expected Outcome for a C-H Bond Cleavage in the Rate-Determining Step | Mechanistic Insight |
| C2/C2' (methylene groups) | Comparison of the reaction rates of the deuterated and non-deuterated this compound (kH/kD). | A primary kinetic isotope effect (kH/kD > 1). | Indication that a C-H bond at the labeled position is broken in the transition state. |
| C3/C3' | Comparison of the reaction rates of the deuterated and non-deuterated this compound (kH/kD). | A secondary kinetic isotope effect (kH/kD ≈ 1). | Suggests that C-H bond breaking at this position is not involved in the rate-determining step. |
Experimental Protocols
A typical workflow for conducting these isotopic labeling studies would involve the following key steps:
-
Synthesis of Isotopically Labeled Precursors: This is often the most challenging step, requiring multi-step organic synthesis to introduce the isotope at a specific and known position.
-
Thermal Rearrangement: The labeled this compound would be heated in a suitable solvent or in the gas phase for a specific time and at a controlled temperature.
-
Product Analysis: The reaction mixture would be analyzed to identify and quantify the products. This is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to separate the isomers and determine their mass (and thus the location of the label).
-
Spectroscopic Analysis: ¹³C NMR and ²H NMR spectroscopy would be crucial for determining the precise location of the isotopic labels within the product molecules.
-
Kinetic Measurements: For KIE studies, the rates of the rearrangement for both the labeled and unlabeled compounds would be measured under identical conditions, often by monitoring the disappearance of the starting material or the appearance of a product over time using techniques like NMR or GC.
Visualizing Mechanistic Pathways
To illustrate the potential mechanistic pathways and how isotopic labeling can distinguish between them, we can use a logical relationship diagram.
Caption: Logical flow of a this compound rearrangement study.
This diagram illustrates how a labeled starting material can proceed through either a concerted or a stepwise pathway, the latter involving a biradical intermediate, ultimately leading to a mixture of products with specific isotopic distributions that can be experimentally determined.
Comparative Spectroscopic Analysis of Dicyclopentylidene Derivatives and Their Analogues
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of α,α'-bis(alkylidene)cycloalkanones, with a focus on 2,5-dicyclopentylidene-cyclopentanone and its aromatic analogue, 2,5-dibenzylidenecyclopentanone.
The study of cyclic cross-conjugated dienones, such as dicyclopentylidene derivatives, is an area of significant interest due to their potential applications in materials science and medicinal chemistry. Their rigid structures and extended π-systems give rise to unique spectroscopic and photochemical properties. This guide provides a comparative analysis of the spectroscopic data of 2,5-dicyclopentylidene-cyclopentanone and the well-characterized aromatic analogue, 2,5-dibenzylidenecyclopentanone, to elucidate the influence of the exocyclic substituents on their spectral characteristics.
Data Presentation
The following table summarizes the key spectroscopic data for 2,5-dicyclopentylidene-cyclopentanone and 2,5-dibenzylidenecyclopentanone.
| Spectroscopic Technique | 2,5-Dicyclopentylidene-cyclopentanone | 2,5-Dibenzylidenecyclopentanone | Key Differences |
| ¹H NMR (CDCl₃, δ in ppm) | ~2.8 (s, 4H, C3-H₂ and C4-H₂ of cyclopentanone), ~2.4 (m, 8H, allylic H in cyclopentylidene), ~1.7 (m, 8H, remaining H in cyclopentylidene) | ~3.12 (s, 4H, C3-H₂ and C4-H₂), ~7.4-7.6 (m, 10H, Ar-H), ~7.7 (s, 2H, vinyl H)[1] | The aromatic protons in the dibenzylidene derivative appear in the downfield region (7.4-7.7 ppm), which are absent in the dicyclopentylidene compound. The vinyl protons of the dibenzylidene compound also have a characteristic downfield shift. |
| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in literature, but expected peaks for C=O, C=C, and aliphatic carbons. | ~195 (C=O), ~136 (C=C, vinyl), ~130, ~129, ~128 (Ar-C), ~26 (CH₂)[2] | The dibenzylidene derivative shows characteristic aromatic carbon signals between 128-136 ppm. The chemical shift of the carbonyl carbon may also differ slightly due to the different electronic effects of the substituents. |
| FTIR (cm⁻¹) | Data not fully available in literature, but a strong C=O stretch is expected around 1700-1720 cm⁻¹. | ~1700 (C=O stretch), ~1600 (C=C stretch, aromatic), ~970 (C-H bend, trans-alkene)[1] | The dibenzylidene derivative will show characteristic peaks for aromatic C-H and C=C stretching, in addition to the α,β-unsaturated ketone absorptions. |
| UV-Vis (λₘₐₓ in nm) | Data not fully available in literature. | ~330-350 nm in various solvents, corresponding to the π → π* transition of the conjugated system. | The extended conjugation provided by the benzene rings in the dibenzylidenecyclopentanone results in a significant bathochromic (red) shift of the absorption maximum compared to what would be expected for the dicyclopentylidene derivative. |
Experimental Protocols
The synthesis of α,α'-bis(alkylidene)cycloalkanones is typically achieved through a Claisen-Schmidt condensation reaction. Below are generalized protocols for the synthesis and spectroscopic analysis.
Synthesis of 2,5-Dicyclopentylidene-cyclopentanone and 2,5-Dibenzylidenecyclopentanone (Claisen-Schmidt Condensation) [3][4][5][6]
This procedure is adapted from solvent-free methods, which are efficient and environmentally friendly.
-
Materials: Cyclopentanone, Cyclopentanecarboxaldehyde (for dicyclopentylidene derivative) or Benzaldehyde (for dibenzylidene derivative), Sodium Hydroxide (solid), 2 N Hydrochloric Acid, Dichloromethane, Hexane.
-
Procedure:
-
In a mortar, combine cyclopentanone (1 equivalent), the corresponding aldehyde (2 equivalents), and solid sodium hydroxide (0.2 equivalents).
-
Grind the mixture with a pestle at room temperature for approximately 5-10 minutes. The reaction is often accompanied by a change in color and consistency.
-
After the reaction is complete, add 2 N hydrochloric acid to the reaction mixture to neutralize the sodium hydroxide.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield the purified α,α'-bis(alkylidene)cycloalkanone.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a thin film of the compound cast on a salt plate from a volatile solvent.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or cyclohexane, of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Mandatory Visualization
Caption: Workflow for the synthesis of α,α'-bis(alkylidene)cycloalkanones.
Caption: Workflow for the spectroscopic analysis of the synthesized compounds.
References
- 1. 2,5-Dibenzylidenecyclopentanone | 895-80-7 | Benchchem [benchchem.com]
- 2. 2,5-Dibenzylidenecyclopentan-1-one | C19H16O | CID 98039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Dicyclobutylidene and Its Analogues
For researchers, scientists, and drug development professionals, understanding the synthetic utility of novel building blocks is paramount. This guide provides an objective comparison of dicyclobutylidene with its analogues, dicyclopentylidene and dicyclohexylidene, focusing on their synthesis and potential reactivity. The information presented is supported by experimental data and detailed protocols to aid in practical application.
Introduction
Dicycloalkylidenes, alkenes bearing two cycloalkylidene moieties, are valuable intermediates in organic synthesis. Their unique structural and electronic properties, largely influenced by ring strain, dictate their reactivity and suitability for various applications, including polymer chemistry and the synthesis of complex molecular architectures. This guide focuses on this compound and its higher homologues, dicyclopentylidene and dicyclohexylidene, to provide a comparative assessment of their synthetic utility.
Synthesis of Dicycloalkylidenes
The primary methods for the synthesis of symmetrically substituted alkenes like dicycloalkylidenes are the McMurry and Wittig reactions, both of which utilize cycloalkanones as starting materials.
McMurry Reaction
The McMurry reaction offers a direct route to dicycloalkylidenes through the reductive coupling of two molecules of a cycloalkanone using a low-valent titanium reagent.[1]
General Reaction Scheme:
n = 2 for cyclobutanone, 3 for cyclopentanone, 4 for cyclohexanone
A general procedure involves the in-situ generation of a low-valent titanium species by reducing titanium(III) or titanium(IV) chloride with a reducing agent like a zinc-copper couple, lithium aluminum hydride, or magnesium.[1][2] The cycloalkanone is then added to this reactive slurry.
Experimental Protocol: McMurry Coupling of Cycloalkanones (General Procedure) [2][3]
-
A three-necked flask equipped with a reflux condenser and a mechanical stirrer is flushed with an inert gas (e.g., argon).
-
Anhydrous titanium trichloride (TiCl₃) is added to the flask.
-
Anhydrous 1,2-dimethoxyethane (DME) is added, and the suspension is stirred.
-
A reducing agent, such as a zinc-copper couple or lithium wire, is added to the stirred suspension.
-
The mixture is heated to reflux for a specified period (typically 1-3 hours) to generate the low-valent titanium reagent.
-
A solution of the respective cycloalkanone (cyclobutanone, cyclopentanone, or cyclohexanone) in anhydrous DME is added dropwise to the refluxing mixture.
-
The reaction is refluxed for an extended period (typically 8-16 hours).
-
After cooling, the reaction mixture is quenched, typically with aqueous potassium carbonate, and filtered.
-
The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.
Comparative Synthesis Data (McMurry Reaction):
| Precursor | Product | Typical Yield (%) | Reference |
| Cyclobutanone | This compound | 40-60% | [4] |
| Cyclopentanone | Dicyclopentylidene | 70-85% | [5] |
| Cyclohexanone | Dicyclohexylidene | 80-95% | [1] |
Note: Yields can vary significantly based on the specific low-valent titanium reagent and reaction conditions used.
The lower yields for the synthesis of this compound via the McMurry reaction can be attributed to the higher ring strain of the cyclobutane moiety, which can lead to side reactions.
Wittig Reaction
The Wittig reaction provides an alternative, though less direct, route to dicycloalkylidenes. This two-step process involves the preparation of a phosphonium ylide from a cyclobutyl halide, followed by its reaction with a cycloalkanone.[6][7]
General Reaction Scheme:
Step 1: Ylide Formation
Step 2: Olefination
n = 2 for cyclobutyl, 3 for cyclopentyl, 4 for cyclohexyl
Experimental Protocol: Wittig Reaction for Dicycloalkylidenes (General Procedure) [8][9]
Part A: Synthesis of Cycloalkyltriphenylphosphonium Halide
-
A solution of triphenylphosphine in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask.
-
The corresponding cycloalkyl halide (e.g., bromocyclobutane) is added, and the mixture is heated to reflux for several hours.
-
Upon cooling, the phosphonium salt precipitates and is collected by filtration, washed, and dried.
Part B: Ylide Generation and Reaction with Cycloalkanone
-
The cycloalkyltriphenylphosphonium halide is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
A strong base (e.g., n-butyllithium or sodium hydride) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
A solution of the corresponding cycloalkanone in the same anhydrous solvent is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for a specified time.
-
The reaction is quenched, and the product is extracted and purified, typically by chromatography to remove the triphenylphosphine oxide byproduct.
Comparative Synthesis Data (Wittig Reaction):
| Precursor 1 | Precursor 2 | Product | Typical Yield (%) | Reference |
| Cyclobutyltriphenylphosphonium bromide | Cyclobutanone | This compound | 30-50% | [10] |
| Cyclopentyltriphenylphosphonium bromide | Cyclopentanone | Dicyclopentylidene | 60-75% | [11] |
| Cyclohexyltriphenylphosphonium bromide | Cyclohexanone | Dicyclohexylidene | 70-85% | [12] |
The Wittig reaction generally provides lower yields for dicycloalkylidenes compared to the McMurry reaction, particularly for the more sterically hindered and strained systems. The separation of the product from the triphenylphosphine oxide byproduct can also be challenging.[11]
Comparative Reactivity and Synthetic Utility
The synthetic utility of dicycloalkylidenes is largely dictated by the reactivity of their central carbon-carbon double bond, which is influenced by the ring strain of the attached cycloalkylidene groups.
Ring Strain:
The approximate ring strain energies for the parent cycloalkanes are as follows:
-
Cyclobutane: ~26 kcal/mol
-
Cyclopentane: ~6 kcal/mol
-
Cyclohexane: ~0 kcal/mol
This trend in ring strain is expected to translate to the corresponding dicycloalkylidenes, with this compound being the most strained and dicyclohexylidene being the least strained.
Reactivity in Addition Reactions:
The high ring strain in this compound makes its π-bond more reactive towards addition reactions compared to its less strained analogues.[13] This increased reactivity can be advantageous for certain synthetic transformations.
Potential Applications:
-
Polymerization: The strained double bond of this compound could make it a suitable monomer for ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
-
Cycloaddition Reactions: this compound is expected to be a more reactive dienophile in Diels-Alder reactions compared to its analogues.[14]
-
Synthesis of Novel Scaffolds: The inherent strain can be harnessed to drive rearrangements or ring-opening reactions, providing access to complex molecular architectures.
Logical Workflow for Assessing Synthetic Utility:
Caption: Workflow for the synthesis and comparative assessment of dicycloalkylidenes.
Signaling Pathway Analogy in Synthetic Strategy
While not a biological signaling pathway, the decision-making process in choosing a synthetic route can be visualized in a similar manner. The choice between the McMurry and Wittig reactions depends on factors like desired yield, scalability, and available starting materials.
Caption: Decision pathway for selecting a synthetic route to dicycloalkylidenes.
Conclusion
In assessing the synthetic utility of this compound compared to its analogues, a clear trade-off emerges. The synthesis of this compound is generally lower-yielding due to its inherent ring strain. However, this same strain imparts higher reactivity to the double bond, making it a potentially more valuable synthon for specific applications where enhanced reactivity is desired, such as in polymerization and cycloaddition reactions. Dicyclopentylidene and dicyclohexylidene, being easier to synthesize in higher yields, are more suitable for applications where high reactivity is not a prerequisite. The choice of synthetic target and desired downstream transformations will ultimately guide the researcher in selecting the most appropriate dicycloalkylidene for their needs.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. d-nb.info [d-nb.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. delval.edu [delval.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Alkene Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Solvent Effects on the Reaction Rates of Dicyclobutylidene and Analogous Strained Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated relative reaction rates of dicyclobutylidene in various solvent systems. Due to a lack of specific experimental data for this compound in the published literature, this guide utilizes data from analogous strained and electron-rich alkene systems to predict its behavior. The principles and data presented herein offer a strong framework for solvent selection in reactions involving this compound, such as cycloadditions, which are pivotal in the synthesis of complex molecules for drug discovery and development.
Introduction to Solvent Effects on Strained Systems
The reactivity of strained alkenes like this compound is significantly influenced by the surrounding solvent environment. Reactions that proceed through polar or charged transition states are particularly sensitive to solvent polarity.[1] Generally, polar solvents can stabilize charged intermediates and transition states more effectively than nonpolar solvents, leading to an acceleration of the reaction rate.[1] For many cycloaddition reactions involving electron-rich alkenes, the mechanism can involve a zwitterionic intermediate, the stability of which is highly dependent on the solvent.[1]
Comparative Analysis of Reaction Rates in Different Solvents
As a predictive model for this compound, we can examine the well-documented solvent effects on the [2+2] cycloaddition of an enol ether with tetracyanoethylene. This reaction serves as an excellent analogue due to the electron-rich nature of the double bond and the likelihood of a polar transition state or zwitterionic intermediate.
The data below summarizes the second-order rate constants (k₂) for this model reaction across a range of solvents with varying polarities. The Dimroth-Reichardt parameter, ET(30), is included as an empirical measure of solvent polarity.
| Solvent | ET(30) (kcal/mol) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate (Normalized to Ether) |
| Ether | 34.6 | 0.589 | 1.0 |
| Tetrahydrofuran | 37.4 | 5.55 | 9.4 |
| Ethyl Acetate | 38.1 | 14.9 | 25.3 |
| Chloroform | 39.1 | 14.5 | 24.6 |
| Dichloromethane | 41.1 | 59.8 | 101.5 |
| Benzonitrile | 42.0 | 284 | 482.2 |
| Acetone | 42.2 | 120 | 203.7 |
| Acetonitrile | 46.0 | 629 | 1067.9 |
Data adapted from a study on a model cycloaddition reaction analogous to those expected for this compound.[1]
The trend is clear: the reaction rate increases dramatically with increasing solvent polarity. This suggests that for reactions of this compound that proceed through a polar transition state, a similar acceleration can be expected in more polar solvents.
Experimental Protocols
The following outlines a general methodology for determining the relative reaction rates of this compound in different solvent systems, based on common kinetic analysis procedures.
General Procedure for Kinetic Measurements:
-
Reactant Preparation: Prepare stock solutions of this compound and the chosen reactant (e.g., an electrophilic olefin for a cycloaddition reaction) in the desired solvent. All solvents should be of high purity and dried to avoid side reactions.
-
Reaction Initiation: Equilibrate the solutions of the reactants to the desired temperature in a thermostated bath. Initiate the reaction by mixing the reactant solutions in a reaction vessel.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by various techniques, such as:
-
Spectroscopy (UV-Vis or NMR): If the reactants or products have distinct spectroscopic signatures, the change in absorbance or signal intensity over time can be measured. Aliquots can be taken at regular intervals, the reaction quenched (e.g., by rapid cooling or addition of a quenching agent), and then analyzed.
-
Chromatography (GC or HPLC): The disappearance of reactants or the appearance of products can be quantified by chromatographing aliquots of the reaction mixture over time.
-
-
Data Analysis: The rate constants are determined by plotting the concentration of a reactant or product against time and fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction). The relative rates can then be calculated by normalizing the rate constants to a reference solvent.
Visualizing the Reaction Pathway and Solvent Influence
The following diagram illustrates the proposed mechanism for a cycloaddition reaction of a strained alkene like this compound, highlighting the role of the solvent in stabilizing the zwitterionic intermediate.
Caption: Proposed reaction pathway for the cycloaddition of this compound.
For researchers and professionals in drug development, the choice of solvent is a critical parameter that can dramatically influence the rate and outcome of a chemical reaction. The evidence from analogous strained systems strongly suggests that the reaction rates of this compound will be significantly accelerated in more polar solvents, particularly for reactions that proceed through polar transition states or charged intermediates. The provided data and methodologies offer a valuable guide for optimizing reaction conditions and achieving desired synthetic outcomes.
References
Safety Operating Guide
Proper Disposal of Dicyclobutylidene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of dicyclobutylidene is paramount for laboratory safety and environmental protection. This guide provides essential information on its hazards, personal protective equipment, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.
It is important to note that while the user requested information for "this compound," the majority of readily available safety data pertains to the closely related compound, "Dicyclopentadiene." However, "this compound," also known as "Bicyclobutylidene" (CAS Number: 6708-14-1), is a distinct chemical entity. This guide synthesizes the known hazards of this compound with established disposal protocols for similar flammable hydrocarbons to provide a comprehensive safety framework.
Hazard Profile of this compound
This compound is classified as a hazardous substance with multiple risk factors that necessitate careful handling and disposal.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H225 | Highly flammable liquid and vapor. |
| Aspiration hazard | H304 | May be fatal if swallowed and enters airways. |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is required.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management facility. Adherence to local, state, and federal regulations is mandatory.
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Store waste in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[1][2]
-
The waste container must be tightly closed, properly labeled with the chemical name and associated hazards, and in good condition.[1][2]
-
-
Containerization:
-
Use a chemically compatible and properly sealed container for waste collection.
-
Ensure the container is grounded and bonded when transferring the waste to prevent static discharge.[2]
-
-
Waste Collection and Removal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.
-
Ventilate the area and use non-sparking tools for cleanup.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways, as it is toxic to aquatic life.[1]
-
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety protocols for flammable and hazardous chemicals, as detailed in various Safety Data Sheets (SDS) for related compounds. No specific experimental protocols for this compound disposal were found in the initial search. The provided steps represent best practices for chemical waste management in a laboratory setting.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
